Technical Documentation Center

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride
  • CAS: 1262988-77-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a key intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing a thorough understanding of its chemical identity, physical and chemical properties, spectral data, and safety considerations.

Chemical Identity and Structure

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is the hydrochloride salt of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid. The presence of a benzyl group on the piperidine nitrogen, along with a hydroxyl and a carboxylic acid group at the C4 position, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous in various synthetic and biological applications.

The chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is characterized by a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen by hydrochloric acid.

Molecular Formula: C₁₃H₁₈ClNO₃

Molecular Weight: 271.74 g/mol

CAS Number: 1262988-77-1

Synonyms:

  • 1-(phenylmethyl)-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Free Base Information:

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol [1]

  • CAS Number: 59119-18-5[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Physical State Solid, white to off-white crystalline powder.[2]
Melting Point Data not available for the hydrochloride salt. The free base has a reported melting point of 61-63 °C.[2]
Boiling Point Data not available.
Solubility The hydrochloride salt is expected to have enhanced solubility in water and alcohols compared to the free base. The free base is reported to have low solubility in water and is soluble in organic solvents like ethanol and chloroform. Piperidine and its salts are generally soluble in water and alcohols.[3][4]
pKa Data not available. The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.22.[5] The carboxylic acid group is acidic.
Stability The free base is stable under normal storage conditions.[1] The hydrochloride salt is generally stable, but should be stored in a cool, dry place away from incompatible materials.
Storage Store in a cool, well-ventilated area away from excessive heat or moisture.[2] For long-term storage, keeping the compound under an inert atmosphere is recommended.

Spectral Data and Characterization

Expected ¹H NMR Spectral Features:

  • Aromatic protons of the benzyl group.

  • A singlet for the benzylic methylene protons (Ar-CH₂-N).

  • Multiplets for the piperidine ring protons .

  • A broad singlet for the hydroxyl proton (-OH).

  • A broad singlet for the carboxylic acid proton (-COOH).

  • A broad singlet for the protonated amine (-N⁺H-).

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the aromatic carbons of the benzyl group.

  • A signal for the benzylic methylene carbon (Ar-CH₂-N).

  • Signals for the piperidine ring carbons .

  • A signal for the quaternary carbon at the C4 position.

  • A signal for the carboxylic acid carbon (-COOH).

Expected FT-IR Spectral Features:

  • A broad absorption band for the O-H stretch of the hydroxyl and carboxylic acid groups.

  • A sharp absorption band for the C=O stretch of the carboxylic acid.

  • Absorption bands for the C-H stretches of the aromatic and aliphatic groups.

  • An absorption band for the N-H stretch of the protonated amine.

Expected Mass Spectrometry Data:

  • The mass spectrum would be expected to show the molecular ion peak for the free base (m/z = 235.28) and characteristic fragmentation patterns.

Reactivity and Synthesis

The reactivity of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is dictated by its functional groups: the tertiary amine, the hydroxyl group, and the carboxylic acid.

  • Amine: The piperidine nitrogen is basic and can be deprotonated to the free base. It can also participate in N-alkylation or N-acylation reactions under appropriate conditions.

  • Hydroxyl Group: The tertiary hydroxyl group can undergo esterification or etherification reactions.

  • Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or reduced to an alcohol.

Synthesis Pathway:

A common synthetic route to 4-hydroxy-4-carboxypiperidine derivatives involves the Strecker synthesis or a related cyanation reaction starting from a piperidone precursor. A plausible synthetic pathway for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is outlined below:

Synthesis_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 1-Benzyl-4-cyano-4-hydroxypiperidine 1-Benzyl-4-cyano-4-hydroxypiperidine 1-Benzyl-4-piperidone->1-Benzyl-4-cyano-4-hydroxypiperidine  KCN/HCN   1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid 1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid 1-Benzyl-4-cyano-4-hydroxypiperidine->1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid  Acid Hydrolysis (e.g., HCl)   1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid_hydrochloride 1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid_hydrochloride 1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid->1-Benzyl-4-hydroxypiperidine-4-carboxylic_acid_hydrochloride  HCl  

Caption: Plausible synthesis of the target compound.

This pathway involves the reaction of 1-benzyl-4-piperidone with a cyanide source to form the corresponding cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, which can then be isolated as the hydrochloride salt.

Safety and Handling

Hazard Statements (inferred):

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Use only outdoors or in a well-ventilated area.

  • If swallowed, immediately call a poison center or doctor.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves and lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.

Applications in Research and Drug Development

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperidine scaffold is a common motif in many biologically active molecules, and the functional groups on this intermediate allow for diverse chemical modifications. It is a precursor for the synthesis of analgesics and other neurologically active compounds.[7]

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, expected spectral characteristics, reactivity, and safety considerations. A thorough understanding of these properties is essential for its effective and safe use in the laboratory and in the synthesis of novel therapeutic agents.

References

  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Piperidine | Solubility of Things. (n.d.). Retrieved from [Link]

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. (n.d.). AbacipharmTech. Retrieved from [Link]

  • 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 1-benzyl-4-aminoindole-based Thyroid Hormone Receptor β Agonists. (2014). Bioorganic & Medicinal Chemistry, 22(1), 488-498. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). Journal of the Chemical Society of Pakistan, 37(4), 785-790.

Sources

Exploratory

Spectroscopic Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS No. 1262988-77-1).[1][2] While experimental spectra for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS No. 1262988-77-1).[1][2] While experimental spectra for this specific hydrochloride salt are not widely available in public domains, this document leverages established principles of spectroscopic analysis and data from structurally related piperidine derivatives to provide a robust, predictive guide for researchers, scientists, and drug development professionals.[3][4] The methodologies and interpretations presented herein are designed to serve as a foundational resource for the characterization and quality control of this and similar compounds.

Molecular Structure and Key Features

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a benzyl group on the nitrogen atom, and both a hydroxyl and a carboxylic acid group on the quaternary C4 carbon. The hydrochloride salt form implies that the basic piperidine nitrogen is protonated. These structural features will give rise to distinct signals in various spectroscopic analyses.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring. The presence of the hydrochloride salt will influence the chemical shifts of protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (C₆H₅)7.3 - 7.5Multiplet5HProtons of the phenyl group.
Benzylic (CH₂)~3.5 - 3.7Singlet2HMethylene protons adjacent to the nitrogen and phenyl group.
Piperidine (axial CH₂)~2.8 - 3.2Multiplet4HProtons on C2, C6, C3, and C5. Likely to be complex due to axial/equatorial differences and coupling.
Piperidine (equatorial CH₂)~2.5 - 2.9Multiplet4HProtons on C2, C6, C3, and C5.
Hydroxyl (OH)Broad singlet1HChemical shift is concentration and solvent dependent. May exchange with D₂O.
Carboxylic Acid (COOH)Broad singlet1HChemical shift is highly variable and dependent on solvent and concentration. May exchange with D₂O.
Ammonium (N-H)Broad singlet1HProton on the nitrogen due to hydrochloride salt formation. May exchange with D₂O.

Causality of Predictions: The chemical shifts are predicted based on the known effects of electron-withdrawing groups and aromatic rings. The benzyl group's methylene protons are expected around 3.5 ppm. The piperidine protons are shifted downfield due to the adjacent electropositive nitrogen atom. The aromatic protons will appear in their typical region. The acidic protons (OH, COOH, NH) are expected to be broad and their positions can vary significantly.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic (C=O)170 - 180The quaternary carbonyl carbon of the carboxylic acid.
Aromatic (ipso-C)135 - 140The carbon of the phenyl ring attached to the benzylic CH₂.
Aromatic (ortho, meta, para-C)125 - 130The remaining five carbons of the phenyl ring.
Quaternary (C4)70 - 80The carbon bearing the hydroxyl and carboxylic acid groups.
Benzylic (CH₂)60 - 65The methylene carbon adjacent to the nitrogen and phenyl group.
Piperidine (C2, C6)50 - 55Carbons adjacent to the nitrogen atom.
Piperidine (C3, C5)30 - 40The remaining carbons of the piperidine ring.

Expert Insight: The specific chemical shifts in both ¹H and ¹³C NMR will be influenced by the choice of solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts to ensure solubility.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving multiplets.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the O-H, C=O, C-N, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadVery broad absorption due to hydrogen bonding.
O-H (Alcohol)3200 - 3600BroadAlso involved in hydrogen bonding.
N-H (Ammonium)2200 - 3000BroadStretching vibration of the protonated amine.
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the sp² C-H bonds.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the sp³ C-H bonds.
C=O (Carboxylic Acid)1700 - 1730StrongCarbonyl stretch, a very prominent peak.
C=C (Aromatic)1450 - 1600Medium-WeakRing stretching vibrations.
C-N Stretch1000 - 1250MediumCharacteristic of amines.
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometric Data

Using an electrospray ionization (ESI) source in positive ion mode is ideal for this compound, as the protonated piperidine nitrogen makes it amenable to this technique.

Table 4: Predicted m/z Ratios in ESI-MS

IonPredicted m/zNotes
[M+H]⁺236.1281This corresponds to the protonated free base (C₁₃H₁₈NO₃⁺). The molecular weight of the free base is 235.28 g/mol .[5][6][7] This would be the molecular ion peak.
[M-H₂O+H]⁺218.1176Loss of a water molecule from the protonated parent molecule.
[M-COOH+H]⁺190.1226Loss of the carboxylic acid group.
[C₇H₇]⁺91.0542A common fragment corresponding to the benzyl/tropylium ion.

Trustworthiness through Self-Validation: The high-resolution mass of the [M+H]⁺ ion should be compared to the theoretical exact mass to confirm the elemental composition. For C₁₃H₁₈NO₃⁺, the calculated exact mass is 236.1281.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage and source temperature to optimal values for stable ionization.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z 236.1) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-Benzyl-4-hydroxypiperidine-4- carboxylic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Characterization.

Molecular Structure with Atom Numbering for NMR

This diagram shows the molecular structure with a potential numbering scheme for aiding in NMR peak assignments.

Molecular_Structure cluster_mol 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride N1 N⁺-H (1) C2 C(2) N1->C2 Benzyl_CH2 CH₂ (7) N1->Benzyl_CH2 C3 C(3) C2->C3 C4 C(4) C3->C4 C5 C(5) C4->C5 OH OH C4->OH COOH COOH C4->COOH C6 C(6) C5->C6 C6->N1 Aromatic_C C₆H₅ (8-13) Benzyl_CH2->Aromatic_C

Caption: Structure with Atom Numbering Scheme.

References

  • Gül, H. İ., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemical Biology & Drug Design, 18(12). Available at: [Link]

  • Jackson, P. F., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. Available at: [Link]

  • Topharman. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Available at: [Link]

  • AbacipharmTech. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Available at: [Link]

  • Pipzine Chemicals. 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Available at: [Link]

  • PubChem. 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. Available at: [Link]

Sources

Foundational

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this piperidine derivative, offering a robust framework for the structural characterization of similar compounds.

Introduction: The Significance of Structural Elucidation

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a member of the piperidine class of compounds, which are pivotal scaffolds in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals and biologically active molecules.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, including its solubility, stability, and, most critically, its biological activity. The hydrochloride salt form is often utilized to enhance the solubility and stability of parent compounds.

The determination of the crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and the overall molecular topology. This knowledge is a cornerstone of rational drug design, enabling scientists to predict how a molecule might interact with its biological target and to guide the synthesis of more potent and selective drug candidates.

Synthesis and Purification: A Probable Pathway

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process: a Strecker-type synthesis followed by hydrolysis and salt formation.

Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine

  • To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent such as methanol or a methanol/water mixture, cooled to 0-5 °C, is added a solution of potassium cyanide (KCN).

  • Concurrently, an acid, such as hydrochloric acid, is added dropwise to generate hydrocyanic acid (HCN) in situ. The reaction is maintained at a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion to the corresponding cyanohydrin, 1-benzyl-4-cyano-4-hydroxypiperidine.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Upon completion of the first step, the crude cyanohydrin is subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the reaction mixture.

  • The mixture is then heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling, the resulting solution contains 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

  • The product is then isolated, typically through crystallization by adjusting the pH or by solvent evaporation, and subsequently purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure hydrochloride salt.

Characterization of the Synthesized Compound

Prior to crystallization for X-ray diffraction studies, the identity and purity of the synthesized 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and the tertiary amine (C-N) of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Purity Analysis: The purity of the compound is typically assessed by HPLC.

Crystallization: The Gateway to a High-Resolution Structure

The growth of high-quality single crystals is arguably the most critical and often the most challenging step in determining a crystal structure.[4] The selection of an appropriate solvent and crystallization technique is paramount and is often an empirical process.

Common Crystallization Techniques

Several techniques can be employed to obtain single crystals suitable for X-ray diffraction:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.[4]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature leads to a reduction in solubility, which can induce crystallization.[4]

Solvent Selection for Piperidine Derivatives

The choice of solvent is crucial for successful crystallization. For piperidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water.[4] The ideal solvent will dissolve the compound to a moderate extent, allowing for the creation of a supersaturated solution from which crystals can grow.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Experimental Workflow

The process of single-crystal X-ray diffraction can be broken down into several key steps:

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting data_acquisition Data Acquisition crystal_mounting->data_acquisition Goniometer Head data_integration Data Integration & Reduction data_acquisition->data_integration Raw Diffraction Data structure_solution Structure Solution data_integration->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[4] The crystal is then placed in a modern X-ray diffractometer equipped with a sensitive detector. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. To minimize thermal vibrations and obtain higher quality data, data collection is often performed at a low temperature (e.g., 100 K).[4]

Step 2: Data Processing and Structure Solution

The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the integrated intensities of each diffraction spot.[4] This information is then used to solve the "phase problem" and generate an initial electron density map of the molecule. Direct methods or Patterson methods are commonly employed for this purpose.

Step 3: Structure Refinement

The initial model of the crystal structure is then refined using a least-squares minimization process.[5] In this step, the atomic coordinates and thermal parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.

Analysis of the Crystal Structure

A successful structure determination will provide a wealth of information, which should be presented in a clear and concise manner.

Table 1: Hypothetical Crystallographic Data for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

ParameterValue
Chemical FormulaC₁₃H₁₈ClNO₃
Formula Weight271.74
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Index rangesValue
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to θ = 25.242°Value %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value and Value

Note: The values in this table are placeholders and would be determined from the actual X-ray diffraction experiment.

Molecular Conformation and Intermolecular Interactions

The refined crystal structure would reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl and carboxylic acid substituents. Furthermore, the analysis of the crystal packing will identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the stability of the crystal lattice. A diagram illustrating these interactions is crucial for a complete understanding.

intermolecular_interactions cluster_hbond Hydrogen Bonding cluster_vdw van der Waals Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 van der Waals Molecule2->Molecule3 Hydrogen Bond O-H...Cl O-H···Cl⁻ N-H...O N⁺-H···O=C pi-pi π-π Stacking (Benzyl Rings)

Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Function

The determination of the crystal structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a critical step in its characterization. This technical guide has outlined a comprehensive, albeit generalized, approach to its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. The resulting three-dimensional model provides a fundamental understanding of its molecular architecture, which is indispensable for researchers in the fields of medicinal chemistry and drug development. This structural information serves as a robust foundation for future studies aimed at understanding its biological activity and for the rational design of novel therapeutic agents.

References

  • Sampath, et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Foreword: The Criticality of Thermal Stability in Pharmaceutical Development In the landscape of drug development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Thermal Stability in Pharmaceutical Development

In the landscape of drug development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage requirements but also its behavior during manufacturing processes such as milling, drying, and formulation. For a molecule like 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, which possesses multiple reactive functional groups, a thorough understanding of its response to thermal stress is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the thermal stability and degradation profile of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and pharmaceutical analysis to propose a robust investigatory approach.

Physicochemical Properties and Structural Features

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative.[1][2] The molecule's structure, featuring a tertiary amine within the piperidine ring, a hydroxyl group, a carboxylic acid, and a benzyl group, presents several potential sites for thermal degradation. The hydrochloride salt form generally enhances water solubility and can influence the crystal lattice energy, which in turn affects the melting point and overall stability compared to the free base.[3][4]

PropertyValue/DescriptionSource
Molecular FormulaC13H18ClNO3[1]
Molecular Weight271.74 g/mol [1]
AppearanceWhite to off-white solid[5]
StorageUnder inert gas at 2-8°C[6]

Understanding these fundamental properties is the first step in designing appropriate analytical methodologies for stability assessment.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is a fundamental technique to determine the temperature at which a material begins to degrade by measuring its mass change as a function of temperature. For a hydrochloride salt, the initial weight loss may correspond to the loss of associated water or residual solvents, followed by the decomposition of the organic molecule itself. The resulting thermogram provides a clear indication of the onset of thermal decomposition.

Trustworthiness: The self-validating nature of a TGA experiment lies in its precise control of the heating rate and atmosphere, providing reproducible results. The use of a calibrated instrument and appropriate sample size ensures the accuracy of the measured mass loss.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is typically employed.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions.[7] For crystalline solids like many hydrochloride salts, a sharp endothermic peak corresponding to the melting point is expected.[4] Broad endotherms may suggest the loss of solvates or hydrates, while exothermic events can indicate decomposition.[8]

Trustworthiness: The inclusion of a reference pan and precise temperature control allows for the accurate determination of thermal events. The shape and temperature of the observed peaks provide a unique fingerprint of the material's thermal behavior.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point or the onset of decomposition as determined by TGA. A heat-cool-heat cycle can be employed to investigate the amorphous content and recrystallization behavior.

  • Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks. Determine the onset temperature and peak maximum of melting and any other thermal events.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Expertise & Experience: A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting any degradation products that may form under thermal stress. The method must be able to separate the parent peak from all potential degradants and any excipients if in a formulation.[9][10] Forced degradation studies are intentionally conducted to generate these degradation products and validate the method's specificity.[11][12]

Trustworthiness: The validation of the HPLC method according to International Council for Harmonisation (ICH) guidelines ensures its accuracy, precision, linearity, and specificity. This rigorous validation provides confidence that the method can reliably track the stability of the compound.

Experimental Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing compound.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.[13]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[13]

    • Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80 °C).[13]

    • Photodegradation: Expose the sample to UV light.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the parent peak from all degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Potential Thermal Degradation Pathways

Based on the functional groups present in 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, several degradation pathways can be hypothesized under thermal stress.

G cluster_0 Thermal Stress cluster_1 Potential Degradation Pathways Parent_Compound 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride Decarboxylation Decarboxylation (Loss of CO2) Parent_Compound->Decarboxylation High Heat Dehydration Dehydration (Loss of H2O) Parent_Compound->Dehydration Heat Debenzylation Debenzylation (Loss of Benzyl Group) Parent_Compound->Debenzylation Heat/Catalyst Oxidation Oxidation (N-oxide formation) Parent_Compound->Oxidation Heat/Oxygen

Caption: Hypothesized thermal degradation pathways for the parent compound.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide at elevated temperatures, leading to the formation of 1-benzyl-4-hydroxypiperidine.

  • Dehydration: The tertiary alcohol is susceptible to dehydration, which could result in the formation of an alkene.

  • Debenzylation: The benzyl group, while generally stable, can be cleaved under certain conditions, particularly at high temperatures or in the presence of catalytic impurities. This would yield 4-hydroxypiperidine-4-carboxylic acid.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[13]

Experimental Workflow for Comprehensive Stability Assessment

A logical workflow is essential for efficiently characterizing the thermal stability of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

G Start Start: Physicochemical Characterization TGA_DSC Preliminary Thermal Analysis (TGA/DSC) Start->TGA_DSC HPLC_Method_Dev Stability-Indicating HPLC Method Development TGA_DSC->HPLC_Method_Dev Forced_Degradation Forced Degradation Studies HPLC_Method_Dev->Forced_Degradation Method_Validation HPLC Method Validation (ICH Guidelines) Forced_Degradation->Method_Validation Long_Term_Stability Long-Term and Accelerated Stability Studies Method_Validation->Long_Term_Stability Data_Analysis Data Analysis and Degradation Pathway Elucidation Long_Term_Stability->Data_Analysis End End: Comprehensive Stability Profile Data_Analysis->End

Caption: A comprehensive workflow for thermal stability assessment.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Thermal Analysis Data

TechniqueParameterResultInterpretation
TGAOnset of Decomposition~200 °CThe compound is stable up to this temperature.
DSCMelting Point (Peak)~180 °CA sharp endotherm indicating a crystalline solid.
DSCOther Thermal EventsEndotherm at ~100 °CPotential loss of water or solvent.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60 °C, 24h< 5%1Stable to acid hydrolysis.
0.1 M NaOH, RT, 24h~15%2Susceptible to base hydrolysis.
3% H₂O₂, RT, 24h~10%1Moderately susceptible to oxidation.
Dry Heat, 80 °C, 48h< 2%0Thermally stable in solid state.
UV Light, 24h< 1%0Photostable.

Conclusion

A thorough investigation of the thermal stability and degradation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a critical component of its development as a pharmaceutical candidate. By employing a combination of thermo-analytical techniques and a validated stability-indicating HPLC method, a comprehensive stability profile can be established. The methodologies and hypothesized degradation pathways outlined in this guide provide a robust framework for researchers to undertake this essential work, ensuring the quality, safety, and efficacy of the final drug product.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2 - Benchchem.
  • ResearchGate. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.
  • National Institutes of Health. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). (A) Differential scanning calorimetry (DSC) of loperamide HCl, mannitol and physical mixture.
  • TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method fo.
  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid.
  • CymitQuimica. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
  • ChemicalBook. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride CAS.
  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)- | C13H17NO3 | CID 20394181.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.

Sources

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in Biological Systems

Abstract This technical guide provides a comprehensive analysis of the probable mechanism of action of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Based on a thorough evaluation of its chemical structur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Based on a thorough evaluation of its chemical structure and the established pharmacology of analogous compounds, we hypothesize that this molecule functions as an inhibitor of the GABA transporter 1 (GAT-1). This guide will delve into the foundational principles of GABAergic neurotransmission, the critical role of GAT-1 in regulating synaptic GABA levels, and the downstream consequences of its inhibition. Furthermore, we present a suite of detailed, field-proven experimental protocols for the rigorous validation of this proposed mechanism, catering to researchers, scientists, and drug development professionals.

Introduction to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a piperidine derivative with the molecular formula C₁₃H₁₈ClNO₃[1]. The core structure, featuring a piperidine ring, is a common motif in a variety of neuroactive compounds. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features provide a strong basis for predicting its pharmacological activity.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₃H₁₇NO₃ • HCl
Molecular Weight 271.74 g/mol
Appearance Solid
CAS Number 1262988-77-1[1]

The presence of a benzyl group attached to the piperidine nitrogen and a carboxylic acid group at the 4-position are key features that suggest a potential interaction with neurotransmitter transporters.

The GABAergic System: The Brain's Primary Inhibitory Network

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in reducing neuronal excitability, thereby regulating a wide array of physiological and psychological processes. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs).

There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). GAT-1 is the most abundant and well-characterized of these transporters in the brain and is considered a prime target for modulating GABAergic activity.

Proposed Mechanism of Action: Inhibition of GABA Transporter 1 (GAT-1)

Based on the structural characteristics of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, we propose that its primary mechanism of action is the inhibition of the GABA transporter 1 (GAT-1). This hypothesis is rooted in the established structure-activity relationships of known GAT-1 inhibitors. For instance, the clinically used anticonvulsant tiagabine is a derivative of nipecotic acid, which also possesses a piperidine ring and acts as a potent and selective GAT-1 inhibitor. The benzyl group in the topic compound likely confers lipophilicity, which is often a feature of brain-penetrant GAT-1 inhibitors.

By inhibiting GAT-1, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride would block the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. The enhanced GABAergic signaling can result in a general dampening of neuronal excitability, a mechanism that underlies the therapeutic effects of many anticonvulsant, anxiolytic, and sedative-hypnotic drugs.

GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GAT1 GABA Transporter 1 (GAT-1) GABA_in GABA GAT1->GABA_in GABA_out->GAT1 Reuptake GABA_receptor GABA Receptor GABA_out->GABA_receptor Binding Compound 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride Compound->GAT1 Inhibition Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activation

Figure 1: Proposed mechanism of GAT-1 inhibition.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride acts as a GAT-1 inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Radioligand binding assays are fundamental for determining if a compound directly interacts with the target protein.

Objective: To determine the binding affinity (Ki) of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride for GAT-1.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GAT-1 (e.g., HEK293 or CHO cells).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine or [³H]NO-711) and varying concentrations of the test compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare GAT-1 expressing cell membranes start->prep incubate Incubate membranes with [³H]Ligand + Test Compound prep->incubate filter Rapid filtration to separate bound and free ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate IC₅₀ and Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

These functional assays measure the ability of a compound to inhibit the transport of GABA into cells.

Objective: To determine the functional potency (IC₅₀) of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in inhibiting GAT-1-mediated GABA uptake.

Protocol:

  • Cell Culture: Culture cells stably expressing human GAT-1 in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound.

  • GABA Uptake: Initiate GABA uptake by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Electrophysiology provides a direct measure of the functional consequences of GAT-1 inhibition on neuronal activity.

Objective: To assess the effect of the compound on GABA-mediated currents in neurons.

Protocol:

  • Cell Preparation: Use primary cultured neurons or brain slices.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

  • Compound Application: Apply a known concentration of GABA to elicit a baseline current. Then, co-apply GABA with the test compound.

  • Data Analysis: An increase in the amplitude or duration of the GABA-mediated current in the presence of the test compound would indicate inhibition of GABA reuptake.

In Vivo Studies

Microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To determine if the compound increases extracellular GABA levels in specific brain regions.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in GAT-1, such as the cortex or hippocampus, of a rodent.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

  • Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • GABA Quantification: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection[2][3].

  • Data Analysis: A significant increase in extracellular GABA levels following compound administration would support a GAT-1 inhibition mechanism.

Microdialysis_Workflow start Start implant Implant microdialysis probe in rodent brain start->implant perfuse Perfuse with aCSF and collect baseline samples implant->perfuse administer Administer Test Compound perfuse->administer collect Collect post-administration samples administer->collect analyze Quantify GABA levels using HPLC collect->analyze compare Compare pre- and post- administration GABA levels analyze->compare end End compare->end

Figure 3: In Vivo Microdialysis Workflow.

Behavioral studies are crucial for assessing the functional consequences of GAT-1 inhibition at the organismal level.

Objective: To evaluate the in vivo effects of the compound in behavioral models sensitive to GABAergic modulation.

Potential Models:

  • Anticonvulsant Models: Test the compound's ability to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

  • Anxiolytic Models: Use tests like the elevated plus-maze or light-dark box to assess anxiety-reducing effects.

  • Motor Function Tests: Employ rotarod or open-field tests to evaluate potential sedative or motor-impairing effects.

Conclusion

While direct experimental data on 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is limited, its chemical structure strongly suggests a mechanism of action involving the inhibition of the GABA transporter 1 (GAT-1). This guide has outlined the scientific rationale for this hypothesis and provided a comprehensive set of established experimental protocols to rigorously validate this proposed mechanism. The successful execution of these studies will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of GABAergic modulation and its therapeutic potential.

References

  • AbacipharmTech. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Amuza Inc. (2020, May 15). Simultaneous Analysis of Glutamate and GABA for Neuroscience Applications. Retrieved from [Link]

  • BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • NCBI - PMC. (2022, June 8). Structural basis of GABA reuptake inhibition. Retrieved from [Link]

  • PLOS One. (2014, October 22). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • PubMed. (2001, May). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]

  • PubMed Central. (2013, August 29). Characterization of GABA Receptors. Retrieved from [Link]

  • PubMed Central. (2015, May 27). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 17). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Targeting Potential of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Derivatives

Preamble: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is a key structural...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is a key structural feature in over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The subject of this guide, the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid core, represents a particularly strategic starting point for library synthesis. It combines the CNS-privileged piperidine ring with a hydrophobic benzyl group and polar, functionalizable hydroxy and carboxylic acid moieties at the C4 position.[3] This inherent structural diversity provides a robust platform for exploring multiple therapeutic target classes, primarily within the central nervous system (CNS).

This document provides an in-depth analysis of the most promising therapeutic targets for novel derivatives of this scaffold, outlines validated experimental workflows for target identification and characterization, and offers field-proven insights into the causality behind these strategic choices.

Section 1: Primary Therapeutic Target Classes & Mechanistic Rationale

The inherent features of the 1-benzyl-4-hydroxypiperidine scaffold predispose its derivatives to interact with several high-value CNS receptor families. The benzylpiperidine motif is a well-established pharmacophore for potent bioactivity, while the C4 substituents offer opportunities to fine-tune selectivity, solubility, and pharmacokinetic properties.

G cluster_targets Potential Therapeutic Target Classes scaffold 1-Benzyl-4-hydroxypiperidine -4-carboxylic Acid Core sigma Sigma (σ) Receptors (σ1 & σ2) scaffold->sigma Pain, Psychosis, Neurodegeneration opioid Opioid Receptors (μ-opioid) scaffold->opioid Analgesia (Neuropathic Pain) ache Acetylcholinesterase (AChE) scaffold->ache Alzheimer's Disease nmda NMDA Receptors (NR2B Subtype) scaffold->nmda Neurodegeneration, Parkinson's Disease

Figure 1: Primary CNS therapeutic target classes for the core scaffold.

Sigma (σ) Receptors: A Hub for Neuropsychiatric & Pain Modulation

Rationale: The piperidine scaffold is a privileged structure for sigma receptor ligands.[4][5][6] Extensive research has demonstrated that benzylpiperidine and related structures can exhibit high-affinity binding to both σ1 and σ2 subtypes, making this target class a primary avenue for investigation.[7][8] Sigma receptors are implicated in a range of CNS pathologies, including neuropathic pain, psychosis, and neurodegenerative disorders.[9]

Mechanistic Insight: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a host of downstream effectors, including calcium signaling and ion channel activity, playing a critical role in neuronal homeostasis and plasticity. Ligands can act as agonists or antagonists, offering distinct therapeutic possibilities. Notably, σ1 receptor ligands may offer antipsychotic benefits without the extrapyramidal side effects associated with traditional dopamine D2 receptor antagonists.[6]

Derivatization Strategy: Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the piperidine nitrogen and its distance from the core are critical for modulating affinity and selectivity for σ1 over σ2.[5][6] The benzyl group can be modified with various substituents to explore hydrophobic and electronic interactions within the receptor's binding pocket, while the 4-hydroxy and 4-carboxylic acid groups can be esterified or amidated to alter physicochemical properties and introduce additional hydrogen bonding interactions.

Opioid Receptors: A Modern Approach to Analgesia

Rationale: The piperidine core is fundamental to the structure of potent synthetic opioids like fentanyl and meperidine.[10][11][12] This makes the μ-opioid receptor (MOR) a highly relevant target. Recent advanced strategies focus on dual-acting ligands that combine MOR agonism with σ1 receptor antagonism.[13][14]

Mechanistic Insight: The primary goal of this dual-target approach is to develop safer, more effective analgesics. While MOR agonism provides powerful pain relief, it is accompanied by significant side effects, including respiratory depression, constipation, and the development of tolerance and dependence. Preclinical evidence suggests that co-antagonism of the σ1 receptor can potentiate MOR-mediated analgesia and mitigate some of these adverse effects.[13][14]

Derivatization Strategy: For this target, the objective is to achieve a balanced affinity profile. The core scaffold already possesses features conducive to binding both targets. The focus of a derivatization campaign would be to systematically modify the benzyl and C4 substituents to optimize the potency ratio between MOR and σ1 receptors, aiming for high MOR agonism and potent σ1 antagonism.

Acetylcholinesterase (AChE): Targeting Cognitive Decline in Alzheimer's Disease

Rationale: The benzylpiperidine motif is the defining structural feature of donepezil, a leading acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease.[15][16][17] This precedent makes AChE an exceptionally strong candidate target.

Mechanistic Insight: The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[17] AChE inhibitors work by preventing the enzymatic breakdown of acetylcholine in the synaptic cleft, thereby boosting cholinergic neurotransmission.[18] The AChE enzyme possesses a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near its entrance. Donepezil's efficacy stems from its ability to span this gorge, with the protonated piperidine nitrogen interacting with the CAS and the benzyl group establishing key interactions along the gorge.[15][18]

Derivatization Strategy: Derivatives of the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold are ideally suited to mimic the binding mode of donepezil. The benzylpiperidine portion can serve as the CAS-binding element. Modifications to the C4 position can be designed to extend toward and interact with the PAS, potentially creating highly potent dual-binding inhibitors.

N-Methyl-D-Aspartate (NMDA) Receptors: Neuroprotection and Synaptic Modulation

Rationale: The piperidine framework is present in various NMDA receptor antagonists.[19][20] Specifically, compounds featuring a 4-benzylpiperidine structure have been developed as potent and subtype-selective antagonists for the NR2B subunit.[21][22]

Mechanistic Insight: Overactivation of NMDA receptors leads to excitotoxicity, a pathological process implicated in neuronal death following stroke and in chronic neurodegenerative conditions like Parkinson's and Alzheimer's disease. Antagonists can be neuroprotective. However, non-selective NMDA receptor blockers often cause significant psychomimetic side effects. The development of subtype-selective antagonists, particularly for the NR2B subunit, is a key strategy to achieve therapeutic benefit while improving the safety profile.[22][23]

Derivatization Strategy: The existing 1-benzylpiperidine core is a validated starting point for NR2B antagonism.[21] Synthetic efforts should focus on modifying the C4 substituents to enhance interactions within the NR2B subunit's unique binding pocket, thereby optimizing both potency and selectivity over other NMDA receptor subtypes.

Section 2: Experimental Workflows for Target Validation

A hierarchical screening cascade is essential for efficiently identifying and characterizing the biological activity of a new chemical library. The following protocols represent a self-validating system, moving from broad affinity screening to functional characterization and finally to in vivo proof-of-concept.

G cluster_binding Determine Affinity (Ki) cluster_functional Determine Potency (EC50/IC50) & Modality cluster_invivo Determine Efficacy start Synthesized Derivative Library binding_assay Tier 1: Target Affinity Screen (Radioligand Binding Assay) start->binding_assay functional_assay Tier 2: Functional Characterization (e.g., Calcium Mobilization, Enzyme Inhibition) binding_assay->functional_assay High-Affinity Hits (Ki < 100 nM) in_vivo Tier 3: In Vivo Proof-of-Concept (Disease-Relevant Animal Model) functional_assay->in_vivo Potent Functional Modulators (Agonists/Antagonists/Inhibitors) lead_opt Lead Optimization in_vivo->lead_opt Active Compounds

Figure 2: Hierarchical screening workflow for target validation.

Protocol 2.1: Tier 1 - Competitive Radioligand Binding Assay for Sigma Receptors
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for σ1 and σ2 receptors, enabling prioritization of high-affinity "hits."

  • Rationale: This is the foundational assay for any receptor-targeted drug discovery program. It is a high-throughput and quantitative method to directly measure the interaction between a compound and its putative target.

  • Methodology:

    • Membrane Preparation: Homogenize guinea pig brain or a suitable cell line (e.g., HEK293) expressing the target receptor in a cold buffer solution. Centrifuge to pellet the membranes and resuspend to a standardized protein concentration.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [+]-[³H]pentazocine for σ1, [³H]-DTG for σ2), and a range of concentrations of the test compound (typically from 0.1 nM to 10 µM).[24]

    • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2.2: Tier 2 - Functional Enzyme Inhibition Assay for Acetylcholinesterase (AChE)
  • Objective: To quantify the inhibitory potency (IC₅₀) of compounds against AChE.

  • Rationale: For enzyme targets, a functional assay is critical. This protocol, based on the classic Ellman's method, provides a direct measure of a compound's ability to inhibit the enzyme's catalytic activity.

  • Methodology:

    • Reagent Preparation: Prepare solutions of AChE (from electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent [5,5'-dithiobis-(2-nitrobenzoic acid), DTNB].

    • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

    • Pre-incubation: Add the AChE enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATCI.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to AChE activity.

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of enzyme inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Protocol 2.3: Tier 3 - In Vivo Analgesia Model: Formalin Test
  • Objective: To assess the antinociceptive efficacy of lead compounds in a model of persistent inflammatory pain.

  • Rationale: This model is superior to acute thermal tests (like the hot-plate test) because it has two distinct phases, allowing for the differentiation of analgesic mechanisms. The first phase (0-5 minutes) represents acute nociceptive pain, while the second phase (15-40 minutes) reflects inflammatory pain, which is more clinically relevant for many conditions.[13]

  • Methodology:

    • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

    • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a predetermined time before the formalin injection.

    • Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

    • Observation: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking or biting the injected paw. This is typically done in 5-minute blocks for up to 60 minutes.

    • Data Analysis: Calculate the total time spent in nociceptive behavior for both the early phase (Phase I) and the late phase (Phase II). Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in nociceptive behavior indicates an analgesic effect.

Section 3: Data Interpretation & Summary

Effective data presentation is crucial for making informed decisions in a drug discovery pipeline. The following tables provide templates for summarizing the quantitative data generated from the experimental workflows.

Table 1: Summary of Receptor Binding Affinities (Tier 1 Data)

Compound IDσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₂/σ₁ Selectivity Ratioμ-Opioid Receptor Kᵢ (nM)
Lead-001 3.2105.63356.4
Lead-002 8.9231.426>1000
Lead-003 150.5450.232.1
Haloperidol 2.575.030>1000

Data is hypothetical and for illustrative purposes.

Table 2: Summary of Functional Activity & In Vivo Efficacy (Tier 2 & 3 Data)

Compound IDAChE Inhibition IC₅₀ (nM)Formalin Test (Phase II) ED₅₀ (mg/kg, i.p.)
Lead-004 5.7N/A
Lead-001 >50006.88
Donepezil 6.5N/A
Oxycodone N/A4.5

Data is hypothetical and for illustrative purposes.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.
  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed.
  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. n/a.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central.
  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
  • Clinical benefits of a new piperidine-class AChE inhibitor. PubMed.
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC - PubMed Central.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects. International Association for the Study of Pain (IASP).
  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. PubMed.
  • Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. PubMed.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. n/a.
  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. n/a.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. n/a.
  • US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity. Google Patents.
  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • Opioid Pharmacology. Pain Physician.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.

Sources

Foundational

Comprehensive literature review on the synthesis and uses of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Applications of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid Introduction: A Versatile Scaffold in Modern Medicinal Chemistry 1-Benzyl-4-hydroxypiperidine-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS No: 59119-18-5) is a pivotal heterocyclic building block in the landscape of drug discovery and development.[1] Its structure is deceptively simple, featuring a piperidine core functionalized with three key groups: a stabilizing N-benzyl group, a tertiary hydroxyl group, and a carboxylic acid. This unique combination of functionalities makes it a highly valuable and versatile intermediate for synthesizing complex molecular architectures.

The piperidine ring is a privileged scaffold, frequently found in a vast array of neurologically active pharmaceuticals, including analgesics and antipsychotics.[2][3] The N-benzyl group serves not only as a common protecting group for the piperidine nitrogen but also contributes to the overall lipophilicity of derivative molecules. The hydroxyl and carboxylic acid groups at the 4-position provide reactive handles for extensive chemical modification, allowing for the construction of diverse compound libraries to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the primary synthetic routes to this compound and explores its critical role in the development of modern therapeutics.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of a synthetic target is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 59119-18-5[1]
Molecular Formula C₁₃H₁₇NO₃[1][4]
Molecular Weight 235.28 g/mol [4]
Appearance Solid / Crystalline Powder[1]
IUPAC Name 1-benzyl-4-hydroxypiperidine-4-carboxylic acid[4]
Synonyms N-Benzyl-4-hydroxy-4-piperidinecarboxylic acid[1][5]

Core Synthesis Methodologies

The most prevalent and logical approach to synthesizing 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid begins with the readily available starting material, 1-Benzyl-4-piperidone. The synthesis is effectively a two-step process involving the formation of a cyanohydrin intermediate followed by vigorous hydrolysis of the nitrile group to the desired carboxylic acid.

Primary Synthetic Route: From 1-Benzyl-4-piperidone

This pathway is favored for its straightforward nature and use of well-established chemical transformations. The overall workflow is depicted below.

G start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-hydroxy-4-cyanopiperidine (Cyanohydrin Intermediate) start->intermediate Step 1: Cyanohydrin Formation Reagents: NaCN or KCN, Acid (e.g., AcOH) Conditions: Low Temperature (0-15°C) end 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid intermediate->end Step 2: Nitrile Hydrolysis Reagents: Conc. H₂SO₄ or Conc. HCl Conditions: Elevated Temperature

Caption: Primary synthesis workflow for the target compound.

Step 1: Cyanohydrin Formation

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-4-piperidone. This reaction is typically performed at reduced temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.

Expert Insights: The choice of a cyanide source (e.g., NaCN, KCN, or HCN) and the reaction conditions are critical. Using an alkali metal cyanide with a weak acid, such as acetic acid, generates hydrocyanic acid (HCN) in situ. This approach is often preferred for safety and control. Maintaining a low temperature (0-15°C) is crucial to suppress the potential volatilization of hazardous HCN and prevent unwanted side reactions.[6]

Detailed Protocol (Illustrative):

  • To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol), cool the reaction vessel to 0-5°C using an ice bath.

  • Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Carefully add glacial acetic acid dropwise while maintaining the low temperature. The acid protonates the initially formed alkoxide and facilitates the reaction.

  • Allow the reaction to stir at a low temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched. The resulting intermediate, 1-benzyl-4-hydroxy-4-cyanopiperidine, can often be isolated or carried forward to the next step directly after a workup procedure.

Step 2: Nitrile Hydrolysis

The conversion of the nitrile (cyano) group to a carboxylic acid is the final and most demanding step, requiring harsh conditions. This is typically achieved through strong acid-catalyzed hydrolysis.

Expert Insights: This transformation requires forcing conditions due to the stability of the nitrile group. Concentrated sulfuric acid or hydrochloric acid at elevated temperatures is necessary to drive the reaction to completion.[6] The reaction proceeds via the formation of a primary amide intermediate (1-Benzyl-4-hydroxypiperidine-4-carboxamide), which is subsequently hydrolyzed to the carboxylic acid.[7] The workup procedure is critical for isolating the final product. Pouring the acidic reaction mixture into crushed ice helps to safely dissipate the heat of neutralization, and careful adjustment of the pH to the isoelectric point of the amino acid allows for its precipitation and isolation.[6]

Detailed Protocol (Illustrative):

  • The crude 1-benzyl-4-hydroxy-4-cyanopiperidine intermediate is added portion-wise to concentrated sulfuric acid (e.g., 80-95%) at a controlled temperature.

  • The mixture is then heated (e.g., 20-50°C) and stirred for an extended period (50-90 hours) to ensure complete hydrolysis.[6]

  • After the reaction is complete (monitored by TLC or HPLC), the solution is cooled and slowly poured into a large volume of crushed ice.

  • The pH of the resulting aqueous solution is carefully adjusted using a concentrated base (e.g., ammonia water) at low temperature (0-10°C) to a pH of 4-9, which induces crystallization of the product.[6]

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

Applications in Drug Development and Research

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor and structural motif in the synthesis of various therapeutic agents.

Precursor for Opioid Analgesics

The 4-substituted-4-carboxypiperidine scaffold is a cornerstone in the chemistry of potent opioid analgesics, most notably the fentanyl family. While many potent analgesics like carfentanil feature a 4-anilino group, the underlying synthetic strategies are closely related.[8] The synthesis of 4-anilidopiperidine-4-carboxylic acids often starts from 1-benzyl-4-piperidone and proceeds through a Strecker reaction (using aniline and cyanide), followed by hydrolysis—a pathway analogous to the one described above.[9][10] The hydroxylated target molecule of this guide serves as a valuable analog for creating derivatives with modified properties, where the hydroxyl group can alter polarity, metabolic stability, or serve as a point for further chemical elaboration.

Intermediate for Alzheimer's Disease Therapeutics

The related compound, 1-benzylpiperidine-4-carboxylic acid, is a direct precursor to N-benzyl-4-piperidinecarboxaldehyde. This aldehyde is a key intermediate in the synthesis of Donepezil hydrochloride, a second-generation acetylcholinesterase inhibitor that is a first-line treatment for mild to moderate Alzheimer's disease.[11] The synthesis involves the reduction of the carboxylic acid (or its activated form) to the corresponding aldehyde. The availability of the 4-hydroxy derivative provides a pathway to novel Donepezil analogs, enabling researchers to explore new treatments for neurodegenerative diseases.

Building Block for Novel Kinase Inhibitors and Receptor Modulators

Beyond established drug classes, this scaffold is employed in cutting-edge research. It has been used as a reactant for synthesizing novel inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Phosphoinositide 3-kinases (PI3K), which are targets for inflammatory and oncological diseases.[12] Furthermore, it is a building block for developing dual-acting muscarinic acetylcholine receptor antagonists and beta-2 adrenoceptor agonists, showcasing its versatility in creating multifunctional ligands.[12]

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a compound of significant strategic importance in medicinal chemistry. Its synthesis, primarily achieved through a robust two-step sequence from 1-benzyl-4-piperidone, provides reliable access to a highly functionalized and versatile chemical scaffold. Its utility is demonstrated through its role as a key intermediate in the synthesis of a wide range of biologically active molecules, from established opioid analgesics and Alzheimer's treatments to novel enzyme inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis and reactive potential of this molecule is essential for leveraging its power in the creation of next-generation therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride. Retrieved from PrepChem.com. [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Retrieved from Pipzine Chemicals. [Link]

  • Autechaux. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Retrieved from Autechaux. [Link]

  • Autechaux. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Retrieved from Autechaux. [Link]

  • Dahl, K., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from PMC. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. Retrieved from PubChem. [Link]

  • GlobalChemMall. (n.d.). 1-benzyl-4-hydroxypiperidine-4-carboxylic acid. Retrieved from GlobalChemMall. [Link]

  • AbacipharmTech. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Retrieved from AbacipharmTech. [Link]

  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from DTIC. [Link]

Sources

Exploratory

The role of the N-benzylpiperidine motif in drug discovery and medicinal chemistry

An In-Depth Technical Guide The N-Benzylpiperidine Motif: A Cornerstone of Modern Drug Discovery Executive Summary The N-benzylpiperidine motif is a quintessential example of a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The N-Benzylpiperidine Motif: A Cornerstone of Modern Drug Discovery

Executive Summary

The N-benzylpiperidine motif is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of clinically successful drugs stems from a unique combination of favorable physicochemical properties, versatile binding interactions, and synthetic tractability. This guide provides an in-depth analysis of the N-benzylpiperidine core, dissecting its fundamental properties and multifaceted roles in drug design. We will explore its critical contributions to pharmacokinetic profiles (ADME), its function as a potent pharmacophore engaging with diverse biological targets, and the strategic considerations for its synthetic manipulation. Through case studies of blockbuster drugs, detailed experimental workflows, and computational insights, this document serves as a technical resource for researchers and scientists dedicated to the art and science of drug development.

Introduction: The Privileged Status of a Versatile Scaffold

In the vast landscape of chemical structures employed in drug discovery, certain motifs appear with remarkable frequency across different therapeutic classes and biological targets. These are termed "privileged scaffolds," and the N-benzylpiperidine unit is a preeminent member of this group. Its architecture, featuring a basic piperidine nitrogen linked to a benzylic group, is deceptively simple yet profoundly effective. This framework is a key component in drugs ranging from potent analgesics like fentanyl to cognitive enhancers such as donepezil, and antipsychotics like haloperidol. The scaffold's success is not coincidental; it is rooted in its ability to present key pharmacophoric elements—a cationic center and a hydrophobic aromatic ring—in a conformationally constrained yet tunable manner, allowing for potent and selective interactions with a multitude of protein targets.

Chapter 1: The Physicochemical and Pharmacokinetic Profile

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. The N-benzylpiperidine motif confers a highly favorable balance of these properties, which is central to its utility.

The Role of pKa and Ionization

The piperidine nitrogen is a key determinant of the scaffold's behavior. It typically possesses a pKa in the range of 8.0 to 9.5. This is a critical attribute because, at physiological pH (~7.4), the nitrogen exists predominantly in its protonated, cationic form. This positive charge is fundamental for forming strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) commonly found in the binding pockets of receptors and enzymes. This "cationic anchor" is often the primary driver of high-affinity binding.

Lipophilicity and Membrane Permeability

The N-benzyl group provides a significant hydrophobic character, which is essential for oral bioavailability and permeability across biological membranes, including the blood-brain barrier (BBB). The overall lipophilicity, often measured as logP, can be finely tuned by decorating the benzyl ring or the piperidine scaffold with various substituents. This tunability allows medicinal chemists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, balancing the need for membrane traversal with the requirement for sufficient aqueous solubility.

Metabolic Considerations

The N-benzylpiperidine motif can be subject to several metabolic transformations, primarily through the cytochrome P450 (CYP) enzyme system. Common metabolic pathways include:

  • N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.

  • Aromatic hydroxylation: Oxidation of the benzyl ring.

  • Piperidine ring oxidation: Hydroxylation or oxidation at various positions on the piperidine ring.

Understanding these pathways is crucial for designing analogues with improved metabolic stability and reduced potential for drug-drug interactions.

Chapter 2: The Pharmacophoric Role in Molecular Recognition

The N-benzylpiperidine scaffold is a master key that can be cut to fit numerous biological locks. Its effectiveness lies in the spatial arrangement of its core pharmacophoric features.

The Cation-π Anchor

A defining interaction for this scaffold is the cation-π interaction. This occurs between the protonated piperidine nitrogen (the cation) and the electron-rich face of an aromatic amino acid residue, such as tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe), in the target's binding site. This interaction is often stronger than a simple salt bridge and provides a powerful anchoring point that orients the rest of the molecule for optimal binding. The N-benzyl group itself can also participate in crucial π-π stacking or hydrophobic interactions with aromatic or aliphatic residues, further enhancing binding affinity.[1][2][3]

Conformational Control

The piperidine ring is not planar; it exists in a dynamic equilibrium of chair and boat conformations. The specific conformation adopted upon binding can be critical for aligning substituents in a precise three-dimensional orientation to engage with the target protein. Medicinal chemists can install substituents on the piperidine ring to bias this conformational preference, thereby locking the molecule into its "bioactive conformation" and improving potency and selectivity.

A General Pharmacophore Model

A generalized pharmacophore for an N-benzylpiperidine ligand can be visualized as having three key features: a cationic/hydrogen bond donor feature (the nitrogen), a hydrophobic/aromatic feature (the benzyl ring), and a series of vectorially oriented substituents that can be tailored to probe for additional hydrogen bond, hydrophobic, or steric interactions within the binding pocket.

Pharmacophore_Model cluster_Ligand N-Benzylpiperidine Core cluster_Target Target Binding Pocket N N+ Benzyl Aromatic/ Hydrophobic N->Benzyl Covalent Linker R1 R1 N->R1 Vector 1 R2 R2 N->R2 Vector 2 Anionic Anionic Pocket (e.g., Asp, Glu) N->Anionic Cationic Interaction Aromatic_Pocket Aromatic Pocket (e.g., Trp, Tyr) Benzyl->Aromatic_Pocket Cation-π / π-π Stacking H_Bond H-Bond Acceptor/Donor R1->H_Bond H-Bonding Hydrophobic_Pocket Hydrophobic Pocket R2->Hydrophobic_Pocket Hydrophobic Interaction

Caption: General pharmacophore model for N-benzylpiperidine interactions.

Chapter 3: A Journey Through Therapeutic Targets: Case Studies

The versatility of the N-benzylpiperidine scaffold is best illustrated by its presence in a diverse range of FDA-approved drugs.

Table 1: Prominent FDA-Approved Drugs Featuring the N-Benzylpiperidine Motif
Drug NameTherapeutic ClassPrimary Target(s)
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE) Inhibitor
Fentanyl Analgesicµ-Opioid Receptor Agonist
Haloperidol AntipsychoticDopamine D2 Receptor Antagonist
Loperamide Antidiarrhealµ-Opioid Receptor Agonist (peripherally restricted)
Cetirizine AntihistamineHistamine H1 Receptor Inverse Agonist
Paroxetine AntidepressantSelective Serotonin Reuptake Inhibitor (SSRI)
Central Nervous System (CNS) Targets: The Case of Donepezil

Donepezil (Aricept®) is a cornerstone therapy for Alzheimer's disease. Its mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

  • Mechanism of Action: In the AChE active site, the protonated piperidine nitrogen of donepezil forms a cation-π interaction with Trp84 in the catalytic anionic site (CAS). The benzyl group is part of a larger indanone system that spans the active site gorge, forming a crucial π-π stacking interaction with Trp279 in the peripheral anionic site (PAS). This dual-site binding is key to its high potency and selectivity.

Donepezil_MoA cluster_AChE AChE Active Site Gorge cluster_Donepezil Donepezil CAS Catalytic Anionic Site (CAS) Residue: Trp84 PAS Peripheral Anionic Site (PAS) Residue: Trp279 Piperidine Protonated Piperidine (N+) Piperidine->CAS Cation-π Interaction Indanone Indanone Ring System Indanone->PAS π-π Stacking

Caption: Donepezil's dual-site binding mechanism in Acetylcholinesterase.

Chapter 4: Synthetic Strategies and Chemical Space Exploration

The synthetic accessibility of the N-benzylpiperidine scaffold is a major reason for its widespread use. A variety of robust chemical reactions can be employed to generate vast libraries of analogues for structure-activity relationship (SAR) studies.

Core Synthesis: Reductive Amination

The most common and efficient method for constructing the N-benzylpiperidine core is the reductive amination between a piperidone derivative and a benzylamine, or conversely, between piperidine and a benzaldehyde.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of piperidone (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild acid catalyst (e.g., acetic acid, 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and tolerance of acidic conditions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-benzylpiperidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 5: Experimental and Computational Workflow for Optimization

Optimizing a hit compound containing an N-benzylpiperidine motif into a clinical candidate requires a synergistic combination of in vitro assays and in silico modeling.

In Vitro Assay Cascade

A typical assay cascade begins with primary screening to assess the compound's potency at the target of interest. For an enzyme target like AChE, this would be an enzyme inhibition assay.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring its absorbance at 412 nm.

  • Materials: AChE enzyme, acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), test compounds (dissolved in DMSO), 96-well microplate, microplate reader.

  • Procedure: a. Add 25 µL of the test compound at various concentrations to the wells of a 96-well plate. b. Add 50 µL of AChE solution in phosphate buffer and incubate for 10 minutes at 25°C. c. Add 50 µL of DTNB solution. d. Initiate the reaction by adding 25 µL of acetylthiocholine solution. e. Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control (DMSO without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Silico Modeling

Molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding how N-benzylpiperidine ligands bind to their targets and for guiding the design of new analogues. Docking can predict the binding pose and affinity, while MD simulations can assess the stability of the ligand-protein complex over time.

Workflow Hit_ID Hit Identification (e.g., High-Throughput Screen) SAR_Design SAR-Driven Design of Analogues (N-benzylpiperidine Scaffold) Hit_ID->SAR_Design Synthesis Chemical Synthesis (e.g., Reductive Amination) SAR_Design->Synthesis In_Vitro In Vitro Assay Cascade (Potency, Selectivity, ADME) Synthesis->In_Vitro In_Vitro->SAR_Design Data Feedback Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Silico In Silico Modeling (Docking, MD Simulations) In_Silico->SAR_Design Structural Insights Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Integrated drug discovery workflow for N-benzylpiperidine analogues.

Chapter 6: Challenges and Future Perspectives

Despite its advantages, the N-benzylpiperidine motif is not without its challenges. The basic nitrogen can lead to interactions with the hERG potassium channel, a key antitarget associated with cardiotoxicity. Furthermore, many N-benzylpiperidine-containing compounds are substrates for efflux pumps like P-glycoprotein (P-gp), which can limit their brain penetration.

Future research will focus on designing novel N-benzylpiperidine derivatives that mitigate these risks while retaining the beneficial properties of the scaffold. This may involve introducing subtle structural modifications that disrupt hERG binding or reduce P-gp recognition, or by incorporating the motif into multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's.

Conclusion

The N-benzylpiperidine motif is a testament to the power of a well-designed chemical scaffold. Its inherent physicochemical properties, combined with its ability to engage in a wide range of high-affinity interactions with biological targets, have solidified its status as a truly privileged structure in medicinal chemistry. Its synthetic tractability ensures that it will remain a versatile and valuable tool for drug hunters for the foreseeable future. A thorough understanding of its strengths, weaknesses, and the intricate interplay between its structure and function is essential for any scientist aiming to develop the next generation of therapeutics.

References

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Advance online publication. [Link]

  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. [Link]

  • Erol, Ö., & Arman, A. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. Journal of Molecular Modeling, 25(8), 247. [Link]

  • PubMed. (n.d.). NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein. [Link]

  • Scott, D. E., & Bayly, A. R. (n.d.). Small molecules, big targets: drug discovery faces the protein-protein interaction challenge. CORE. [Link]

  • Kansal, N., Silakari, O., & Ravikumar, M. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Infectious Disorders Drug Targets, 22(5), e071021197171. [Link]

Sources

Protocols & Analytical Methods

Method

Purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride by recrystallization

Application Note & Protocol Topic: High-Purity Recovery of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride via Optimized Recrystallization Abstract 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and its hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride via Optimized Recrystallization

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of complex pharmaceutical agents. The stringent purity requirements of active pharmaceutical ingredients (APIs) necessitate robust and efficient purification methods for such precursors. This application note provides a detailed, scientifically-grounded protocol for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride using recrystallization. We delve into the fundamental principles of solvent selection, crystallization kinetics, and impurity removal, offering both single-solvent and solvent/anti-solvent methodologies. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers in drug development to achieve high-purity material consistently.

Introduction: The Imperative for Purity

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics.[1] 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride serves as a key building block, and its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, such as unreacted starting materials, byproducts, or degradation products, can introduce significant complications in downstream synthetic steps and may exhibit undesirable toxicological profiles.[1]

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[2][3] The method leverages the differential solubility of the target compound and its impurities in a chosen solvent system as a function of temperature.[4][5][6] By dissolving the crude material in a hot, saturated solution and allowing it to cool, the target compound selectively crystallizes out in a purer form, leaving the more soluble impurities behind in the mother liquor.[2][5] This guide provides a comprehensive framework for developing and executing a successful recrystallization protocol for the title compound.

Physicochemical Profile & Safety Considerations

A thorough understanding of the compound's properties is foundational to developing a purification strategy.

2.1. Key Properties

PropertyValue / DescriptionSource
Chemical Formula C₁₃H₁₈ClNO₃[7][8]
Molecular Weight 271.74 g/mol (Hydrochloride Salt)[7]
Appearance White to off-white solid/crystalline powder.[9][10]
Melting Point Data varies by purity; a sharp melting point is indicative of high purity.[10]
Solubility As a hydrochloride salt, it exhibits increased water solubility compared to its free base.[11] It is also soluble in polar organic solvents like alcohols and may show solubility in chlorinated solvents.[12][11][12]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[13][14][13][14]

2.2. Potential Impurities

Impurities can arise from the synthetic route and may include:

  • Unreacted Starting Materials: Such as 1-benzyl-4-piperidone or cyanide sources.[15]

  • Side-Reaction Products: Including diastereomers or regioisomers formed during synthesis.[16]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may cause discoloration.[1]

  • Residual Solvents: Solvents used in the preceding reaction or workup.[1]

2.3. Essential Safety Precautions

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride and its precursors may cause skin, eye, and respiratory irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][20]

  • Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood.[17][18]

  • Handling: Avoid breathing dust.[17] After handling, wash hands thoroughly.[18]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[19] If on skin, wash with plenty of water.[18] Seek medical attention if irritation persists.[18]

The Principle of Recrystallization: A Visual Workflow

The success of recrystallization hinges on a systematic approach. The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[6]

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Purification cluster_output Output Crude Crude Product Solvent_Screen Solvent Screening (Small Scale) Crude->Solvent_Screen Test Solvents Dissolve 1. Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Select Optimal Solvent Hot_Filter 2. Hot Gravity Filtration (If Insoluble Impurities) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Yes Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor (Contains Impurities) Isolate->Mother_Liquor Dry 6. Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the recrystallization of the target compound.

Experimental Protocols

4.1. Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified. Alcohols (isopropanol, ethanol) or acetonitrile are often good starting points for hydrochloride salts.[21]

A. Solvent Selection (Microscale)

  • Place ~20 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, acetonitrile, water) dropwise at room temperature, shaking after each addition.

  • A suitable solvent will dissolve the compound poorly at room temperature.[1][22]

  • Heat the tubes that showed poor solubility in a water or sand bath. The ideal solvent will fully dissolve the compound at or near its boiling point.[1][22]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a healthy crop of crystals indicates a promising solvent.[1][22]

B. Bulk Purification Procedure

  • Dissolution: Place the crude 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding hot solvent until the compound just dissolves completely. Causality: Using the minimum volume of hot solvent is critical for maximizing the recovery yield upon cooling.[22]

  • Hot Filtration (Optional): If insoluble impurities or colored matter are present, perform a hot gravity filtration. Place a small amount of activated charcoal in the flask if color needs to be removed, boil for a few minutes, and then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[4] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away the adhering mother liquor (which contains the impurities) without significantly dissolving the purified crystals.[1]

  • Drying: Allow the crystals to air-dry on the funnel by pulling a vacuum for 15-20 minutes. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

4.2. Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile.[22] It requires a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Crystallization: While stirring the solution, slowly add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).[1][22] This indicates the point of saturation has been reached.

  • Redissolution & Cooling: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly, as described in Protocol 1, Step 3.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent/anti-solvent mixture from the crystallization step for the cold wash.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Try a lower-boiling point solvent.[6]
No Crystals Form Solution is not sufficiently saturated; nucleation is slow.1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]2. Add a "seed" crystal of the pure compound.3. Boil off some of the solvent to increase concentration and re-cool.[6]
Low Recovery Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Pre-heat all glassware for hot filtration.
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can adsorb the product as well.

Conclusion

Recrystallization is a robust and indispensable technique for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. By methodically selecting an appropriate solvent system and carefully controlling the cooling rate, researchers can effectively remove process-related impurities and obtain material of high purity suitable for pharmaceutical development. The protocols and principles outlined in this guide provide a solid foundation for achieving consistent and reliable purification results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Wired Chemist. (n.d.). Recrystallization.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • SynQuest Laboratories, Inc. (n.d.). 1-Benzylpiperidine-4-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2025). 1-Benzyl-3-hydroxypiperidine Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Benzyl-4-hydroxypiperidine SDS.
  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.).
  • Combi-Blocks, Inc. (2023). 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride Safety Data Sheet.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • N-Benzyl-4-piperidone Safety Data Sheet. (2025).
  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-Carboxylic Acid.
  • CymitQuimica. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.
  • BioCrick. (n.d.). 1-Benzyl-4-hydroxypiperidine.
  • ChemicalBook. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride CAS 1262988-77-1.
  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-.
  • Lee, H., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1092-1109. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Application

Analytical methods for the characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

An Application Note for Drug Development Professionals Comprehensive Analytical Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride Abstract This document provides a detailed guide to the ana...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Comprehensive Analytical Characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. As a complex piperidine derivative, this compound serves as a critical building block in pharmaceutical synthesis. Ensuring its identity, purity, and stability is paramount for regulatory compliance and the success of drug development programs. This note details integrated protocols using chromatography, spectroscopy, and thermal analysis, offering researchers and scientists a robust framework for quality control and in-depth characterization.

Introduction and Scientific Context

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a substituted piperidine featuring a tertiary amine, a benzyl group, a tertiary alcohol, and a carboxylic acid functional group. The hydrochloride salt form is often utilized to improve solubility and stability.[1] The structural complexity of this molecule necessitates a multi-technique approach for unambiguous characterization. The presence of a UV-active benzyl group, ionizable functional groups, and specific thermal properties dictates the selection of the analytical methods detailed herein. This guide moves beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a scientifically sound and validated approach.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is the first step in developing robust analytical methods.

PropertyValue / DescriptionSource
Chemical Formula C₁₃H₁₇NO₃ · HClDerived from Free Base
Molecular Weight 271.74 g/mol Calculated
Free Base Formula C₁₃H₁₇NO₃[2][3]
Free Base MW 235.28 g/mol [2][4]
Appearance White to off-white solid[2][3]
Key Structural Features Piperidine ring, Benzyl group, Tertiary alcohol, Carboxylic acid, Hydrochloride saltN/A
Storage Conditions Store under inert gas at 2-8°C[5]

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[6] The benzyl group on the target molecule provides sufficient hydrophobicity for retention on a C18 column, while the polar functional groups allow for elution with a polar mobile phase. The aromatic ring serves as an excellent chromophore for UV detection.

Causality Behind Method Choices:

  • Acidified Mobile Phase: An acidic modifier (e.g., phosphoric or formic acid) is critical. It suppresses the deprotonation of the carboxylic acid group (pKa ~2-5) and ensures the tertiary amine (pKa ~9-11) remains protonated, preventing peak tailing and yielding sharp, symmetrical peaks.

  • C18 Column: A C18 stationary phase provides the necessary hydrophobic interaction with the benzyl group for effective separation from more polar or less polar impurities.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency.[7][8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier for peak shape control.[7][8]
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[7][8]
Column Temp. 30 °CEnsures reproducible retention times.[7][8]
Detection UV at 254 nmCorresponds to the absorbance of the benzyl group.
Injection Vol. 10 µLStandard volume.
Sample Prep. Accurately weigh and dissolve sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.Ensures solubility and removes particulates.

Workflow for HPLC Purity Analysis:

Caption: HPLC workflow from sample preparation to purity calculation.

Gas Chromatography (GC) for Residual Solvent Analysis

Principle of Analysis: As a hydrochloride salt, the compound is non-volatile. However, GC is the gold-standard method for analyzing residual organic solvents that may be present from the manufacturing process.[9][10] Static headspace sampling coupled with GC and a Flame Ionization Detector (FID) allows for the quantification of volatile impurities without injecting the non-volatile API.

Experimental Protocol:

ParameterRecommended ConditionRationale
Instrument Headspace Sampler with GC-FIDStandard for residual solvent analysis.
Column BP 624 or equivalent (30 m x 0.53 mm, 0.25 µm)Designed for separation of common organic solvents.[10]
Carrier Gas Nitrogen or HeliumInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 200°C at 10°C/minSeparates solvents based on boiling points.
Injector Temp. 220 °CEnsures volatilization.
Detector Temp. 250 °C (FID)Standard for FID.
Sample Prep. Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of a high-boiling solvent (e.g., DMSO). Crimp securely.Dissolves the API and allows for efficient partitioning of volatiles into the headspace.
Headspace Equilibration Temp: 80°C; Equilibration Time: 15 minDrives volatile solvents into the gas phase for injection.

Spectroscopic Methods: Structural Elucidation and Confirmation

An orthogonal set of spectroscopic techniques is required for the definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: ¹H and ¹³C NMR spectroscopy provide the most definitive evidence of chemical structure by mapping the hydrogen and carbon framework of the molecule.

Protocol and Data Interpretation:

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the hydrochloride salt and its residual water peak does not typically interfere with key signals. Importantly, it allows for the observation of exchangeable protons (OH, COOH, and N⁺-H).[11]

  • ¹H NMR (Expected Signals):

    • δ 12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[12]

    • δ ~10.0 ppm (broad singlet, 1H): Ammonium proton (N⁺-H).

    • δ 7.4-7.6 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • δ ~5.5 ppm (broad singlet, 1H): Tertiary alcohol proton (-OH).

    • δ ~4.2 ppm (singlet, 2H): Benzylic protons (-CH₂-Ph).

    • δ 1.5-3.5 ppm (complex multiplets, 8H): Piperidine ring protons.

  • ¹³C NMR (Expected Signals):

    • δ 170-180 ppm: Carboxylic acid carbonyl carbon.[12][13]

    • δ 128-135 ppm: Aromatic carbons of the benzyl group.

    • δ ~70 ppm: Quaternary carbon bearing the -OH and -COOH groups.

    • δ ~60 ppm: Benzylic carbon (-CH₂-Ph).

    • δ 40-55 ppm: Piperidine ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Analysis: FT-IR spectroscopy identifies the presence of key functional groups by measuring the absorption of infrared radiation at their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional Group VibrationExpected Appearance
2500-3300O-H Stretch (Carboxylic Acid)Very broad, often overlapping other signals.[12][13]
~2400-2700N⁺-H Stretch (Ammonium Salt)Broad bands characteristic of amine salts.
~1710C=O Stretch (Carboxylic Acid)Strong, sharp absorption.[13][14]
3000-3100C-H Stretch (Aromatic)Medium intensity.
2850-2950C-H Stretch (Aliphatic)Medium to strong intensity.
Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of fragmentation patterns. Electrospray ionization (ESI) is the ideal technique as it is a soft ionization method suitable for polar, non-volatile molecules.[15]

Protocol and Data Interpretation:

  • Ionization Mode: ESI, Positive (+) Mode. The tertiary amine is basic and will readily accept a proton, forming a stable cation.

  • Expected Parent Ion (M+H)⁺: The observed mass will be for the free base plus a proton. Expected m/z = 235.12 + 1.007 = 236.13 .[4]

  • Key Fragmentation Pathways:

    • Loss of H₂O: A neutral loss of 18 Da from the parent ion is expected due to the tertiary alcohol.

    • Loss of CO₂: A neutral loss of 44 Da from the parent ion can occur from the carboxylic acid.

    • Formation of Tropylium Ion: Cleavage of the bond between the benzylic carbon and the nitrogen will produce the highly stable tropylium cation at m/z 91 .

Workflow for Spectroscopic Structural Confirmation:

Caption: Integrated spectroscopic workflow for structure elucidation.

Thermal Analysis: Stability and Solid-State Properties

Thermal analysis is crucial for understanding the solid-state properties of a hydrochloride salt, including its melting point, thermal stability, and the presence of any bound water or solvent.[16][17]

Differential Scanning Calorimetry (DSC)

Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to detect thermal events such as melting, crystallization, and solid-state transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is expected.

Experimental Protocol:

  • Sample Pan: Crimped aluminum pan.

  • Sample Weight: 2–5 mg.[16]

  • Atmosphere: Purged dry nitrogen (e.g., 50 mL/min).

  • Heating Rate: 10 °C/min.[16][17]

  • Temperature Range: 30 °C to a temperature above the expected melt (e.g., 250 °C).

Thermogravimetric Analysis (TGA)

Principle of Analysis: TGA measures the change in mass of a sample as a function of temperature.[17] It is highly effective for quantifying the amount of volatile content, such as water (hydrates) or residual solvent (solvates), and determining the decomposition temperature.

Experimental Protocol:

  • Sample Pan: Open ceramic or platinum pan.

  • Sample Weight: 5–10 mg.

  • Atmosphere: Purged dry nitrogen.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to a temperature where full decomposition occurs (e.g., 600 °C).

Data Interpretation: A TGA thermogram showing no mass loss until a high temperature (>200 °C) indicates an anhydrous, non-solvated, and thermally stable compound. A mass loss step at a lower temperature (<120 °C) would suggest the presence of water or a volatile solvent, which should be investigated further.

Conclusion

The analytical characterization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride requires a synergistic combination of orthogonal techniques. HPLC is the primary tool for determining purity and assay. A comprehensive suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is essential for the unambiguous confirmation of its chemical structure. Finally, thermal analysis by DSC and TGA provides critical information about its solid-state properties and thermal stability. The integrated application of these protocols provides a robust and scientifically sound framework for the complete characterization of this important pharmaceutical intermediate, ensuring quality and consistency in drug development and manufacturing.

References

  • A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. Benchchem.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Published 2021-08-03.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Published 2015-12-10.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Published 2021-08-03.
  • 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum. ChemicalBook.
  • Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Pipzine Chemicals.
  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. CymitQuimica.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Published 2023-02-08.
  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride CAS. ChemicalBook.
  • 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. PubChem.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. NIH.
  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Published 2024-09-30.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Published 2023-09-20.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Repositório Institucional UNESP.
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase.
  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.

Sources

Method

Use of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride as a scaffold in organic synthesis

An Application Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride: A Versatile Scaffold for Complex Molecule Synthesis Authored by: Gemini, Senior Application Scientist Abstract 1-Benzyl-4-hydroxypiper...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride: A Versatile Scaffold for Complex Molecule Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine core, featuring a strategic quaternary center with orthogonal hydroxyl and carboxylic acid functionalities, offers a unique three-dimensional framework for constructing complex molecular architectures. The presence of a stable N-benzyl protecting group allows for selective manipulation of the other functional groups before its targeted removal. This guide provides an in-depth exploration of this scaffold's synthetic utility, detailing field-proven protocols for key transformations including amide bond formation, N-debenzylation, and intramolecular cyclization for the synthesis of novel spirocyclic systems. The causality behind experimental choices is explained to empower researchers in adapting and optimizing these methods for their specific drug discovery and development programs.

Introduction: The Strategic Value of the Scaffold

The 4-hydroxypiperidine motif is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, in particular, serves as an advanced intermediate, elevating this core by introducing a synthetically versatile carboxylic acid at the C4 position. This creates a tetrasubstituted carbon stereocenter, a feature that can impart favorable pharmacological properties and provide access to novel chemical space.[3][4]

The primary applications of this scaffold lie in its ability to serve as a branching point for molecular diversification:

  • Amide Library Generation: The carboxylic acid is a prime handle for coupling with a vast array of amines, generating libraries of drug-like molecules.

  • Spirocycle Synthesis: The vicinal hydroxyl and carboxyl groups are perfectly poised for intramolecular cyclization reactions, leading to the formation of rigid and structurally complex spiro-lactones and other related systems.[5][6] Spirocycles are of increasing interest in drug discovery due to their inherent three-dimensionality, which can enhance target binding and improve physicochemical properties.[6]

  • Controlled Deprotection and Functionalization: The N-benzyl group provides robust protection during initial synthetic steps but can be reliably cleaved to reveal a secondary amine, which can then be functionalized to further modulate a molecule's properties.[7][8]

This document will detail the core synthetic transformations that leverage these features.

Scaffold 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl Amide Amide Derivatives Scaffold->Amide Amide Coupling (R-NH2) Ester Ester Derivatives Scaffold->Ester Esterification (R-OH) Spirocycle Spirocyclic Lactones Scaffold->Spirocycle Intramolecular Cyclization Deprotected 4-Hydroxy-4-carboxypiperidine (Secondary Amine) Scaffold->Deprotected N-Debenzylation Final Diverse Final Compounds Amide->Final Ester->Final Spirocycle->Final Deprotected->Final N-Alkylation, N-Arylation, etc.

Figure 1. Key synthetic transformations of the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold.

Core Synthetic Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most critical transformations involving this scaffold. The rationale behind reagent and condition selection is highlighted to provide a deeper understanding of the chemistry.

Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug development.[9] Direct condensation is inefficient, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[9] Carbodiimide-based reagents are a reliable choice for this transformation.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, which then reacts with HOBt to form an active ester intermediate. This intermediate is less prone to racemization and reacts cleanly with the desired amine.[10]

  • Reagents & Materials:

    • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

    • Amine of interest (1.1 equivalents)

    • EDC hydrochloride (1.5 equivalents)

    • HOBt (1.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard work-up and purification supplies (Ethyl Acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine, Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.0 equivalent) in anhydrous DMF.

    • Neutralization & Activation: Add DIPEA (3.0-4.0 equivalents) to neutralize the hydrochloride salt and create a basic environment for the coupling. Stir for 5-10 minutes at room temperature. Add HOBt (1.5 eq) and EDC.HCl (1.5 eq) to the solution.

    • Pre-activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the HOBt active ester.[11]

    • Amine Coupling: Add the desired amine (1.1 eq) to the pre-activated mixture.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[9]

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Causality and Optimization:

  • Why HOBt? The addition of HOBt minimizes the risk of side reactions and racemization by forming a more stable active ester intermediate compared to the O-acylisourea formed with EDC alone.[10]

  • Why DIPEA/TEA? A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material and the EDC.HCl, as well as to scavenge the HCl produced during the reaction. An excess is used to ensure the reaction medium remains basic.

  • Solvent Choice: DMF is an excellent solvent for its ability to dissolve a wide range of substrates and reagents. However, for less polar substrates, DCM can be a suitable alternative and is easier to remove during work-up.

cluster_activation Activation cluster_coupling Coupling Acid R-COOH Isourea [O-Acylisourea Intermediate] (Highly Reactive) Acid->Isourea + EDC EDC EDC ActiveEster [HOBt Active Ester] (Stable, Less Racemization) Isourea->ActiveEster + HOBt Byproduct EDU (Water Soluble) Isourea->Byproduct - H+ HOBt HOBt Amide R-C(=O)NH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2

Figure 2. Workflow for EDC/HOBt mediated amide coupling, highlighting the key intermediates.

N-Debenzylation via Catalytic Transfer Hydrogenation

Removal of the N-benzyl protecting group is a common and critical step to unmask the piperidine nitrogen for further functionalization or to yield the final target compound. Catalytic transfer hydrogenation is a mild and efficient method that avoids the need for high-pressure hydrogen gas.

Protocol 2: N-Debenzylation using Palladium on Carbon and Ammonium Formate

This method uses ammonium formate as an in situ source of hydrogen gas in the presence of a palladium catalyst.[7]

  • Reagents & Materials:

    • N-Benzylated piperidine substrate

    • Palladium on Carbon (10% Pd/C, 10-20 mol% by weight)

    • Ammonium Formate (HCOONH₄, 5-10 equivalents)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite® for filtration

  • Step-by-Step Procedure:

    • Setup: Dissolve the N-benzylated piperidine substrate (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

    • Reagent Addition: Add ammonium formate (5-10 eq) to the solution and stir until it dissolves.

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% w/w) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 2-6 hours.

    • Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure all product is recovered.

    • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the product and excess ammonium formate salts.

    • Purification: The crude product can be purified by partitioning between a suitable organic solvent (e.g., DCM or EtOAc) and water. The organic layer contains the debenzylated product. Further purification by chromatography or crystallization may be necessary.

Causality and Troubleshooting:

  • Why Ammonium Formate? It serves as a convenient and safer alternative to hydrogen gas. In the presence of Pd/C, it decomposes to produce H₂, CO₂, and NH₃, providing the necessary reducing equivalents for the hydrogenolysis of the C-N bond.[7][12]

  • Catalyst Activity: The success of the reaction is highly dependent on the quality and activity of the Pd/C catalyst. If the reaction stalls, adding fresh catalyst may be necessary.

  • Incomplete Reaction: If starting material persists, increasing the equivalents of ammonium formate or the reaction time can be effective. Some sterically hindered substrates may require more forcing conditions or alternative deprotection methods.[8][13]

TransformationReagent SystemKey AdvantagesTypical Yield
Amide Coupling EDC, HOBt, DIPEAHigh efficiency, low racemization, water-soluble byproducts.[9][10]70-95%
N-Debenzylation 10% Pd/C, HCOONH₄Mild conditions, no high-pressure H₂ required, reliable.[7]80-99%

Table 1. Summary of common synthetic transformations and conditions.

Synthesis of Spiro-Lactones via Intramolecular Cyclization

The unique arrangement of the hydroxyl and carboxylic acid groups at the C4 position makes this scaffold an ideal precursor for spiro-lactones. This transformation is typically achieved through an acid-catalyzed intramolecular esterification (lactonization).

Protocol 3: Acid-Catalyzed Spiro-Lactonization

This protocol uses a strong acid catalyst to promote the condensation between the alcohol and carboxylic acid functionalities.

  • Reagents & Materials:

    • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

    • Toluene or Benzene

    • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

    • Dean-Stark apparatus

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, add the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid substrate (1.0 eq), toluene, and a catalytic amount of p-TsOH (~5 mol%).

    • Azeotropic Water Removal: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced during the esterification, which will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

    • Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-12 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude spiro-lactone can then be purified by column chromatography or recrystallization.

Causality and Mechanistic Insight:

  • Why a Dean-Stark Trap? Lactonization is a reversible equilibrium reaction. By physically removing the water byproduct via azeotropic distillation, Le Châtelier's principle dictates that the equilibrium will shift to favor the formation of the spiro-lactone product, ensuring a high yield.

  • Acid Catalyst Role: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the intramolecular hydroxyl group.

Start Scaffold (Hydroxy Acid) Protonated Protonated Carbonyl Start->Protonated + H+ Attack Intramolecular Nucleophilic Attack Protonated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Lactone Spiro-Lactone Tetrahedral->Lactone - H+ Water H2O Tetrahedral->Water - H2O

Figure 3. Simplified mechanism of acid-catalyzed spiro-lactonization.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is more than a simple building block; it is a sophisticated scaffold engineered for synthetic efficiency. Its inherent structural features provide multiple handles for diversification, enabling access to complex chemical matter, particularly novel amide derivatives and spirocyclic frameworks. The protocols detailed herein represent robust and reproducible methods for leveraging the full synthetic potential of this valuable intermediate. By understanding the principles behind these transformations, researchers can confidently incorporate this scaffold into their synthetic strategies to accelerate the discovery of next-generation therapeutics.

References

  • Gesher. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Gesher. Available at: [Link]

  • Wallace, O. B., & Springer, D. M. (2007). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 48(15), 2679-2681. Available at: [Link]

  • Lalli, C., et al. (2018). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 16(42), 7793-7797. Available at: [Link]

  • ResearchGate. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. Available at: [Link]

  • Yar, M., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(51), 12558-12562. Available at: [Link]

  • ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. ResearchGate. Available at: [Link]

  • Wouters, J., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(1), 1035-1045. Available at: [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness Discussion Board. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(16), 4994. Available at: [Link]

  • Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • G. M. Sayed, et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link]

Sources

Application

The Cornerstone of Innovation: Application Notes and Protocols for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in Novel Therapeutics

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to medicinal chemists, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride stands out as a versatile and highly valuable intermediate. Its rigid piperidine core, coupled with strategically placed functional groups—a tertiary amine, a hydroxyl group, and a carboxylic acid—provides a trifecta of reactive sites for molecular elaboration. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and mechanistic insights into the utilization of this compound in the synthesis of cutting-edge therapeutics for neurological disorders and pain management.

Introduction to a Privileged Scaffold

The 1-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds. The benzyl group often engages in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional structure that can be fine-tuned to optimize both efficacy and physicochemical properties. The addition of the 4-hydroxy and 4-carboxylic acid functionalities to this core structure opens up a vast chemical space for the generation of diverse compound libraries with the potential to address a range of therapeutic targets.

This document will explore the application of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in three key areas of therapeutic development:

  • Opioid Analgesics: As a critical precursor for potent fentanyl analogs.

  • Acetylcholinesterase (AChE) Inhibitors: For the development of novel treatments for Alzheimer's disease.

  • Neurokinin-1 (NK1) Receptor Antagonists: Targeting pathways involved in pain, inflammation, and mood disorders.

Application Note I: Synthesis of Potent Opioid Analgesics

The Rationale: The 4-anilinopiperidine skeleton is the pharmacophore responsible for the potent analgesic effects of the fentanyl class of opioids. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid serves as a key precursor to this critical core. The synthetic strategy involves the transformation of the hydroxyl and carboxylic acid groups into the functionalities required for potent opioid receptor binding.

Mechanistic Considerations: The synthesis of fentanyl analogs from this starting material typically involves an initial amidation of the carboxylic acid, followed by further modifications. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in the final steps of the synthesis to allow for the introduction of other substituents that modulate the pharmacological profile of the final compound.

Protocol I: Synthesis of a Fentanyl Analog Intermediate

This protocol is adapted from established synthetic routes for fentanyl analogs[1].

Step 1: Amide Formation

  • Reaction Setup: In a round-bottom flask, suspend 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Activation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Stir for 1 hour at room temperature.

  • Amine Addition: In a separate flask, dissolve aniline (1.1 eq) and triethylamine (2.5 eq) in DCM.

  • Coupling: Slowly add the aniline solution to the activated acid chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-hydroxy-N-phenylpiperidine-4-carboxamide.

Step 2: Reduction of the Amide and Hydroxyl Group

  • Reaction Setup: Suspend the product from Step 1 (1.0 eq) in dry tetrahydrofuran (THF).

  • Reducing Agent: Slowly add a solution of lithium aluminum hydride (LAH) (3.0 eq) in THF at 0 °C.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with water, followed by 15% sodium hydroxide solution, and then water again. Filter the resulting aluminum salts and wash with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol intermediate.

Step 3: N-Debenzylation and Acylation (Final Steps not detailed here)

The resulting intermediate can then undergo N-debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂) followed by acylation with propionyl chloride to yield the final fentanyl analog.

fentanyl_synthesis start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl intermediate1 1-Benzyl-4-hydroxy-N-phenyl- piperidine-4-carboxamide start->intermediate1 1. Oxalyl Chloride, DMF 2. Aniline, Et3N intermediate2 [1-Benzyl-4-(phenylamino)- piperidin-4-yl]methanol intermediate1->intermediate2 LiAlH4, THF final_product Fentanyl Analog intermediate2->final_product 1. H2, Pd/C 2. Propionyl Chloride

Caption: Synthetic pathway to a Fentanyl Analog Intermediate.

Application Note II: Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

The Rationale: A key therapeutic strategy for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine[2]. Donepezil, a leading medication for Alzheimer's, features an N-benzylpiperidine moiety that is crucial for its high-affinity binding to the AChE enzyme. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid provides a versatile platform for the synthesis of novel AChE inhibitors with potentially improved efficacy and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the N-benzylpiperidine portion of Donepezil interacts with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the AChE enzyme[3]. The carboxylic acid group of the starting material can be converted into various amides or esters to explore interactions with different regions of the enzyme's active site, allowing for the fine-tuning of inhibitory potency.

Compound IDModification from Core ScaffoldAChE IC₅₀ (nM)Reference
Donepezil Indanone linked to N-benzylpiperidine5.7[2]
Compound 21 N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl at C40.56[4]
Compound 5a Coumarin derivative with N-benzylpyridinium0.11[5]
Protocol II: Synthesis of a 1-Benzylpiperidine-based Carboxamide AChE Inhibitor

This protocol outlines the synthesis of a novel carboxamide derivative for screening as an AChE inhibitor, utilizing a standard amide coupling procedure[6][7].

Step 1: Amide Coupling with a Bioactive Amine

  • Reaction Setup: Dissolve 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.0 eq) and a selected bioactive amine (e.g., 2-amino-5,6-dimethoxyindane, 1.1 eq) in DMF.

  • Coupling Reagents: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the target carboxamide.

ache_inhibitor_synthesis start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl product Novel Carboxamide AChE Inhibitor Candidate start->product HATU, DIPEA, DMF amine Bioactive Amine (e.g., 2-amino-5,6-dimethoxyindane) amine->product

Caption: General workflow for synthesizing AChE inhibitor candidates.

Application Note III: Crafting Neurokinin-1 (NK1) Receptor Antagonists

The Rationale: Neurokinin-1 (NK1) receptor antagonists have shown therapeutic potential in treating a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain. The 4,4-disubstituted piperidine scaffold is a key structural feature in a number of potent NK1 receptor antagonists[8][9]. The hydroxyl and carboxylic acid groups at the 4-position of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid provide ideal handles for introducing the necessary pharmacophoric elements for high-affinity NK1 receptor binding.

Structure-Activity Relationship (SAR) Insights: SAR studies on 4,4-disubstituted piperidine-based NK1 antagonists have revealed that high affinity is often achieved with a 3,5-disubstituted benzyl ether side chain and that a wide range of substituents are tolerated on the piperidine nitrogen[8][9]. The carboxylic acid of the starting material can be reduced to a hydroxymethyl group, which can then be etherified to introduce the desired side chains.

Compound IDKey Structural FeatureshNK1 IC₅₀ (nM)Reference
Compound 12 3,5-bis(trifluoromethyl)benzyl ether at C40.95[8][9]
Compound 38 Acyl group on piperidine nitrogen5.3[8][9]
Compound 39 Sulfonyl group on piperidine nitrogen5.7[8][9]
Protocol III: Synthesis of a 4,4-Disubstituted Piperidine NK1 Antagonist Precursor

This protocol details the initial steps to convert the starting material into a key intermediate for NK1 antagonist synthesis.

Step 1: Esterification of the Carboxylic Acid

  • Reaction Setup: Suspend 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.0 eq) in methanol.

  • Esterification: Cool the suspension to 0 °C and bubble in HCl gas for 15 minutes, or add thionyl chloride (1.5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: Reduction of the Ester to the Alcohol

  • Reaction Setup: Dissolve the methyl ester from Step 1 (1.0 eq) in dry THF.

  • Reducing Agent: Add lithium borohydride (2.0 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Cautiously quench the reaction with 1 M HCl at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

This diol intermediate can then undergo selective etherification of the primary alcohol to introduce the desired pharmacophoric side chains for NK1 receptor antagonism.

nk1_antagonist_synthesis start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl intermediate1 Methyl 1-benzyl-4-hydroxy- piperidine-4-carboxylate start->intermediate1 MeOH, HCl (gas) or SOCl2 intermediate2 1-Benzyl-4-(hydroxymethyl)- piperidin-4-ol intermediate1->intermediate2 LiBH4, THF final_product NK1 Antagonist Precursor intermediate2->final_product Further Elaboration (e.g., Etherification)

Caption: Synthetic route to a key intermediate for NK1 antagonists.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a powerful and versatile building block in the design and synthesis of novel therapeutics. Its inherent structural features and multiple points for chemical modification make it an invaluable tool for medicinal chemists targeting a range of complex diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast potential of this compound in their drug discovery endeavors. By understanding the underlying principles of its application and leveraging the provided methodologies, the scientific community can continue to innovate and develop the next generation of life-changing medicines.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]

  • N/A
  • N/A
  • Costanzo, P., Carafa, M., Gaware, V. S., Iesce, M. R., & DellaGreca, M. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience, 7(12), 1690–1698. [Link]

  • Sepehri, S., Jarrahpour, A., & Montazeri, M. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

  • Sepehri, S., Jarrahpour, A., & Montazeri, M. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

  • Sepehri, S., Jarrahpour, A., & Montazeri, M. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

  • Kato, M., Saito, K., Abe, Y., Akiba, T., & Chida, N. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 44(5), 964–970. [Link]

  • N/A
  • Abdollahi Fard, M., Motevalian, M., Manafi, M., & Homami, S.-S. (2022). Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Journal of Sciences, Islamic Republic of Iran, 33(3), 229-242. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

Sources

Method

Application Notes and Protocols: Synthesis of Novel Derivatives from 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid Hydrochloride

Abstract The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to present su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design.[4] This guide provides a detailed technical overview and actionable protocols for the synthesis of novel derivatives starting from 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This starting material is a versatile building block, featuring three distinct functional handles for chemical modification: a carboxylic acid, a tertiary alcohol, and a benzyl-protected secondary amine. We will explore key synthetic transformations including esterification, amidation, and N-debenzylation, offering insights into the rationale behind procedural choices and robust methods for characterization.

Introduction: The Strategic Value of the Piperidine Scaffold

The prevalence of the piperidine motif in FDA-approved drugs underscores its importance in the pharmaceutical industry.[2][3] From analgesics to antipsychotics, the piperidine core serves as a reliable framework for orienting pharmacophoric features to interact with biological targets.[5] 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a particularly valuable starting material because its trifunctional nature allows for a systematic exploration of chemical space. The N-benzyl group serves as a stable protecting group that can be removed under specific conditions to allow for further diversification.[6] The carboxylic acid and hydroxyl groups provide anchor points for introducing a wide array of functionalities, enabling the generation of libraries of novel compounds for screening and lead optimization.

Core Synthetic Strategies and Protocols

The derivatization of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride can be systematically approached by targeting its functional groups. The hydrochloride salt must first be neutralized or used in a reaction where the acid is consumed by excess base to liberate the free amine and carboxylate.

Synthesis of Ester Derivatives via Fischer Esterification

The carboxylic acid moiety is a prime target for modification. Esterification not only alters the polarity and steric profile of the molecule but can also serve as a handle for introducing further functionality. Fischer esterification is a classic, acid-catalyzed method that is well-suited for this transformation.

Causality and Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

  • Solvent and Reagent: The alcohol to be esterified (e.g., methanol, ethanol) is often used in large excess to drive the equilibrium towards the product side, according to Le Châtelier's principle. It also conveniently serves as the solvent.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (2.72 g, 10 mmol).

  • Reagents: Add methanol (50 mL). The hydrochloride salt will partially dissolve.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture should become a clear solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Data Presentation: Representative Ester Derivatives

R-OH (Alcohol)Product NameTypical YieldKey ¹H NMR Signal (δ ppm)
MethanolMethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate85-95%~3.7 (s, 3H, -OCH₃)
EthanolEthyl 1-benzyl-4-hydroxypiperidine-4-carboxylate80-90%~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)
IsopropanolIsopropyl 1-benzyl-4-hydroxypiperidine-4-carboxylate75-85%~5.0 (sept, 1H, -OCH(CH₃)₂), ~1.2 (d, 6H, -OCH(CH₃)₂)

Visualization: Esterification Workflow

Esterification Start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl Reagents Alcohol (R-OH) Conc. H₂SO₄ (cat.) Start->Reagents  1. Add Reaction Reflux (4-6 hours) Reagents->Reaction  2. Heat Workup Neutralization (NaHCO₃) Aqueous Work-up Reaction->Workup  3. Cool & Quench Purification Column Chromatography Workup->Purification  4. Extract & Dry Product Ester Derivative Purification->Product  5. Isolate

Caption: Workflow for Fischer Esterification.

Synthesis of Amide Derivatives via Peptide Coupling

Amide bond formation is arguably one of the most important reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often low-yielding. Modern coupling agents provide a mild and efficient alternative.

Causality and Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid. They convert the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the starting material and any acidic byproducts formed during the reaction, ensuring the amine nucleophile remains in its free, reactive form.

  • Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are used to dissolve the reagents and facilitate the reaction without participating in it.

Experimental Protocol: Synthesis of 1-Benzyl-N-(benzyl)-4-hydroxypiperidine-4-carboxamide

  • Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.36 g, 5 mmol) in anhydrous DMF (25 mL).

  • Reagents: Add HATU (2.28 g, 6 mmol) and DIPEA (2.6 mL, 15 mmol). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add benzylamine (0.65 mL, 6 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography.

Data Presentation: Representative Amide Derivatives

R-NH₂ (Amine)Product NameTypical YieldKey ¹H NMR Signal (δ ppm)
Benzylamine1-Benzyl-N-(benzyl)-4-hydroxypiperidine-4-carboxamide80-90%~4.4 (d, 2H, -NHCH₂Ph), ~8.0 (t, 1H, -CONH-)
Aniline1-Benzyl-N-(phenyl)-4-hydroxypiperidine-4-carboxamide75-85%~7.0-7.6 (m, 5H, Ar-H), ~9.5 (s, 1H, -CONH-)
Morpholine(1-Benzyl-4-hydroxypiperidin-4-yl)(morpholino)methanone85-95%~3.7 (t, 4H, morpholine), ~3.5 (t, 4H, morpholine)
N-Debenzylation via Catalytic Hydrogenolysis

Removal of the N-benzyl group is a critical step to enable further derivatization at the piperidine nitrogen. Catalytic hydrogenolysis is the most common and efficient method for this transformation, as it proceeds under mild conditions.[6]

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. The palladium surface adsorbs both the hydrogen gas and the aromatic ring of the benzyl group, facilitating the cleavage of the C-N bond.

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂) in a balloon or a Parr hydrogenator. Alternatively, a transfer hydrogenation source like ammonium formate can be used, which is often more convenient for small-scale lab synthesis.[7]

  • Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and do not poison the catalyst.

Experimental Protocol: Synthesis of 4-Hydroxypiperidine-4-carboxylic Acid

  • Setup: To a flask suitable for hydrogenation, add a derivative from the previous steps, for example, Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (2.49 g, 10 mmol).

  • Solvent: Dissolve the starting material in methanol (50 mL).

  • Catalyst: Carefully add 10% Palladium on carbon (0.25 g, 10 mol%) under an inert atmosphere.

  • Reaction: Purge the flask with hydrogen gas (H₂) and leave it to stir under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 12-24 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS showing consumption of starting material), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with methanol. Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product, which can be used without further purification or recrystallized if necessary.

Visualization: N-Debenzylation Workflow

Debenzylation Start N-Benzyl Piperidine Derivative Reagents 10% Pd/C H₂ (gas) or Ammonium Formate Start->Reagents  1. Add Reaction Stir in Methanol (12-24 hours) Reagents->Reaction  2. React Workup Filter through Celite Reaction->Workup  3. Remove Catalyst Product Debenzylated Piperidine Derivative Workup->Product  4. Isolate

Caption: Workflow for Catalytic N-Debenzylation.

Characterization of Novel Derivatives

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compounds.[8][9] A combination of spectroscopic and chromatographic techniques should be employed.

Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

    • ¹H NMR: This spectrum will confirm the presence of key protons. For example, in the amide synthesis with benzylamine, the appearance of a doublet around 4.4 ppm for the -NHCH₂ Ph protons and the disappearance of the carboxylic acid proton signal are indicative of a successful reaction.

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule and confirms the presence of carbonyl carbons (esters, amides) typically in the 170-180 ppm range.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is well-suited for these polar, non-volatile derivatives.[8]

    • Analysis: Prepare a dilute solution in a solvent like methanol or acetonitrile. The resulting spectrum will show the molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Conditions: A reversed-phase C18 column is commonly used. A typical mobile phase would be a gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[8] Purity is determined by the area percentage of the main product peak.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The protocols outlined in this guide for esterification, amidation, and N-debenzylation provide robust and reproducible methods for generating novel piperidine derivatives. By understanding the chemical principles behind these transformations, researchers can rationally design and synthesize new molecular entities with tailored properties for drug discovery and development programs.

References

  • Royal Society of Chemistry. (2022, October 11).
  • Benchchem.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • University of Arizona. (2017, June 14). Piperidine-based drug discovery.
  • ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • ResearchGate. (n.d.).
  • Der Pharma Chemica. (2016).
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • ResearchGate. (n.d.).
  • Science Madness. (2020, February 18). Deprotection of N-benzyl piperidine compound.
  • Organic Syntheses. (2012, April 16). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride for Preclinical Studies

Introduction 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid piperidine core, substituted with a hydrophilic carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid piperidine core, substituted with a hydrophilic carboxylic acid and a hydroxyl group, alongside a lipophilic benzyl group, makes it a versatile scaffold for drug discovery. The piperidine moiety is a common feature in a wide array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1][2] This application note provides a detailed, robust, and scalable two-step synthesis protocol for this compound, designed to produce material of high purity suitable for preclinical research and development.

The presented synthesis is based on established chemical principles, beginning with the formation of a cyanohydrin from 1-benzyl-4-piperidone, followed by a vigorous acid hydrolysis of the nitrile group to the corresponding carboxylic acid, which is concurrently isolated as its hydrochloride salt. This route is advantageous for its use of readily available starting materials and its straightforward execution on a large scale.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages, starting from the commercially available 1-benzyl-4-piperidone.

Synthetic_Scheme start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-hydroxy-4-cyanopiperidine start->intermediate Step 1: Cyanohydrin Formation Reagents: NaCN, H₂O, Acetic Acid Conditions: 0-5°C to RT product 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride intermediate->product Step 2: Acid Hydrolysis & Salt Formation Reagent: Concentrated HCl Conditions: Reflux (100-110°C)

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine (Intermediate)

Scientific Rationale

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 1-benzyl-4-piperidone. This reaction, a variation of the Strecker synthesis, forms a stable cyanohydrin.[3] The reaction is typically performed in an aqueous medium where a slight acidification generates hydrocyanic acid (HCN) in situ from sodium cyanide. Maintaining a low temperature initially helps to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • 1-Benzyl-4-piperidone

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and access to an emergency cyanide antidote kit.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the 10 L jacketed reactor with 1-benzyl-4-piperidone (1.0 kg, 5.28 mol).

  • Reagent Preparation: In a separate container, dissolve sodium cyanide (311 g, 6.34 mol, 1.2 eq) in 2.5 L of deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate PPE.

  • Cyanation: Cool the reactor containing the piperidone to 0-5°C using a circulating chiller.

  • Slowly add the sodium cyanide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, slowly add glacial acetic acid (333 mL, 5.81 mol, 1.1 eq) via the addition funnel over 1 hour, again keeping the temperature below 10°C.

  • Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding the mixture to a larger vessel containing 5 L of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with 2 L of ethyl acetate each time.

  • Combine the organic extracts and wash with 2 L of deionized water, followed by 2 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification of Intermediate:

The crude 1-benzyl-4-hydroxy-4-cyanopiperidine can often be used directly in the next step if purity is sufficient. If required, it can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

ParameterValue
Starting Material 1-Benzyl-4-piperidone
Amount 1.0 kg
Key Reagents NaCN, Acetic Acid
Typical Yield 90-95%
Appearance Off-white to pale yellow solid

Part 2: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (Final Product)

Scientific Rationale

This step achieves the complete hydrolysis of the nitrile functional group to a carboxylic acid using concentrated hydrochloric acid.[4][5] The harsh acidic conditions and high temperature are necessary to drive the reaction, which proceeds through an intermediate amide. The use of concentrated HCl serves a dual purpose: it catalyzes the hydrolysis and also forms the hydrochloride salt of the final product, which often aids in its precipitation and purification.[5]

Experimental Protocol

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

  • 1-Benzyl-4-hydroxy-4-cyanopiperidine

  • Concentrated hydrochloric acid (37%)

  • Isopropanol

  • Acetone

  • Large Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, carefully charge the 10 L jacketed reactor with the crude 1-benzyl-4-hydroxy-4-cyanopiperidine (assuming ~1.14 kg from the previous step, ~5.28 mol).

  • Acid Addition: Slowly and carefully add 5 L of concentrated hydrochloric acid to the reactor. The addition is exothermic and will generate some HCl gas. Ensure adequate ventilation and exercise caution.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 18-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to 0-5°C. The product will precipitate as a white solid.

  • Hold the mixture at 0-5°C for at least 4 hours to ensure complete crystallization.

  • Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Wash the filter cake with 2 L of cold isopropanol, followed by 2 L of cold acetone to remove residual acid and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

ParameterValue
Starting Material 1-Benzyl-4-hydroxy-4-cyanopiperidine
Reagent Concentrated Hydrochloric Acid
Typical Yield 75-85%
Final Product 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride
Appearance White crystalline solid
Purity (by HPLC) >98%

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine using a standard melting point apparatus.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Peaks corresponding to the benzyl protons, the piperidine ring protons, and exchangeable protons from the hydroxyl, carboxylic acid, and ammonium groups.

    • ¹³C NMR (DMSO-d₆): Signals for the aromatic carbons, the quaternary carbon of the piperidine ring, and the carbonyl carbon of the carboxylic acid.

  • HPLC Analysis: Assess purity using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid).[6]

Safety and Waste Management

Personnel Safety:

  • Cyanide Hazard: Sodium cyanide and the in-situ generated HCN are extremely toxic. All manipulations must be performed in a certified, high-flow chemical fume hood. Always wear appropriate PPE, including a face shield. An emergency cyanide antidote kit must be readily available, and personnel must be trained in its use.

  • Acid Hazard: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care, using acid-resistant gloves and appropriate respiratory protection if necessary.

Waste Disposal:

  • Cyanide Waste Quenching: All aqueous waste from the cyanohydrin formation step must be treated to destroy residual cyanide before disposal. A common and effective method is alkaline chlorination.[7][8]

    • Adjust the pH of the aqueous waste to >10 with 50% sodium hydroxide solution.

    • Slowly add an excess of sodium hypochlorite (bleach) solution while monitoring the temperature to keep it below 50°C.

    • Stir for several hours to ensure complete oxidation of cyanide to the much less toxic cyanate.

    • Test for the absence of cyanide using appropriate test strips before neutralization and disposal according to institutional guidelines.

  • Acidic Waste: The acidic filtrate from the final product isolation should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

Safety_Workflow cluster_0 Step 1: Cyanation cluster_1 Cyanide Waste Treatment cluster_2 Step 2: Hydrolysis cluster_3 Acid Waste Treatment s1_op Perform Reaction in Fume Hood with Full PPE s1_waste Aqueous Cyanide Waste s1_op->s1_waste s1_quench Adjust pH > 10 with NaOH s1_waste->s1_quench s1_oxidize Add Excess NaOCl s1_quench->s1_oxidize s1_test Test for Complete Destruction s1_oxidize->s1_test s1_dispose Neutralize & Dispose s1_test->s1_dispose s2_op Handle Conc. HCl in Fume Hood s2_waste Acidic Filtrate s2_op->s2_waste s2_neutralize Neutralize with Base s2_waste->s2_neutralize s2_dispose Dispose per Regulations s2_neutralize->s2_dispose

Caption: Waste management and safety workflow diagram.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the large-scale synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. By adhering to the detailed steps and paying strict attention to the safety and waste disposal procedures, researchers can confidently produce high-purity material suitable for advancing preclinical drug development programs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Hach. (n.d.). Cyanide Waste Treatment. Application Note AN-PR1. Available at: [Link]

  • O'Riordan, A. M., & Stepinski, J. (2018). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. PharmaCompass.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at: [Link]

  • 911 Metallurgist. (n.d.). Modern Sustainable Cyanide Destruction Control. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Janssen Pharmaceutica. (2010). Synthesis of fentanyl analogs. EP2455377A1. Google Patents.
  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.).
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (2012). Google Patents.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link]

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (2014). Google Patents.

Sources

Method

Topic: Experimental Design for Screening Libraries Based on the 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Scaffold

An Application Note for Drug Discovery Professionals Abstract The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly for the development of therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional character and strategically placed functional groups make it an ideal starting point for building focused libraries aimed at complex targets like G-protein coupled receptors (GPCRs). This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a screening campaign around this valuable scaffold. We detail a complete workflow, from the principles of focused library design and assay development to a robust hit validation cascade, ensuring the generation of high-quality, progressible chemical matter.

The 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Scaffold: A Privileged Core

The piperidine ring is a foundational motif in modern pharmaceuticals, present in numerous approved drugs.[3][4] The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid core combines several key features that make it particularly attractive for drug discovery:

  • Structural Rigidity: The piperidine ring reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target protein.

  • Three-Dimensionality: The scaffold provides a non-flat structure that allows for the exploration of complex binding pockets, a departure from the often flat, aromatic compounds that dominate historical screening collections.

  • Defined Synthetic Vectors: The scaffold presents three primary points for chemical diversification: the nitrogen atom (occupied by the benzyl group), the hydroxyl group, and the carboxylic acid. This allows for the systematic and controlled generation of analogues to build a structure-activity relationship (SAR).

  • CNS-Targeting Potential: Derivatives of this and related piperidine scaffolds have shown significant activity as analgesics and other neurologically active agents, suggesting favorable properties for crossing the blood-brain barrier.[1][5][6]

Focused Library Design Strategy

Rather than screening a large, diverse collection, a focused library built around a privileged scaffold offers a more efficient path to identifying high-quality hits.[7] The goal is to decorate the core scaffold with a curated set of substituents to explore the chemical space immediately surrounding it.

Rationale for a Focused Library: A focused library leverages the known biological relevance of the core scaffold to increase the probability of identifying active compounds. This approach is more resource-efficient than a full high-throughput screen (HTS) and often yields hits that are more readily optimizable.[8]

Key Diversification Points & Strategy: The library design should systematically modify the three key positions on the scaffold.

Diversification Point Chemical Group Rationale & Synthetic Approach Desired Properties
Position 1 (Nitrogen) Substituted Benzyl RingsModify electronics and sterics. Achieved via reductive amination of 4-hydroxypiperidine-4-carboxylic acid with various benzaldehydes.Explore interactions in hydrophobic pockets; modulate pKa.
Position 1 (Nitrogen) Alkyl & Heterocyclic GroupsReplace the benzyl group to explore different chemical space. Achieved via N-alkylation.Improve solubility, introduce H-bond donors/acceptors.
Position 4 (Acid) Amides, EstersMask the charge of the carboxylic acid, introduce new interaction points. Standard amide coupling or esterification reactions.Enhance cell permeability; introduce vectors for further growth.
Position 4 (Hydroxyl) Ethers, EstersModulate hydrogen bonding capacity and lipophilicity. Williamson ether synthesis or acylation.Fine-tune physicochemical properties (e.g., logP).

Scientist's Note: When designing the library, it is crucial to balance chemical diversity with physicochemical properties. All proposed structures should be calculated in silico to ensure they adhere to lead-like guidelines (e.g., MW < 450, cLogP < 4.5) to maximize their potential for downstream development.

The High-Throughput Screening (HTS) Cascade

Given the prevalence of piperidine-containing compounds as modulators of GPCRs, we present a screening cascade designed to identify modulators of a Gq-coupled receptor, a major class of GPCRs that signal through the release of intracellular calcium.[9][10]

Workflow for Primary Screening and Hit Identification

G cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis lib Focused Library (384-well plates) dispense Compound Dispensing (Automated liquid handler) lib->dispense cells Cell Plating (HEK293 expressing target GPCR) dye Calcium-Sensitive Dye Loading (e.g., Fluo-8) cells->dye dye->dispense read Fluorescence Reading (FLIPR / Plate Reader) dispense->read qc Quality Control (Z', S/B Ratio) read->qc norm Data Normalization (% Activation/Inhibition) qc->norm hitpick Hit Nomination (Threshold: >3σ above baseline) norm->hitpick triage Hit Triage & Validation hitpick->triage Nominated Hits G cluster_confirm Confirmation cluster_validate Validation start Primary Hits (from HTS) retest Re-test in Primary Assay (Fresh solid sample) start->retest drc 10-Point Dose-Response Curve (Calculate EC₅₀/IC₅₀) retest->drc ortho Orthogonal Assay (e.g., β-Arrestin Recruitment) drc->ortho Confirmed Hits counterscreen Counter-Screen (Parental cell line) ortho->counterscreen pains PAINS / Aggregation Checks (Computational & Experimental) counterscreen->pains validated Validated Hits pains->validated

Caption: A robust workflow for confirming and validating primary hits.

Protocol 2: Orthogonal Assay - β-Arrestin Recruitment

This assay confirms that the compound's activity is mediated by the target receptor through a different signaling pathway, a crucial step in ruling out assay-specific artifacts. [9][11] A. Materials & Reagents

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the Tango™ system or PathHunter®, expressing the target GPCR.

  • Reagents: Assay-specific detection reagents (e.g., luciferase substrate), confirmed hit compounds.

  • Equipment: Luminescence-capable plate reader.

B. Procedure

  • Cell Plating: Plate the β-arrestin assay cells in 384-well white, solid-bottom plates and incubate overnight.

  • Compound Addition: Prepare 10-point serial dilutions of the confirmed hit compounds. Add the compounds to the cells and incubate for the time specified by the assay manufacturer (typically 3-6 hours).

  • Signal Detection: Add the detection reagent to the wells.

  • Measurement: Incubate for 10-60 minutes at room temperature to allow the signal to stabilize. Read the luminescence on a plate reader.

C. Data Analysis

  • Generate dose-response curves and calculate the EC₅₀ values for each compound.

  • A compound is considered a validated hit if it shows a clear, dose-dependent effect in this orthogonal assay.

Scientist's Note (Self-Validating System): The combination of a second messenger assay (calcium flux) and a protein translocation assay (β-arrestin) provides strong evidence of true receptor modulation. [11]A counter-screen using the parental cell line (lacking the target receptor) is also critical to ensure the observed activity is target-specific.

Protocol 3: Hit Characterization - Biophysical Binding Assay (SPR)

Surface Plasmon Resonance (SPR) provides direct evidence of binding between the compound and the purified target protein, confirming physical interaction and providing kinetic data (kₐ, kₔ, Kₔ).

A. Materials & Reagents

  • Protein: Purified, solubilized target GPCR.

  • SPR Instrument: (e.g., Biacore, Carterra).

  • SPR Sensor Chip: CM5 or other suitable chip for protein immobilization.

  • Reagents: Immobilization buffers (e.g., EDC/NHS), running buffer, validated hit compounds.

B. Procedure

  • Protein Immobilization: Immobilize the purified GPCR onto the sensor chip surface via amine coupling or affinity capture.

  • Compound Injection: Prepare serial dilutions of the validated hit compound in running buffer.

  • Binding Measurement: Inject the compound solutions over the chip surface at a constant flow rate. Measure the change in response units (RU) to monitor association.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

C. Data Analysis

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

  • A confirmed Kₔ value provides definitive evidence of a direct interaction between the compound and the target.

Conclusion

The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold represents a powerful starting point for discovering novel modulators of CNS targets. By coupling rational, focused library design with a multi-step screening and validation cascade, research teams can significantly increase the efficiency and success rate of their hit identification campaigns. The protocols outlined in this application note provide a robust, self-validating framework for progressing from a privileged scaffold to a set of well-characterized, validated hits with confirmed mechanisms of action, laying a solid foundation for a successful hit-to-lead program.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Luo, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Holliday, N. D. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]

  • de Souza, G. B., et al. (2021). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Foley, T. L., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Jordan, A., Stowell, A., & Tomlinson, C. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Schade, M., & O'Connell, T. N. (2012). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]

  • Schade, M., & O'Connell, T. N. (2012). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. ACS Publications. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Domainex. (n.d.). Hit Identification and Validation Services. Domainex. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Autechem. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Autechem. [Link]

  • LookChem. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. LookChem. [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Pipzine Chemicals. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. PubChem. [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

Application

Application Notes and Protocols: Synthetic Routes to 1-benzyl-4-anilinopiperidine-4-carboxylic Acid from 1-benzyl-4-piperidone

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction 1-benzyl-4-anilinopiperidine-4-carboxylic acid is a crucial synthetic intermediate in medicinal chemistry. Its structural motif is ce...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-anilinopiperidine-4-carboxylic acid is a crucial synthetic intermediate in medicinal chemistry. Its structural motif is central to the development of potent opioid analgesics, including derivatives of fentanyl.[1][2] The synthesis of this α,α-disubstituted amino acid from the readily available starting material, 1-benzyl-4-piperidone, presents a classic challenge in organic synthesis: the stereospecific construction of a quaternary α-amino acid center. This guide provides a detailed examination of two primary, time-tested synthetic strategies for achieving this transformation: the Strecker Synthesis and the Bucherer-Bergs Synthesis .

This document moves beyond simple procedural lists to offer an in-depth analysis of the mechanistic rationale behind each step, providing researchers with the foundational knowledge to not only replicate but also adapt these protocols. We will explore the causality behind reagent selection, reaction conditions, and potential pitfalls, ensuring a robust and reliable synthetic approach.

Route 1: The Strecker Synthesis Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[3][4] It is a three-component reaction that masterfully combines a ketone, an amine, and a cyanide source to form a key α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[5][6]

Mechanistic Rationale

The reaction proceeds via two main stages. First, 1-benzyl-4-piperidone reacts with aniline to form a Schiff base or, more accurately, an iminium ion under acidic conditions. The cyanide anion, a potent nucleophile, then attacks the electrophilic iminium carbon to forge the critical carbon-carbon bond, yielding the α-aminonitrile.[7] The choice of a cyanide source (e.g., KCN, NaCN, or TMSCN) and the reaction solvent is critical for optimizing the yield and minimizing side reactions.[8][9] The second stage involves the vigorous hydrolysis of the nitrile group to a carboxylic acid, typically under harsh acidic or basic conditions, as the nitrile is a relatively stable functional group.[10][11][12]

Strecker_Mechanism Ketone 1-Benzyl-4-piperidone + Aniline Iminium Iminium Ion Intermediate Ketone->Iminium Condensation (-H₂O) Aminonitrile α-Aminonitrile (1-benzyl-4-cyano-4-anilinopiperidine) Iminium->Aminonitrile Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanide->Iminium Acid Final Product: α-Amino Acid Aminonitrile->Acid Hydrolysis Hydrolysis Acid Hydrolysis (H₃O⁺, Δ) Hydrolysis->Aminonitrile

Caption: High-level mechanism of the Strecker synthesis.

Experimental Workflow: Strecker Synthesis

The following diagram outlines the complete workflow for the synthesis and subsequent hydrolysis.

Strecker_Workflow start Start: 1-Benzyl-4-piperidone step1 Step 1: Aminonitrile Formation - Add Aniline & Cyanide Source - Solvent: Acetic Acid / Methanol - Stir at controlled temperature start->step1 intermediate Intermediate: 1-benzyl-4-cyano-4-anilinopiperidine step1->intermediate step2 Step 2: Amide Formation - Hydrolyze with 70-90% H₂SO₄ - Stir at 20-50°C intermediate->step2 amide_intermediate Intermediate: 1-benzyl-4-carbamoyl-4-anilinopiperidine step2->amide_intermediate step3 Step 3: Carboxylic Acid Formation - Hydrolyze with conc. HCl - Reflux for 10-20 hours amide_intermediate->step3 purification Workup & Purification - Neutralization (pH 4-9) - Crystallization - Filtration & Drying step3->purification end Final Product: 1-benzyl-4-anilinopiperidine- 4-carboxylic acid purification->end

Caption: Workflow for the two-stage Strecker synthesis and hydrolysis.

Detailed Protocol: Two-Step Strecker Synthesis

This protocol is adapted from established patent literature, which demonstrates a robust method for this specific transformation.[1][13]

Part A: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

  • Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Charge the flask with 1-benzyl-4-piperidone (1.0 eq).

  • Initial Cooling: Cool the flask to 0-10°C using an ice bath.

  • Cyanide Addition: Slowly add a solution of hydrocyanic acid in methanol (e.g., 10-20% w/w) or a solution of sodium/potassium cyanide under base-catalyzed conditions over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

    • Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent the uncontrolled release of highly toxic HCN gas, especially if using cyanide salts in an acidic medium.

  • Aniline Addition: Raise the temperature of the reaction mixture to reflux and add aniline (1.0-1.1 eq) dropwise over approximately 1 hour. Maintain reflux for an additional 2-4 hours.

  • Crystallization: After the reaction is complete (monitored by TLC), cool the mixture to below 5°C. Slowly add glacial acetic acid to neutralize the mixture and precipitate the product.

  • Isolation: Stir the resulting slurry for 1-2 hours in the cold, then collect the solid product by filtration. Wash the filter cake with cold water and dry under vacuum to yield 1-benzyl-4-cyano-4-anilinopiperidine.

Part B: Hydrolysis to 1-benzyl-4-anilinopiperidine-4-carboxylic acid

  • First Hydrolysis (Amide Formation): Carefully add the α-aminonitrile solid from Part A to 70-90% sulfuric acid (w/w) at room temperature. Stir the mixture for 50-90 hours at a temperature between 20-50°C.

    • Causality Note: This controlled partial hydrolysis converts the nitrile to a more labile carboxamide intermediate. Using sulfuric acid at this stage is effective and common for this transformation.

  • Workup 1: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. Adjust the pH to 4-9 using concentrated ammonia water while keeping the temperature between 0-10°C. This will precipitate the intermediate amide. Filter and wash the solid with water.

  • Second Hydrolysis (Acid Formation): Add the isolated amide intermediate to concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 10-20 hours.[14][15]

    • Causality Note: The final, more forceful hydrolysis of the stable amide to the carboxylic acid requires prolonged heating in strong acid.

  • Final Isolation: Cool the reaction mixture to 0-30°C and allow it to stand for 24-48 hours to facilitate complete crystallization. Collect the product by suction filtration, wash thoroughly with water, and dry to obtain the final product.

Data Summary: Strecker Route
ParameterValue/ReagentPurposeMolar Ratio (Typical)
Starting Material1-Benzyl-4-piperidoneKetone source1.0
Amine SourceAnilineForms the iminium ion1.0 - 1.1
Cyanide SourceHCN, NaCN, or KCNC-nucleophile1.0 - 1.2
Solvent (Step 1)Methanol / Glacial Acetic AcidReaction medium-
Hydrolysis Agent 170-90% H₂SO₄Nitrile to AmideExcess
Hydrolysis Agent 2Conc. HClAmide to Carboxylic AcidExcess
Overall Yield~40-50%--

Note: Yields are highly dependent on reaction scale and purification efficiency. The cited patent literature reports total three-step yields around 41%.[1]

Route 2: The Bucherer-Bergs Synthesis Approach

The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids from ketones.[16][17] It is a one-pot synthesis that produces a stable spirohydantoin intermediate, which can then be hydrolyzed to the desired amino acid.[18][19]

Mechanistic Rationale

This reaction involves the condensation of the ketone with cyanide and ammonium carbonate. Ammonium carbonate serves as an in-situ source for both ammonia (NH₃) and carbon dioxide (CO₂). The proposed mechanism involves the initial formation of a cyanohydrin from the ketone and cyanide. This is followed by an Sₙ2 reaction with ammonia to form an aminonitrile (similar to the Strecker intermediate). The aminonitrile's amino group then attacks carbon dioxide, and subsequent intramolecular cyclization and rearrangement yield the thermodynamically stable 5,5-disubstituted hydantoin (spirohydantoin).[17][20] The final step is the hydrolytic cleavage of both amide bonds in the hydantoin ring, which typically requires harsh basic conditions.[21][22]

Bucherer_Bergs_Mechanism Ketone 1-Benzyl-4-piperidone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Forms in situ Reagents KCN, (NH₄)₂CO₃ Reagents->Ketone Spirohydantoin Spirohydantoin Intermediate Aminonitrile->Spirohydantoin +CO₂, Cyclization Acid Final Product: α-Amino Acid Spirohydantoin->Acid Hydrolysis Hydrolysis Base Hydrolysis (NaOH, H₂O, Δ) Hydrolysis->Spirohydantoin

Caption: High-level mechanism of the Bucherer-Bergs synthesis.

Experimental Workflow: Bucherer-Bergs Synthesis

Bucherer_Bergs_Workflow start Start: 1-Benzyl-4-piperidone step1 Step 1: Hydantoin Formation - Add KCN & (NH₄)₂CO₃ - Solvent: Aqueous Ethanol - Heat to ~60°C start->step1 intermediate Intermediate: Spirohydantoin Derivative step1->intermediate step2 Step 2: Hydrolysis - Add strong base (e.g., NaOH) - Heat under reflux or pressure - 120-220°C intermediate->step2 purification Workup & Purification - Acidification to precipitate product - Filtration & Drying step2->purification end Final Product: 1-benzyl-4-anilinopiperidine- 4-carboxylic acid purification->end

Caption: Workflow for the Bucherer-Bergs synthesis and hydrolysis.

Detailed Protocol: Two-Step Bucherer-Bergs Synthesis

Part A: Synthesis of the Spirohydantoin Intermediate

  • Setup: In a round-bottom flask or a sealed pressure vessel, combine 1-benzyl-4-piperidone (1.0 eq), potassium cyanide (2.0-2.5 eq), and ammonium carbonate (4.0-5.0 eq).

    • Causality Note: An excess of cyanide and ammonium carbonate is used to drive the equilibrium towards the formation of the hydantoin product.[17]

  • Solvent and Heating: Add a solvent mixture, typically aqueous ethanol (e.g., 50% EtOH/H₂O). Seal the vessel (if using) and heat the mixture to 60-70°C with vigorous stirring for 12-24 hours.

  • Isolation: Cool the reaction mixture. The spirohydantoin product often precipitates directly from the solution. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or acetic acid if necessary.

Part B: Hydrolysis of the Spirohydantoin

  • Reaction Setup: Place the spirohydantoin intermediate (1.0 eq) and a strong base, such as sodium hydroxide (3.0-5.0 eq), in a high-pressure reactor (autoclave).

  • Hydrolysis: Add water and seal the reactor. Heat the mixture to a high temperature (typically 120-220°C) for 6-12 hours.[21]

    • Causality Note: The hydantoin ring is very stable, and its complete hydrolysis to the amino acid requires significant energy input (high temperature and pressure) and a high concentration of base to saponify both amide linkages.[22]

  • Workup and Isolation: After cooling the reactor, transfer the basic solution to a beaker and cool in an ice bath. Carefully acidify the solution with a strong acid (e.g., HCl) to a pH where the amino acid is isoelectric (typically pH 5-7), causing it to precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Data Summary: Bucherer-Bergs Route
ParameterValue/ReagentPurposeMolar Ratio (Typical)
Starting Material1-Benzyl-4-piperidoneKetone source1.0
C1/N Sources(NH₄)₂CO₃Provides NH₃ and CO₂4.0 - 5.0
Cyanide SourceKCN or NaCNC-nucleophile2.0 - 2.5
Solvent (Step 1)Aqueous EthanolReaction medium-
Hydrolysis AgentNaOH or KOHRing opening3.0 - 5.0
Temperature (Hydrolysis)120 - 220°CDrive reaction-

Comparative Analysis and Safety Imperatives

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Intermediate α-AminonitrileSpirohydantoin
Key Reagents Ketone, Amine, CyanideKetone, Cyanide, (NH₄)₂CO₃
Advantages Direct incorporation of the desired N-substituent (aniline). Milder conditions for the first step.Often a one-pot reaction to a stable, crystalline intermediate.
Disadvantages Requires multi-stage, harsh hydrolysis of the nitrile.Requires a separate amine source if not using ammonia. Hydrolysis of the hydantoin is very harsh (high T/P).
Scalability Good; widely used in industry, though hydrolysis can be challenging.Good; hydantoin formation is robust. High-pressure hydrolysis can be a capital-intensive step.

CRITICAL SAFETY WARNING: Both synthetic routes described herein involve the use of extremely toxic cyanide salts (KCN, NaCN) or hydrocyanic acid (HCN) . These reagents are fatal if ingested, inhaled, or absorbed through the skin.

  • All manipulations must be performed in a certified, high-flow chemical fume hood.

  • Never mix cyanide salts with acid without extreme caution and appropriate gas scrubbing, as this will liberate lethal HCN gas.

  • Always have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.

  • The use of concentrated strong acids (H₂SO₄, HCl) and bases (NaOH) requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.

Conclusion

Both the Strecker and Bucherer-Bergs syntheses represent viable and historically significant pathways to 1-benzyl-4-anilinopiperidine-4-carboxylic acid from 1-benzyl-4-piperidone. The Strecker synthesis offers a more direct route by incorporating aniline in the initial step, but requires a challenging multi-stage hydrolysis. The Bucherer-Bergs reaction provides a robust method to a stable spirohydantoin intermediate, but its subsequent hydrolysis demands severe reaction conditions. The choice between these routes will depend on the available laboratory equipment (e.g., high-pressure reactors), safety infrastructure, and the desired scale of the synthesis. For laboratory-scale synthesis, the Strecker approach as detailed in the patent literature is often preferred for its directness.

References

  • Kumar, V., Sharma, M., & Sharma, R. (2011). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. CN102442937B.
  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.
  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Wiley Online Library. (n.d.). Strecker Amino Acid Synthesis. Merck Index. [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Crisma, M., et al. (1998). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Mondal, S., & Jana, G. K. (2018). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Purdue e-Pubs. (n.d.). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue University. [Link]

  • ChemEurope. (n.d.). Strecker amino acid synthesis. chemeurope.com. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Scholarly Repository. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA Microgram Journal. [Link]

  • Tourwé, D., et al. (2002). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This document provides in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, encountered during the synthetic process. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the integrity and purity of your target compound.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride typically proceeds via a modified Strecker synthesis. This pathway commences with the reaction of 1-benzyl-4-piperidone with a cyanide source, such as potassium or sodium cyanide, in the presence of an acid to form the cyanohydrin intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine. Subsequent hydrolysis of the nitrile functional group under acidic conditions yields the desired carboxylic acid, which is then isolated as its hydrochloride salt.

While this synthetic route is robust, it is not without its challenges. The formation of several process-related impurities can compromise the purity of the final product, necessitating careful control of reaction conditions and a thorough understanding of the underlying chemistry. This guide will systematically address the most common impurities, their mechanisms of formation, and strategies for their mitigation and analysis.

Visualizing the Synthetic Pathway and Impurity Formation

Synthesis and Impurities Synthetic Pathway and Common Impurity Formation cluster_impurities Potential Impurities start 1-Benzyl-4-piperidone intermediate 1-Benzyl-4-cyano-4-hydroxypiperidine (Cyanohydrin Intermediate) start->intermediate KCN/NaCN, Acid imp_start Unreacted Starting Material: 1-Benzyl-4-piperidone start->imp_start Incomplete Reaction product 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid HCl (Target Compound) intermediate->product Strong Acid Hydrolysis (e.g., HCl) imp_cyano Incomplete Hydrolysis: 1-Benzyl-4-cyano-4-hydroxypiperidine intermediate->imp_cyano Incomplete Hydrolysis imp_amide Partial Hydrolysis: 1-Benzyl-4-carbamoyl-4-hydroxypiperidine intermediate->imp_amide Mild Hydrolysis Conditions imp_decarboxy Decarboxylation Product: 1-Benzyl-4-hydroxypiperidine product->imp_decarboxy Harsh Hydrolysis (Heat)

Caption: Synthetic route to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid HCl and points of impurity formation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific questions you may have regarding impurities encountered during the synthesis.

Q1: My final product is contaminated with the starting material, 1-benzyl-4-piperidone. How can I prevent this and remove it?

A1: The presence of unreacted 1-benzyl-4-piperidone is a clear indication of an incomplete initial reaction.

  • Causality: The formation of the cyanohydrin is an equilibrium process. Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the cyanide reagent can lead to a significant amount of unreacted starting material.

  • Troubleshooting:

    • Reaction Time: Ensure the reaction is monitored to completion, for instance by Thin Layer Chromatography (TLC), before proceeding with the work-up.

    • Stoichiometry: A slight excess of the cyanide source can be employed to drive the reaction to completion. However, this must be done with caution due to the toxicity of cyanide.

    • Temperature Control: The reaction is typically carried out at a reduced temperature (0-5 °C) to control exothermic processes and minimize side reactions. Ensure your cooling is efficient.

  • Purification:

    • Acid-Base Extraction: The basicity of the unreacted piperidone allows for its separation from the acidic product. During work-up, after hydrolysis, the acidic product can be extracted into an aqueous basic solution, leaving the less basic starting material in the organic phase.

    • Recrystallization: The hydrochloride salt of the final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, which can effectively leave the more soluble starting material in the mother liquor.

Q2: I'm observing a significant amount of an impurity that I suspect is the cyanohydrin intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine. What causes this and how can I ensure complete hydrolysis?

A2: The presence of the cyanohydrin intermediate is a classic case of incomplete hydrolysis of the nitrile group.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a stepwise process that requires harsh conditions, typically strong acid and elevated temperatures. Insufficiently acidic conditions, a low reaction temperature, or a shortened reaction time will result in incomplete conversion. The reaction proceeds via an amide intermediate, which is also a potential impurity (see Q3).

  • Troubleshooting:

    • Acid Concentration: Concentrated hydrochloric acid is commonly used for this step. Ensure the concentration is adequate to facilitate the hydrolysis.

    • Temperature and Duration: The hydrolysis often requires heating at reflux for several hours. Monitor the reaction progress by a suitable analytical technique like HPLC to ensure the disappearance of the intermediate.[1]

  • Analytical Detection: The cyanohydrin intermediate can be readily detected by HPLC. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., phosphoric or formic acid) can effectively separate the intermediate from the final product.[1]

Q3: My product contains an impurity with a mass corresponding to the amide intermediate, 1-benzyl-4-carbamoyl-4-hydroxypiperidine. How can I drive the reaction to the carboxylic acid?

A3: The formation of the amide intermediate is a common occurrence during nitrile hydrolysis and indicates that the hydrolysis has not gone to completion.

  • Causality: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid and an ammonium salt. The second step, the hydrolysis of the amide, is often the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile.

  • Troubleshooting:

    • Prolonged Reaction Time: If the amide is detected, extending the reaction time at the reflux temperature will often be sufficient to drive the hydrolysis to completion.

    • Increased Acid Concentration/Temperature: If extending the reaction time is not effective, a modest increase in the acid concentration or reaction temperature can be considered. However, be mindful of potential side reactions like decarboxylation (see Q4).

  • Purification: The amide is generally less polar than the corresponding carboxylic acid. Chromatographic methods can be employed for its removal if it persists, though optimizing the reaction conditions is the preferred approach.

Q4: After a vigorous hydrolysis step, I've identified 1-benzyl-4-hydroxypiperidine in my product. What is the cause of this impurity?

A4: The presence of 1-benzyl-4-hydroxypiperidine suggests that decarboxylation of the target molecule has occurred.

  • Causality: Tertiary α-hydroxy acids, such as the target compound, can be susceptible to decarboxylation under harsh acidic and high-temperature conditions. The reaction proceeds through the loss of carbon dioxide, leading to the formation of the corresponding alcohol.

  • Troubleshooting:

    • Temperature Control: While heat is necessary for hydrolysis, excessive temperatures should be avoided. Maintain a controlled reflux and avoid superheating.

    • Reaction Time: Do not prolong the hydrolysis unnecessarily once the reaction has reached completion, as this increases the likelihood of decarboxylation.

  • Analytical Identification: The presence of 1-benzyl-4-hydroxypiperidine can be confirmed by comparing its 1H NMR spectrum with a reference spectrum, which will show characteristic signals for the piperidine and benzyl protons without the carboxylic acid group.[2]

Summary of Common Impurities and Analytical Methods

ImpurityStructureSourceRecommended Analytical Method
1-Benzyl-4-piperidoneUnreacted Starting MaterialHPLC, GC-MS
1-Benzyl-4-cyano-4-hydroxypiperidineIncomplete HydrolysisHPLC[1], LC-MS
1-Benzyl-4-carbamoyl-4-hydroxypiperidinePartial HydrolysisHPLC, LC-MS
1-Benzyl-4-hydroxypiperidineDecarboxylationHPLC, GC-MS, 1H NMR[2]

Recommended Analytical Protocol: HPLC Purity Analysis

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the reaction progress and assessing the purity of the final product.

  • Objective: To separate and quantify 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride from its potential process-related impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient elution is recommended to effectively separate compounds with a range of polarities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent, such as a mixture of water and acetonitrile.

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Concluding Remarks

The successful synthesis of high-purity 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters and employing appropriate analytical techniques to monitor the process, the formation of impurities can be minimized. This guide provides a framework for troubleshooting common issues, but it is crucial to adapt these principles to your specific experimental setup.

References

  • SIELC Technologies. (2018). Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and ultimately increase your product yield and purity.

Synthesis Overview

The synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is typically a two-step process starting from 1-Benzyl-4-piperidone. The first step is a nucleophilic addition of a cyanide ion to the ketone, forming the cyanohydrin intermediate, 1-Benzyl-4-cyano-4-hydroxypiperidine. The second step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-cyano-4-hydroxypiperidine Start->Intermediate Step 1: Cyanohydrin Formation Reagents: KCN or NaCN, HCl Product 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride Intermediate->Product Step 2: Nitrile Hydrolysis Reagent: Concentrated HCl

Caption: Overall reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the first step, cyanohydrin formation?

A1: The first step is a classic nucleophilic addition reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-Benzyl-4-piperidone. This is followed by protonation of the resulting alkoxide ion by a proton source (often from the slight hydrolysis of the cyanide salt or a controlled addition of acid) to yield the cyanohydrin. This reaction is reversible, and the equilibrium position is highly dependent on the pH.

Q2: Why is the hydrolysis of the nitrile group (Step 2) often the most challenging part of the synthesis?

A2: The hydrolysis of a nitrile to a carboxylic acid requires harsh reaction conditions, typically refluxing in a strong acid like concentrated hydrochloric acid.[1][2] The challenge lies in finding a balance: the conditions must be strong enough to drive the hydrolysis to completion but not so harsh that they cause side reactions, such as the cleavage of the N-benzyl group. Incomplete hydrolysis will result in the contamination of the final product with the corresponding amide intermediate, which can be difficult to separate.

Q3: What are the critical safety precautions for this synthesis?

A3: The primary hazard is the use of potassium or sodium cyanide. These reagents are highly toxic if ingested, inhaled, or absorbed through the skin. Crucially, cyanide salts will release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acid. Therefore, all manipulations involving cyanide must be performed in a well-ventilated fume hood, and the initial reaction setup should be basic or neutral. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, is mandatory. A cyanide antidote kit should be readily available, and all personnel must be trained in its use.

Troubleshooting Guide

Problem 1: Low or No Yield of 1-Benzyl-4-cyano-4-hydroxypiperidine (Step 1)
Possible Cause Explanation & Recommended Solution
Incorrect pH The cyanohydrin formation is an equilibrium reaction that is highly pH-sensitive. If the solution is too acidic, the concentration of the free cyanide nucleophile will be too low (as it will be protonated to HCN). If the solution is too basic, the starting ketone may undergo undesired side reactions. Solution: Carefully control the pH. Often, the reaction is performed by adding a solution of potassium or sodium cyanide to the piperidone, followed by the slow, portion-wise addition of an acid (like concentrated HCl) while keeping the temperature low (below 8°C).[1] This in-situ generation of HCN in a controlled manner can improve yields.
High Reaction Temperature The formation of cyanohydrins is an exothermic and reversible reaction. Higher temperatures can shift the equilibrium back towards the starting materials, thus reducing the yield. Solution: Maintain a low reaction temperature, typically between 0°C and 8°C, using an ice bath.[1] This favors the formation of the cyanohydrin product.
Impure Starting Material The purity of the starting 1-Benzyl-4-piperidone is crucial. Impurities can interfere with the reaction or lead to the formation of side products. Solution: Ensure the purity of the 1-Benzyl-4-piperidone using techniques like distillation or chromatography before starting the synthesis.[3]
Problem 2: Incomplete Hydrolysis of the Nitrile (Step 2)
Possible Cause Explanation & Recommended Solution
Insufficient Acid Concentration or Temperature Nitrile hydrolysis is a slow process that requires vigorous conditions. Insufficient acid concentration, temperature, or reaction time will lead to incomplete conversion, with the amide intermediate being a common impurity. Solution: Use concentrated hydrochloric acid and ensure the reaction mixture is heated to reflux (around 80-100°C) for a sufficient period.[1][2] Reaction times can range from 5 to 20 hours.[2] Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction is complete.
Precipitation of Reactant The cyanohydrin intermediate may have limited solubility in the aqueous acid, which can slow down the reaction rate. Solution: The addition of a co-solvent like tetrahydrofuran (THF) can help to solubilize the starting material and facilitate a more homogenous reaction.[1]
Problem 3: Product Isolation and Purification Issues

Possible Cause Explanation & Recommended Solution
Difficulty with Crystallization The final product may be difficult to crystallize from the reaction mixture, especially if impurities are present. Solution: After the reaction is complete, cooling the reaction solution to a low temperature (0-15°C) and allowing it to stand for an extended period (e.g., 48 hours) can promote crystallization.[2] If the product does not crystallize, try adjusting the pH to the isoelectric point to precipitate the zwitterionic amino acid, which can then be filtered and re-dissolved in an appropriate solvent before being converted to the hydrochloride salt. Recrystallization from a suitable solvent system (e.g., dimethylformamide-water-acetone) can be used for further purification.[1]
Product is an Oil or Syrup The presence of impurities or residual solvent can prevent the product from solidifying. Solution: After initial isolation, wash the crude product with a solvent in which the product is insoluble but the impurities are soluble (e.g., acetone).[1] If the product remains oily, attempt to convert it to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
Start [label="Low Yield or Purity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step1_Check [label="Issue in Step 1 (Cyanohydrin)?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Step2_Check [label="Issue in Step 2 (Hydrolysis)?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Purification_Check [label="Issue in Purification?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Step 1 Troubleshooting
pH_Temp [label="Check pH and Temperature Control\n(Maintain < 8°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reagent_Purity [label="Verify Starting Material Purity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Step 2 Troubleshooting
Hydrolysis_Conditions [label="Verify Hydrolysis Conditions\n(Conc. HCl, Reflux Time)", fillcolor="#F1F3F4", fontcolor="#202124"];
Monitor_Reaction [label="Monitor Reaction by TLC/HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Purification Troubleshooting
Crystallization [label="Optimize Crystallization\n(Cooling, pH adjustment)", fillcolor="#F1F3F4", fontcolor="#202124"];
Wash_Recrystallize [label="Wash with Acetone / Recrystallize", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Improved Yield & Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1_Check;
Step1_Check -> pH_Temp [label="Yes"];
pH_Temp -> Reagent_Purity;
Reagent_Purity -> Step2_Check [label="Resolved"];
Step1_Check -> Step2_Check [label="No"];

Step2_Check -> Hydrolysis_Conditions [label="Yes"];
Hydrolysis_Conditions -> Monitor_Reaction;
Monitor_Reaction -> Purification_Check [label="Resolved"];
Step2_Check -> Purification_Check [label="No"];

Purification_Check -> Crystallization [label="Yes"];
Crystallization -> Wash_Recrystallize;
Wash_Recrystallize -> End;
Purification_Check -> End [label="No"];

}

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

This protocol is adapted from a similar synthesis of a 3-hydroxy-3-carboxylic acid piperidine derivative.[1]

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a mixture of tetrahydrofuran and water (1:1 v/v).

  • Cool the solution to below 8°C using an ice-salt bath.

  • Slowly add a solution of potassium cyanide (KCN, 2.0 equivalents) in water to the reaction mixture while maintaining the temperature below 8°C.

  • While vigorously stirring, add concentrated hydrochloric acid (1.0 equivalent) dropwise, ensuring the temperature does not rise above 8°C.

  • Stir the mixture at this temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, extract the mixture with an organic solvent such as ether or ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyanohydrin intermediate, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

This protocol is adapted from similar nitrile hydrolysis procedures.[1][2]

  • Dissolve the crude 1-Benzyl-4-cyano-4-hydroxypiperidine from the previous step in concentrated hydrochloric acid.

  • Heat the solution to reflux (approximately 80-100°C) with stirring for 5-20 hours. The progress of the hydrolysis should be monitored by TLC or HPLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-15°C.

  • Allow the mixture to stand at this low temperature for 24-48 hours to facilitate the crystallization of the hydrochloride salt.[2]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold acetone or another suitable organic solvent to remove any soluble impurities.[1]

  • Dry the product under vacuum to obtain 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. The product can be further purified by recrystallization if necessary.

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride.
  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
  • ChemicalBook. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride synthesis.
  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid.
  • ChemicalBook. (n.d.). 1-Benzyl-4-hydroxypiperidine synthesis.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • CymitQuimica. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.
  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Piperidine Derivatives

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve optimal yields and purity.

Section 1: Frequently Asked Questions (FAQs) - General Considerations

This section addresses common initial questions and broad challenges faced during piperidine synthesis.

Q1: My purified piperidine has a yellow tint. Is this a problem, and how can I fix it?

A yellow coloration in piperidine is typically a sign of oxidation.[2][3] While minor oxidation may not impact all downstream applications, for high-purity requirements, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[2] To prevent re-oxidation, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]

Q2: I'm having difficulty separating piperidine from unreacted pyridine starting material via distillation. What's happening?

This is a classic challenge in piperidine synthesis. Piperidine and pyridine form a constant-boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[2] This azeotrope is composed of approximately 92% piperidine and 8% pyridine.[2] To overcome this, you can employ a chemical separation method. One effective technique is to react the mixture with carbon dioxide. Piperidine will react to form a solid piperidine carbonate salt, while pyridine will not.[2][4] The solid salt can then be separated by filtration, and the free piperidine can be liberated by treatment with a strong base, followed by extraction and final distillation.[1][4]

Q3: My solution of a piperidine derivative in an organic solvent (like DMF) has crystallized unexpectedly upon storage. What could be the cause?

This is a common observation with amines. The crystallization is likely due to the formation of a salt.[2][5] Piperidine is a basic compound and can react with atmospheric carbon dioxide to form piperidine carbonate.[2] Alternatively, it can react with any acidic gases present in the laboratory atmosphere (e.g., HCl) to form the corresponding hydrochloride salt.[2][5] To resolve this, you can attempt to redissolve the crystals, but for sensitive applications, preparing a fresh solution is advisable. To prevent this issue, ensure your storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[2]

Q4: Should I protect the piperidine nitrogen during my synthetic route?

Protecting the piperidine nitrogen is often a prudent strategy, especially when employing reagents that are sensitive to or can react with a basic secondary amine.[2] For instance, using protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can prevent unwanted side reactions.[2] The protecting group can be readily removed in a subsequent step to yield the desired free amine.[2]

Section 2: Troubleshooting Guide for Key Synthetic Methodologies

This section provides detailed troubleshooting for common synthetic routes to piperidine derivatives.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental and widely used method for accessing the piperidine core.[6][7] However, it is not without its challenges.

Troubleshooting Common Issues in Pyridine Hydrogenation

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: The pyridine nitrogen can act as a ligand and poison the catalyst surface.[8] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate.1. Use an Acidic Solvent: Performing the hydrogenation in a solvent like glacial acetic acid can protonate the pyridine nitrogen, reducing its coordinating ability and preventing catalyst poisoning.[8] 2. Screen Different Catalysts: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active than palladium for pyridine reduction under milder conditions.[6][7] Platinum oxide (PtO₂) is also a robust catalyst for this transformation.[8]
Formation of Side Products (e.g., partially hydrogenated species) 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Non-selective Reduction: Some catalysts or conditions may favor the formation of tetrahydropyridine intermediates.1. Increase Hydrogen Pressure and/or Temperature: Harsher conditions can drive the reaction to full saturation. However, this must be balanced with potential functional group incompatibility. 2. Optimize Catalyst and Solvent: Electrocatalytic hydrogenation using a carbon-supported Rhodium catalyst has been shown to proceed directly to piperidine without the formation of detectable side products like 1,2,3,6-tetrahydropyridine.[9][10]
Poor Stereoselectivity (for substituted pyridines) Reaction Pathway: The stereochemical outcome is dependent on the mechanism of hydrogen addition to the pyridine ring.Catalyst and Substrate Control: The hydrogenation of multisubstituted pyridines often yields the cis-piperidine as the major product.[7] The choice of catalyst can influence the stereochemical outcome.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2][8]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[8]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[2] Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and subjected to an appropriate workup and purification procedure.

Logical Workflow for Troubleshooting Pyridine Hydrogenation

start Start: Low Yield in Pyridine Hydrogenation check_catalyst Is the catalyst active and non-poisoned? start->check_catalyst check_conditions Are the reaction conditions (pressure, temp) optimal? check_catalyst->check_conditions Yes solution_acid Action: Add acidic solvent (e.g., glacial acetic acid). check_catalyst->solution_acid No check_substrate Is the substrate particularly challenging? check_conditions->check_substrate Yes solution_conditions Action: Increase H₂ pressure and/or temperature. check_conditions->solution_conditions No solution_catalyst Action: Screen alternative catalysts (e.g., Rh/C, Rh₂O₃). check_substrate->solution_catalyst Yes solution_acid->solution_catalyst end_success Success: Optimized Yield solution_catalyst->end_success solution_time Action: Increase reaction time. solution_conditions->solution_time solution_time->end_success

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Reductive Amination

Reductive amination is a versatile one-pot method for constructing the piperidine ring, typically from a dicarbonyl compound and an amine.[11]

Troubleshooting Common Issues in Reductive Amination

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Imine/Enamine Formation: The initial condensation between the carbonyl and amine may be slow or reversible. 2. Decomposition of Starting Materials: The dicarbonyl compound or amine may be unstable under the reaction conditions. 3. Sub-optimal Reducing Agent: The chosen reducing agent may not be effective for the specific iminium ion intermediate.1. Optimize pH: The formation of the imine/enamine is pH-dependent. The addition of a mild acid like acetic acid can catalyze this step.[12] 2. Use a Dehydrating Agent: The addition of molecular sieves can help drive the condensation equilibrium towards the imine/enamine by removing water.[12] 3. Screen Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used mild reducing agents that are effective for this transformation.[11][12]
Poor Stereoselectivity Facial Selectivity of Reduction: The hydride attack on the iminium ion intermediate determines the stereochemistry at the newly formed stereocenter.1. Choice of Reducing Agent: The steric bulk of the reducing agent can influence the direction of hydride attack. 2. Substrate Control: The inherent stereocenters in the starting material (often sugar-derived) can direct the stereochemical outcome of the cyclization.[11]
Formation of Side Products (e.g., over-reduction, partially cyclized products) 1. Strong Reducing Agent: A reducing agent that is too reactive may reduce the starting carbonyl groups before cyclization. 2. Incomplete Cyclization: The second intramolecular imine formation may be slow.1. Use a Mild Reducing Agent: NaBH₃CN and STAB are generally chemoselective for the iminium ion over the carbonyl group.[11] 2. Optimize Reaction Time and Temperature: Allow sufficient time for both condensation steps to occur before the final reduction is complete.

Logical Workflow for Troubleshooting Reductive Amination

start Start: Low Yield in Reductive Amination check_imine Is imine/enamine formation efficient? start->check_imine check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent Yes solution_ph Action: Optimize pH with mild acid (e.g., AcOH). check_imine->solution_ph No check_side_reactions Are side reactions occurring? check_reducing_agent->check_side_reactions Yes solution_reagent Action: Screen mild reducing agents (NaBH₃CN, STAB). check_reducing_agent->solution_reagent No solution_conditions Action: Adjust temperature and reaction time. check_side_reactions->solution_conditions Yes solution_dehydration Action: Add molecular sieves. solution_ph->solution_dehydration end_success Success: Optimized Yield solution_dehydration->end_success solution_reagent->end_success solution_conditions->end_success

Caption: Troubleshooting workflow for low yield in reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing tetrahydropyridine rings, which can be subsequently reduced to piperidines.[13]

Troubleshooting Common Issues in the Aza-Diels-Alder Reaction

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Poor Diene/Dienophile Reactivity: The electronic nature of the diene and imine (dienophile) may not be well-matched. 2. Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to the degradation of starting materials.[2]1. Modify Imines: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate.[2][13] 2. Screen Catalysts: Test various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can also be an effective alternative.[2]
Poor Stereoselectivity Stepwise vs. Concerted Pathway: The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[2][13]1. Use Cyclic Dienes: Cyclic dienes often provide higher diastereoselectivities.[2][13] 2. Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway and, therefore, the stereochemical outcome.[2]
Formation of Side Products Polymerization or Decomposition: These side reactions can occur, particularly at higher temperatures.[2]1. Control Temperature: Lowering the reaction temperature may help to minimize the formation of side products.[2] 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[2]

Experimental Workflow: Aza-Diels-Alder Reaction

start Prepare Diene and Imine (Dienophile) add_catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent start->add_catalyst stir Stir at Controlled Temperature (e.g., 0°C to RT) add_catalyst->stir monitor Monitor Reaction Progress by TLC or LC-MS stir->monitor incomplete Incomplete monitor->incomplete complete Complete monitor->complete workup Aqueous Workup and Extraction purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize incomplete->stir Continue Stirring complete->workup

Sources

Optimization

Stability issues of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in solution

Welcome to the technical support center for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experiments.

Introduction to Stability Concerns

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a versatile building block in medicinal chemistry. Its structure, which includes a tertiary amine within a piperidine ring, a carboxylic acid, a hydroxyl group, and a benzyl moiety, offers numerous reaction possibilities. However, these same functional groups can be susceptible to degradation under various experimental and storage conditions, leading to inconsistent results, loss of potency, and the formation of unknown impurities. This guide will walk you through common stability issues and provide a framework for their investigation and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. The solutions are based on established chemical principles and best practices in pharmaceutical development.

Q1: My analytical results (HPLC, LC-MS) for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride are inconsistent. The peak area for my main compound is decreasing over time. What could be happening?

A1: Inconsistent analytical results, particularly a decreasing peak area of the parent compound, strongly suggest degradation in your solution.[1] The key functional groups in your molecule—the tertiary amine, hydroxyl group, and carboxylic acid—can be susceptible to various degradation pathways.[1] It is crucial to systematically investigate the stability of your compound under your specific experimental conditions. Conducting forced degradation studies is an effective way to understand your molecule's stability profile and identify potential degradation products.[2][3]

Factors that can affect the stability of piperidine series compounds include temperature, humidity, and light.[4] High temperatures can accelerate chemical reactions, leading to breakdown, while moisture can cause hydrolysis.[4] Some piperidine compounds are also photosensitive and can degrade upon exposure to light, especially UV light.[4]

Q2: What are the most probable degradation pathways for this molecule in solution?

A2: While specific degradation pathways for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride are not extensively documented in public literature, we can infer likely routes based on its chemical structure. The primary sites for degradation are the piperidine ring's tertiary amine and the overall molecular structure's susceptibility to changes in pH and oxidative stress.

  • Oxidation: The tertiary amine in the piperidine ring is prone to oxidation.[1] This can lead to the formation of an N-oxide, which changes the molecule's polarity and biological activity. In more aggressive oxidative conditions, ring-opening products may form.[1] Atmospheric oxygen can be sufficient to cause slow oxidation over time.

  • pH-Dependent Degradation: The stability of the molecule can be highly dependent on the pH of the solution. While the hydrochloride salt form generally enhances solubility in aqueous media, extreme pH conditions can be detrimental. In strongly acidic or basic solutions, unforeseen rearrangements or decomposition reactions can occur.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to a complex mixture of degradation products.[1] It is always advisable to handle and store solutions of this compound in amber vials or otherwise protected from light.[4]

  • Thermal Degradation: Elevated temperatures can promote decarboxylation (loss of CO₂) from the carboxylic acid group.[1] High heat can also accelerate other degradation reactions.[1]

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Hypothetical Oxidative Degradation Pathway Parent_Compound 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride N_Oxide N-Oxide Derivative Parent_Compound->N_Oxide Oxidation (e.g., H₂O₂, atmospheric O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical oxidative degradation of the parent compound.

Q3: I observe precipitation in my aqueous stock solution upon storage, even at 2-8°C. What is the cause and how can I prevent it?

A3: Precipitation from a refrigerated stock solution is a common issue. It can be due to several factors:

  • Temperature-Dependent Solubility: The solubility of your compound may significantly decrease at lower temperatures. The hydrochloride salt is intended to improve aqueous solubility, but this effect can be limited, especially at higher concentrations.[5]

  • pH Shift: If your solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially affecting solubility.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or Mass Spectrometry to determine if it is the parent compound or a degradant.

  • Optimize Storage Conditions:

    • Room Temperature Storage: If the compound is thermally stable, storing the stock solution at room temperature might prevent precipitation.[6] However, you must first confirm that storage at room temperature does not lead to accelerated degradation.

    • Lower Concentration: Preparing a more dilute stock solution can often prevent precipitation.[6]

    • Co-solvents: If compatible with your experimental system, using a co-solvent like DMSO or ethanol in your stock solution can improve solubility.[6]

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment to ensure consistency and avoid issues with long-term stability.[6]

Q4: What are the recommended storage and handling conditions for solutions of this compound?

A4: Based on the general stability of piperidine derivatives, the following conditions are recommended to minimize degradation.

ParameterRecommended ConditionRationale
Temperature Store stock solutions at 2-8°C, unless this causes precipitation. For solid compound, store in a cool, dry place.[4]Lower temperatures slow down the rate of chemical degradation.[4]
Light Always store solutions in amber vials or wrap containers in aluminum foil.[4]Protects against photodegradation.[1][4]
Atmosphere For long-term storage of sensitive solutions, consider overlaying with an inert gas like argon or nitrogen.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.[1]
pH Use buffered solutions within a pH range determined to be stable for your compound (typically near neutral, unless otherwise determined).Avoids pH extremes that can catalyze degradation.
Solvent Use high-purity, degassed solvents for solution preparation.Impurities in solvents can act as catalysts for degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying the intrinsic stability of your compound and developing stable formulations.[2] This involves subjecting the compound to stress conditions more severe than accelerated storage conditions.[2]

Objective: To intentionally degrade 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride under various stress conditions to identify potential degradation products and understand its stability profile.

Materials:

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or MS detector, photostability chamber, oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60-80°C for 48 hours.[1][7]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis:

    • At specified time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and water with a suitable buffer).

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Below is a workflow for troubleshooting stability issues.

Troubleshooting Workflow Start Inconsistent Results or Precipitation Observed Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Check_Storage->Forced_Deg If issue persists Analyze Analyze Stressed Samples by HPLC/LC-MS Forced_Deg->Analyze Identify_Deg Identify Degradation Pathway(s) Analyze->Identify_Deg Optimize Optimize Storage & Experimental Conditions (e.g., use buffer, inert gas, fresh solutions) Identify_Deg->Optimize End Consistent & Reproducible Results Optimize->End

Caption: A systematic workflow for troubleshooting stability problems.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ACS Publications.
  • ResearchGate.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • Wikipedia. Piperidine.
  • Pipzine Chemicals. 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid.
  • CymitQuimica. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.
  • AbacipharmTech. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.
  • Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4.
  • PubChem. 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)- | C13H17NO3 | CID 20394181.
  • BLD Pharm. 495414-65-8|4-Hydroxypiperidine-4-carboxylic acid hydrochloride.
  • Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4.
  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • BLD Pharm. 27771-25-1|1-Benzyl-4-hydroxypiperidine-4-carboxamide.

Sources

Troubleshooting

Safe handling and storage procedures for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Welcome to the technical support guide for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS No: 1262988-77-1). This document is designed for researchers, scientists, and drug development professionals, p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS No: 1262988-77-1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and troubleshooting for experimental work involving this compound. As a pivotal intermediate in pharmaceutical synthesis, particularly in the development of analgesics and psychoactive agents, understanding its properties is critical for experimental success and laboratory safety.[1]

Part 1: Frequently Asked Questions (FAQs) - Core Compound Knowledge

This section addresses fundamental questions regarding the compound's identity, properties, and primary hazards.

Q1: What are the key chemical identifiers for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride?

Positive identification is the first step in any experimental workflow. This compound is the hydrochloride salt of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. The salt form is often used to enhance solubility and stability.[1]

Identifier Value Source
Chemical Name 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochlorideAbacipharmTech[2]
CAS Number 1262988-77-1AbacipharmTech[2]
Molecular Formula C₁₃H₁₇NO₃ · HClDerived
Molecular Weight 271.74 g/mol Derived
Parent Compound CAS 59119-18-5CymitQuimica[3], PubChem[4]
Parent Formula C₁₃H₁₇NO₃CymitQuimica[3]
Parent Mol. Weight 235.28 g/mol CymitQuimica[3], Pipzine Chemicals[5]
Q2: What are the essential physical and chemical properties I should be aware of?

Understanding the physical state and solubility is crucial for designing experiments and ensuring proper handling.

Property Description Significance & Causality
Appearance Solid, typically a white or off-white crystalline powder.[3][5][6]The crystalline nature indicates a defined structure. Any deviation (e.g., discoloration, clumping) may suggest impurity or degradation.
Solubility The hydrochloride salt form generally enhances water solubility compared to the free base.[1] The free base has low water solubility but is soluble in some organic solvents like ethanol and chloroform.[5]The protonated amine in the hydrochloride salt increases polarity, making it more amenable to aqueous solutions. For organic media, the free base may be more suitable.
Stability The compound is generally stable under recommended storage conditions.[5]Stability is contingent on avoiding incompatible materials and adverse environmental conditions (see storage section).
Hygroscopicity Related piperidine compounds are noted to be hygroscopic (tend to absorb moisture from the air).[7]Moisture absorption can lead to clumping, inaccurate weighing, and potential degradation. This necessitates storage in a dry environment.
Q3: What are the primary hazards and what personal protective equipment (PPE) is mandatory?

While specific GHS classification for the hydrochloride is not universally listed, data from structurally similar compounds indicate that it should be handled with care. The primary hazards are irritation to the skin, eyes, and respiratory system.[8][9][10][11]

Mandatory PPE includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[8][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8][13]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][8][13] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator is necessary.

PPE_Workflow start Start: Handling Compound task What is the task? start->task weighing Weighing Solid task->weighing Solid Form solution Handling Solution task->solution Liquid Form ppe_solid Required PPE: - Safety Goggles - Gloves - Lab Coat - Work in Fume Hood weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles - Gloves - Lab Coat solution->ppe_solution end Proceed with Experiment ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow for Handling the Compound.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides step-by-step protocols for common laboratory procedures and solutions to issues that may arise during your experiments.

Protocol 1: Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure and contamination.

Methodology:

  • Preparation: Ensure the chemical fume hood is operational and the workspace is clean. Place a weigh boat on an analytical balance and tare it.

  • Aliquotting: Using a clean spatula, carefully transfer the desired amount of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride to the weigh boat. Avoid generating dust.[8]

  • Recording: Record the exact mass.

  • Dissolution: Place a stir bar in a sterile flask or beaker. Add the desired solvent (e.g., deionized water, buffer).

  • Transfer: Carefully transfer the weighed powder into the solvent. To ensure a quantitative transfer, you can rinse the weigh boat with a small amount of the solvent and add it to the flask.

  • Mixing: Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary, but monitor for any signs of degradation.

  • Finalization: Once dissolved, adjust to the final volume. The solution is now ready for use.

Troubleshooting Guide: Experimental Issues
Issue Encountered Potential Cause & Scientific Rationale Recommended Solution
The compound is not dissolving in my aqueous buffer. pH Effect: The hydrochloride salt is acidic. If your buffer's pH is close to the pKa of the carboxylic acid group, solubility can decrease. Saturation: You may be exceeding the compound's solubility limit at the given temperature and volume.1. Adjust pH: Try slightly lowering the pH of the buffer, as the protonated form is typically more soluble. 2. Increase Volume: Add more solvent to decrease the concentration. 3. Gentle Warming: Warm the solution slightly (e.g., to 30-40°C) to increase solubility, but monitor closely for degradation.
I observe a color change (e.g., yellowing) in my solution over time. Degradation: This may indicate chemical decomposition. Potential causes include exposure to light (photodegradation), reaction with incompatible materials (e.g., strong oxidizers), or instability at the solution's pH.[13][14]1. Protect from Light: Store solutions in amber vials or wrap the container in foil. 2. Check for Incompatibilities: Ensure no strong oxidizing agents or strong acids are present in your experimental system.[13][14] 3. Prepare Fresh: Prepare solutions fresh before each experiment to minimize degradation over time.
My experimental results are inconsistent between batches. Moisture Absorption: As the compound may be hygroscopic, absorption of atmospheric moisture can lead to inaccurate weighing, effectively lowering the concentration of your solutions.[7]1. Dry Storage: Always store the solid compound in a desiccator.[7][12] 2. Equilibration: Before weighing, allow the container to come to room temperature to prevent condensation. 3. Handle Quickly: Minimize the time the container is open to the atmosphere during weighing.
Part 3: Storage and Disposal

Proper storage is critical for maintaining the integrity and shelf-life of the compound.

Protocol 2: Long-Term Storage

Objective: To store the compound under conditions that preserve its purity and stability.

Methodology:

  • Container: Ensure the compound is in a tightly sealed container.[7][8][12][13] Containers that are opened must be carefully resealed.[12]

  • Atmosphere: For maximum stability, especially if the compound is confirmed to be hygroscopic, store it in a desiccator with a suitable desiccant or under an inert atmosphere like argon.[7]

  • Location: Place the container in a cool, dry, and well-ventilated area.[7][8][13] This location should be away from incompatible materials, particularly strong oxidizing agents and strong acids.[13][14]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

Troubleshooting Guide: Storage Issues

Storage_Troubleshooting start Issue: Compound appears clumped or discolored check_moisture Is the material wet or clumped? start->check_moisture check_color Is the material discolored? start->check_color moisture_yes Likely Cause: Hygroscopicity (moisture absorption) check_moisture->moisture_yes Yes no_issue No obvious issue, but handle with care. Proceed to check purity if results are critical. check_moisture->no_issue No color_yes Likely Cause: Chemical Degradation/Impurity check_color->color_yes Yes check_color->no_issue No moisture_action Action: 1. Dry under vacuum if possible. 2. Store in a desiccator going forward. 3. Use caution with weighing. moisture_yes->moisture_action color_action Action: 1. Do not use for sensitive experiments. 2. Consider purity analysis (e.g., HPLC, NMR). 3. Dispose of if purity is compromised. color_yes->color_action

Caption: Troubleshooting workflow for compromised material.

Q4: How should I dispose of waste material?

Disposal of this compound must be done in accordance with local, regional, and national regulations.[7][9]

  • Solid Waste: Collect waste solid in a labeled, sealable container.[13]

  • Liquid Waste: Collect unused solutions in a designated hazardous waste container. Do not pour down the drain.[7][12]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References
  • Fisher Scientific. (2021). Safety Data Sheet: 1-Benzyl-4-hydroxypiperidine.

  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride.

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: JQ-4752.

  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 1-Benzylpiperidine-4-carboxylic acid.

  • CymitQuimica. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

  • TCI Chemicals. (2025). Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine.

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

  • ChemicalBook. (n.d.). 1-Benzyl-4-hydroxypiperidine(4727-72-4) Handling and Storage.

  • ECHEMI. (n.d.). 1-Benzyl-4-hydroxypiperidine SDS, 4727-72-4 Safety Data Sheets.

  • Geshan. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications.

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-Carboxylic Acid.

  • PubChem. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate.

  • Fisher Scientific. (2010). Safety Data Sheet: 1-Benzyl-4-piperidinecarboxaldehyde.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-BOC-4-Hydroxypiperidine.

  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

  • AbacipharmTech. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-.

  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Sources

Optimization

Technical Support Center: Strategies for Removing By-products in 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride Reactions

Welcome to the technical support center for the synthesis and purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions by effectively identifying and removing common by-products. The following question-and-answer format addresses specific issues you may encounter, providing not just procedural steps but also the underlying chemical principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common by-products I should expect when synthesizing 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride?

A1: The formation of by-products is highly dependent on the synthetic route employed. A prevalent method involves the Strecker synthesis or a related cyanation followed by hydrolysis. Key potential by-products include:

  • Amide Intermediate (1-Benzyl-4-hydroxy-4-piperidinecarboxamide): This results from the incomplete hydrolysis of the nitrile intermediate. The hydrolysis of nitriles to carboxylic acids can be a slow process, and under certain conditions, the reaction may stall at the amide stage.[1][2]

  • Unreacted Starting Materials: Primarily 1-benzyl-4-piperidone, especially if the initial cyanation reaction does not go to completion.

  • Debenzylation Product (4-Hydroxypiperidine-4-carboxylic acid): The N-benzyl group can be susceptible to cleavage under certain reaction conditions, particularly during hydrogenation or in the presence of strong acids at elevated temperatures.[3][4]

  • Side-Products from the Cyanide Source: Depending on the cyanide reagent and conditions, various side reactions can occur, though these are typically in minor quantities.

Q2: My final product shows a persistent impurity that I suspect is the amide intermediate. How can I drive the hydrolysis to completion or remove this by-product?

A2: The presence of the amide intermediate is a common issue. Here are several strategies to address this, ranging from reaction optimization to post-reaction purification:

Strategy 1: Forcing the Hydrolysis

The principle here is to provide more vigorous conditions to overcome the activation energy barrier for the hydrolysis of the amide.[5]

  • Increased Reaction Time and/or Temperature: Prolonging the hydrolysis step or increasing the temperature can often be sufficient to convert the remaining amide to the desired carboxylic acid. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide.

  • Stronger Acid/Base Concentration: Increasing the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis can accelerate the reaction rate.[6] Be cautious with strongly acidic conditions, as this may increase the risk of debenzylation.[4]

Strategy 2: Purification via pH Adjustment and Extraction

This strategy leverages the difference in acidity between the desired carboxylic acid and the less acidic amide.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the more neutral amide intermediate remains in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. The desired 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid will precipitate out as the hydrochloride salt.

  • Filtration: Collect the precipitated product by filtration, wash with cold water or an appropriate solvent, and dry under vacuum.

Q3: I am observing a significant amount of the debenzylated by-product in my reaction mixture. What conditions favor this side reaction, and how can I prevent it?

A3: N-debenzylation is a known side reaction, particularly under reductive conditions or in the presence of certain acids.[3][7]

Causality of Debenzylation:

  • Catalytic Hydrogenation: The most common cause of debenzylation is the use of palladium on carbon (Pd/C) or other hydrogenation catalysts.[3][8] While effective for other transformations, these conditions readily cleave the benzyl group.

  • Strongly Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, can facilitate the removal of the benzyl group.[4]

Prevention Strategies:

StrategyRationale
Avoid Catalytic Hydrogenation If a reduction step is necessary for another part of the molecule, consider alternative reducing agents that are less prone to causing debenzylation.
Milder Acidic Conditions If using acid for hydrolysis, opt for the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction closely to avoid prolonged reaction times.
pH Control In some cases, buffering the reaction mixture can help prevent debenzylation. For instance, a triethylamine/acetic acid buffer can be used to maintain a specific pH range.[3]
Alternative Protecting Groups If debenzylation is unavoidable under the required reaction conditions, consider using a more robust N-protecting group, such as a Boc (tert-butoxycarbonyl) group, from the start of your synthesis.[9]
Q4: What is the most effective general-purpose purification strategy for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride?

A4: For general purification to remove a range of by-products, recrystallization is often the most effective and scalable method. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for this compound include ethanol/water, methanol, or isopropanol.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Filter Filter and Wash with Cold Solvent Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride by recrystallization.

Q5: Can I use column chromatography for purification, and if so, what are the recommended conditions?

A5: While recrystallization is often preferred for its scalability, column chromatography can be an excellent tool for separating complex mixtures or for small-scale purification.[10]

Recommended Chromatography Conditions:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity will need to be optimized based on the specific impurities present. The addition of a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve the peak shape of the carboxylic acid.

  • Detection: The product and by-products can be visualized using UV light (if they are UV active) or by staining the TLC plate with a suitable reagent (e.g., potassium permanganate).

Visualization of the Separation Principle:

ChromatographyPrinciple cluster_column Silica Gel Column Column Start Less Polar By-products Product More Polar By-products End Elution Increasing Polarity of Eluent Elution->Column:f0 Elutes First Elution->Column:f4 Elutes Last

Caption: Principle of separating compounds by polarity using column chromatography.

References

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Retrieved from [Link]

  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral separation of nipecotic acid amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

Sources

Troubleshooting

Addressing stereoselectivity challenges in the synthesis of 4-hydroxypiperidine derivatives

Technical Support Center: Stereoselective Synthesis of 4-Hydroxypiperidines From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-hydroxypiperidine derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of 4-Hydroxypiperidines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxypiperidine derivatives. This class of compounds forms the backbone of numerous pharmaceuticals and natural products, making their stereocontrolled synthesis a critical challenge for researchers in medicinal chemistry and drug development. Achieving high stereoselectivity is often non-trivial, influenced by a subtle interplay of steric and electronic factors.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying principles governing stereochemical outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Problem 1: Poor Diastereoselectivity in the Reduction of N-Protected-4-Piperidones

Q: My reduction of an N-Boc-4-piperidone with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans 4-hydroxypiperidine isomers. How can I improve the selectivity for the thermodynamically favored equatorial alcohol (trans isomer)?

A: This is a classic and frequent challenge in piperidine synthesis. The low selectivity you're observing with NaBH₄ is expected. The stereochemical outcome of a ketone reduction is determined by the trajectory of the incoming hydride nucleophile. For a 4-piperidone in a stable chair conformation, this means either an "axial attack" to yield the equatorial alcohol or an "equatorial attack" to yield the axial alcohol.

Causality and Rationale: Sodium borohydride is a relatively small reducing agent. Its approach is governed by a balance between minimizing torsional strain (favoring axial attack, the Felkin-Anh model) and minimizing steric hindrance (favoring equatorial attack).[1] In many N-acyl-4-piperidones, these opposing factors are closely matched for NaBH₄, resulting in poor selectivity.[2]

To decisively favor the formation of the equatorial alcohol, you must employ a reducing agent whose steric bulk makes the equatorial approach prohibitively unfavorable. This forces the hydride to attack from the less hindered axial face.

G cluster_piperidone N-Boc-4-Piperidone (Chair Conformation) P O=C N N-Boc Bulky Bulky Hydride (e.g., L-Selectride) Equatorial Equatorial-OH (trans) (Major Product) Bulky->Equatorial Axial Attack (Sterically Favored) Axial Axial-OH (cis) (Minor Product) Bulky->Axial Equatorial Attack (Sterically Hindered) Small Small Hydride (e.g., NaBH4) Small->Equatorial Axial Attack Small->Axial Equatorial Attack G cluster_strategies Key Stereoselective Strategies Start Desired 4-OH-Piperidine Target S1 Diastereoselective Reduction Start->S1 Prochiral 4-piperidone available? S2 Catalytic Asymmetric Synthesis Start->S2 Unsaturated precursor (pyridine, THP) available? S3 Chiral Auxiliary Control Start->S3 Need to build side chain asymmetrically? S4 Enzymatic Methods Start->S4 High ee/de needed? Amenable substrate? S5 Chiral Pool Synthesis Start->S5 Can derive from natural product (e.g., amino acid)? P1 Good for controlling C4 stereocenter. S1->P1 Use bulky hydride (L-Selectride) P2 Atom economical, good for scalability. S2->P2 Asymmetric Hydrogenation or Dihydroxylation P3 Reliable, but adds steps. S3->P3 Attach, Diastereoselective Reaction, Cleave P4 Excellent selectivity, mild conditions. S4->P4 Kinetic Resolution or Asymmetric Reduction (KRED) P5 Access to specific enantiomers. S5->P5 Multi-step modification

Sources

Optimization

Enhancing the solubility of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride for biological assays

Technical Support Center: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride Last Updated: January 7, 2026 Introduction: Navigating the Solubility Challenge 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Last Updated: January 7, 2026

Introduction: Navigating the Solubility Challenge

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a versatile piperidine derivative used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, containing both a carboxylic acid and a tertiary amine, makes it an amphoteric, zwitterionic compound in solution.[2][3] While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, researchers frequently encounter challenges in achieving concentrations suitable for biological assays, particularly in physiological buffers (pH ~7.4).[4]

This guide provides a comprehensive framework for understanding and overcoming these solubility issues. We will delve into the physicochemical principles governing its behavior in solution and offer validated, step-by-step protocols to ensure reproducible results in your experiments.

Physicochemical Profile: Understanding the "Why"

The key to solving solubility problems lies in understanding the molecule's properties. This compound is a zwitterion, meaning it carries both a positive and a negative charge on different parts of the molecule.[2] Its solubility is therefore highly dependent on the pH of the solvent.[5][6]

  • Acidic Group: The carboxylic acid (-COOH) has an estimated pKa of ~2-4.

  • Basic Group: The tertiary amine (-N-) has an estimated pKa of ~9-10.

At a pH between these two pKa values (e.g., in neutral buffers like PBS), the molecule exists predominantly in its zwitterionic form, with a protonated amine (N⁺) and a deprotonated carboxylate (COO⁻). This intramolecular salt formation can lead to strong crystal lattice energy and reduced solubility in water. The lowest solubility is typically observed at the isoelectric point (pI), the pH at which the net charge is zero.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses the most common questions our team receives. Follow the decision workflow to identify the best strategy for your specific assay requirements.

Solubility Troubleshooting Workflow

G cluster_0 cluster_1 start Start: Need to solubilize compound prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., 10-50 mM in DMSO) start->prep_stock aq_attempt Attempt to Dilute Stock in Aqueous Assay Buffer (e.g., PBS, pH 7.4) prep_stock->aq_attempt precip_check Precipitation Observed? aq_attempt->precip_check success Success! Proceed with assay. Ensure final solvent concentration is tolerated by cells. precip_check->success No ph_adjust Strategy 1: pH Adjustment (Acidic or Basic Buffer) precip_check->ph_adjust Yes cosolvent Strategy 2: Use of Co-solvents (e.g., Ethanol, PEG400) ph_adjust->cosolvent If pH shift is not compatible with assay cyclodextrin Strategy 3: Complexation with Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvent toxicity is a concern

Caption: Decision workflow for solubilizing the compound.

Q1: My compound precipitated immediately when I diluted my DMSO stock into PBS (pH 7.4). What happened and how do I fix it?

Answer: This is the most common issue and occurs because you are shifting the compound from a solubilizing organic environment to a neutral aqueous environment where it is least soluble (its zwitterionic state). The hydrochloride salt improves the initial dissolution in water but may not be sufficient to maintain solubility upon dilution into a buffered system.

Solution 1: pH-Adjusted Buffers

The most effective strategy is to prepare your working solutions in a buffer with a pH that is at least 2 units away from one of the pKa values.[7]

  • Acidic Buffer (pH < 4.0): At a low pH, the carboxylic acid group will be protonated (-COOH) while the amine remains protonated (-NH⁺). The molecule will carry a net positive charge, significantly increasing its solubility in aqueous media.

  • Basic Buffer (pH > 10.0): At a high pH, the amine will be deprotonated (-N) and the carboxylic acid will be deprotonated (-COO⁻). The molecule will carry a net negative charge, also increasing solubility.

Protocol: Preparation in Acidic Buffer

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Prepare your desired assay buffer (e.g., a citrate or acetate buffer) and adjust the pH to 4.0.

  • Perform a serial dilution of your DMSO stock directly into the pH 4.0 buffer.

  • Crucially: Prepare a "vehicle control" using the same pH 4.0 buffer with an equivalent amount of DMSO to ensure any observed biological effect is not due to the pH or solvent.

Q2: My assay is sensitive to pH changes and must be performed at pH 7.4. What are my options?

Answer: If altering the bulk buffer pH is not possible, you must use formulation aids to keep the compound in solution at neutral pH.

Solution 2: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds.[8][9] However, it's critical to ensure the final concentration of the co-solvent is not toxic to your cells.[10][11]

Co-SolventTypical Starting Stock Conc.Max. Final Assay Conc. (Cell-based)Notes
DMSO 10-50 mM< 0.5% [10][12]Gold standard, but some primary cells are sensitive even at 0.1%.
Ethanol 10-20 mM< 1% [8]Can sometimes be better tolerated than DMSO.
PEG-400 1-10 mM< 1% Useful for in vivo formulations, can be viscous.

Protocol: Co-Solvent Dilution

  • Prepare a 10 mM stock in 100% DMSO.

  • Create an intermediate dilution series in a secondary co-solvent like ethanol if needed.

  • Perform the final dilution into your pH 7.4 cell culture media or assay buffer with vigorous vortexing. Dilute in a stepwise manner to avoid shocking the compound out of solution.[12]

  • Always include a vehicle control with the same final concentration(s) of your co-solvent(s).

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drugs, forming an inclusion complex that is highly water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications.[16]

Protocol: Cyclodextrin Formulation

  • Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer (pH 7.4).

  • Slowly add your powdered compound directly to the HP-β-CD solution while vortexing or sonicating.

  • Alternatively, add a concentrated DMSO stock of your compound dropwise into the stirring HP-β-CD solution. This can help overcome the initial energy barrier to dissolution.

  • Allow the solution to equilibrate for 1-2 hours at room temperature.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store my primary stock solution? A: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.[17][18] DMSO is hygroscopic, so use a fresh bottle or one that has been properly stored. Aliquot the stock into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.[12] Avoid repeated freeze-thaw cycles.

Q: Is it necessary to filter-sterilize my DMSO stock for cell culture? A: It is generally not recommended to filter a 100% DMSO stock. The solvent is harsh on most filter membranes, which can lead to extractables contaminating your solution or compound loss due to membrane binding.[18] Furthermore, very few microorganisms can survive in 100% DMSO.[18] Perform the dissolution and aliquoting in a sterile biosafety cabinet to minimize contamination risk.

Q: My compound still precipitates over the course of a long (24-48h) cell culture experiment. How can I prevent this? A: This indicates that while you may have achieved initial solubility, the compound is not stable in the complex environment of cell culture media (containing salts, proteins, etc.) over time.

  • Check for Saturation: You may be working too close to the solubility limit. Try reducing the final concentration.

  • Use a Cyclodextrin Formulation: Cyclodextrin complexes are generally very stable and are the best option to prevent precipitation during long-term incubation.[14]

  • Serum Interaction: If using serum in your media, consider if the compound is binding to proteins and crashing out. You may need to test solubility in both serum-free and serum-containing media.

Q: Can I just sonicate my aqueous suspension to get it to dissolve? A: Sonication can help break up solid particles and overcome the initial energy barrier to dissolution, but it will not increase the thermodynamic equilibrium solubility. If the compound is supersaturated, it will likely precipitate out again over time. Sonication is best used in conjunction with other methods, such as when preparing a cyclodextrin formulation.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

  • Avdeef, A., et al. (2000). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research. [Link]

  • Gampa, K., & Alexander, K. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. [Link]

  • Pan, L., & Wu, J. (n.d.). Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • protocols.io. (2021). DMSO stock preparation. [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. [Link]

  • Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]

  • Nielsen, S. F., & Larsen, J. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Mazák, K., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Liu, T., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics. [Link]

  • García-Pérez, P., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. (2022). ResearchGate. [Link]

  • ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media? [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Nielsen, S. F., & Larsen, J. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. (n.d.). Medium. [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. [Link]

  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. [Link]

  • AbacipharmTech. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. [Link]

  • Salt Selection in Drug Development. (2012). Pharmaceutical Technology. [Link]

  • Shete, A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation. [Link]

  • Ng, K. Y., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. As a key starting material or intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document delves into the causality behind methodological choices, provides validated experimental protocols, and presents a clear comparison to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: Understanding the Analyte

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a unique molecule presenting specific analytical challenges. Its structure contains:

  • A non-polar benzyl group.

  • A polar piperidine ring.

  • A basic tertiary amine (protonated in its hydrochloride salt form).

  • An acidic carboxylic acid group.

  • A polar hydroxyl group.

This combination of acidic and basic functional groups makes the molecule zwitterionic at intermediate pH values. Such compounds are notoriously difficult to analyze using standard reversed-phase (RP) HPLC with C18 columns, as they are often poorly retained and exhibit poor peak shapes.[2][3] Therefore, specialized chromatographic strategies are required for robust and accurate purity determination.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories for routine purity analysis due to its robustness, simplicity, and cost-effectiveness.[1] However, a standard RP-HPLC approach is suboptimal for this analyte. The most effective strategy involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed specifically for the retention and separation of polar and hydrophilic compounds.[4][5]

The Rationale for HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[4] For our target molecule, HILIC offers several advantages over traditional and ion-pair RP-HPLC:

  • Enhanced Retention: It provides strong retention for polar, zwitterionic compounds that would otherwise elute in or near the void volume on a C18 column.[7]

  • Improved Peak Shape: By promoting a consistent interaction mechanism, HILIC can yield sharp, symmetrical peaks.

  • MS-Compatibility: HILIC methods typically use volatile buffers like ammonium formate or acetate, making the method directly transferable to LC-MS without modification.[5] This is a significant advantage over ion-pairing chromatography, which uses non-volatile reagents that are incompatible with mass spectrometry.[8]

Experimental Workflow: HPLC-UV Purity Method

The following workflow outlines a validated HILIC-UV method for purity assessment.

HPLC_Workflow cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting SamplePrep Accurately weigh sample Dissolve in 50:50 ACN/H2O (Diluent) Injection Inject Sample (e.g., 5 µL) SamplePrep->Injection MobilePhase Prepare Mobile Phase A (Aqueous Buffer) and Mobile Phase B (Organic) MobilePhase->Injection Separation HILIC Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 215 nm) Separation->Detection Integration Integrate Chromatogram Peaks Detection->Integration Calculation Calculate Purity (% Area) Report Impurities >0.05% Integration->Calculation

Caption: A typical workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol: HILIC-UV

Objective: To determine the purity of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride and quantify its related impurities by HILIC-UV.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Zwitterionic HILIC, 3.5 µm, 4.6 x 150 mm A zwitterionic stationary phase provides robust, reproducible retention for zwitterionic analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 Volatile buffer suitable for potential MS confirmation. pH 3.5 ensures the carboxylic acid is protonated, simplifying interactions.
Mobile Phase B Acetonitrile The high organic content is essential for retention in HILIC mode.
Gradient 0-2 min: 95% B; 2-15 min: 95% to 60% B; 15-18 min: 60% B; 18.1-25 min: 95% B A shallow gradient ensures good resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection 215 nm Wavelength for detecting the phenyl group chromophore with high sensitivity.
Injection Vol. 5 µL Balances sensitivity with the risk of column overload.

| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water | Diluent should be similar to the initial mobile phase to ensure good peak shape. |

System Suitability: Before analysis, perform injections of a standard solution to verify that the system meets predefined criteria for parameters like tailing factor, resolution, and repeatability, in accordance with ICH Q2(R1) guidelines.[9]

Method II: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantifying known impurities, it provides no structural information about them. LC-MS is the definitive technique for the identification and structural characterization of impurities.[10][11] It couples the separation power of LC with the detection specificity and informational richness of mass spectrometry.[12]

The Authoritative Power of MS Detection

For impurity profiling, LC-MS is unparalleled for several reasons:

  • Unambiguous Identification: MS provides the molecular weight of each impurity with high precision. This is the single most critical piece of information for identification.[13]

  • Ultimate Specificity: It can distinguish between impurities that co-elute chromatographically, as long as they have different mass-to-charge (m/z) ratios.

  • Structural Elucidation: Using tandem MS (MS/MS), ions corresponding to an impurity can be fragmented. The resulting fragmentation pattern acts as a structural fingerprint, allowing scientists to piece together the impurity's chemical structure.[10]

  • High Sensitivity: Modern mass spectrometers can often detect impurities at levels far below the quantification limits of UV detectors.[14]

Experimental Workflow: LC-MS Impurity Profiling

The LC-MS workflow builds upon the HILIC separation, adding the crucial steps of mass analysis and structural interpretation.

LCMS_Workflow cluster_lc 1. LC Separation cluster_ms 2. Mass Spectrometry cluster_data 3. Data Analysis & Identification SamplePrep Sample Preparation (1.0 mg/mL in Diluent) LC_Separation HILIC Separation (Volatile Mobile Phase) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) (Positive Ion Mode) LC_Separation->Ionization MS_Scan Full Scan MS Analysis (e.g., m/z 100-800) Ionization->MS_Scan MSMS_Frag Tandem MS (MS/MS) (Fragmentation of Impurity Ions) MS_Scan->MSMS_Frag Impurity_Detection Detect Impurity m/z Values MSMS_Frag->Impurity_Detection Structure_Elucidation Interpret MS/MS Spectra Propose Impurity Structures Impurity_Detection->Structure_Elucidation Reporting Generate Impurity Profile Report Structure_Elucidation->Reporting

Caption: Workflow for impurity identification using LC-MS.

Detailed Experimental Protocol: LC-MS

Objective: To identify and structurally characterize potential process-related impurities and degradation products of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

Instrumentation:

  • UHPLC system coupled to a High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

LC Conditions:

  • Identical to the HILIC-UV method described in Section 2.3. The use of a volatile ammonium formate buffer is critical for stable ESI performance.

MS Conditions:

Parameter Condition Rationale
Ion Source Electrospray Ionization (ESI) Ideal for ionizing polar, non-volatile molecules from a liquid stream.
Polarity Positive The basic piperidine nitrogen is readily protonated, leading to strong signal intensity for the parent molecule and related impurities.
Acquisition Mode Full Scan To detect all ionizable species within a specified mass range (e.g., m/z 100-800).
Collision Energy Ramped (e.g., 10-40 eV) For MS/MS experiments, a range of energies ensures comprehensive fragmentation for structural analysis.

| Mass Resolution | >20,000 FWHM | High resolution allows for the determination of accurate mass and elemental composition, greatly aiding impurity identification. |

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the analytical objective. HPLC-UV is suited for routine quality control, while LC-MS is essential for development and investigation.

FeatureHPLC-UV (with HILIC)LC-MS (with HILIC)
Primary Use Quantitative: Routine purity testing, QC release, stability studies.Qualitative & Quantitative: Impurity identification, structural elucidation, method development, forced degradation studies.
Identification Based on retention time comparison to a known standard. No structural information.Provides molecular weight and structural data (via MS/MS) for definitive identification of known and unknown impurities.[13]
Specificity Good. Relies solely on chromatographic separation. Co-elution can lead to inaccurate results.Excellent. Mass detection provides an orthogonal dimension of specificity, resolving chromatographically co-eluting peaks.[10]
Sensitivity Moderate. Dependent on the chromophore of the analyte. Typical LOQ ~0.05%.High to Very High. Can often detect impurities at trace levels (<0.01%) not visible by UV.[5]
Regulatory Role Standard for release testing and demonstrating product consistency as per ICH guidelines.[15]Required for characterizing impurities during process development and for investigating out-of-spec results.[11]
Complexity Relatively simple to operate and maintain.More complex instrumentation requiring specialized training for operation and data interpretation.
Cost Lower instrument and operational cost.Higher instrument acquisition and maintenance costs.

Conclusion and Recommendations

For the comprehensive purity assessment of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a dual approach is optimal, leveraging the strengths of both HPLC-UV and LC-MS.

  • For Method Development and Validation: Use LC-MS to develop a robust HILIC separation method. During this phase, identify and characterize all potential impurities (process-related and degradants) above the identification threshold specified by ICH Q3A/Q3B guidelines.

  • For Routine Quality Control: Once the impurity profile is well-understood, the validated HILIC method can be run on standard HPLC-UV systems. This provides a cost-effective, robust, and reliable method for routine batch release testing, where the primary goal is to quantify the known impurities against established specifications.

By integrating these two powerful techniques, drug developers can ensure a deep understanding of their material's purity profile, satisfying regulatory requirements and guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Kumar, A. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals.
  • Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Kumar, A., & Lew, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Innovare Academic Sciences. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
  • Resolvemass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Chromatography Forum. (2006, July 19). zwitterionic compounds.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.
  • GMI, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.

Sources

Comparative

Confirming the structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride with 2D NMR

A Comparative Guide to the Definitive Structural Confirmation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride using 2D NMR For researchers, medicinal chemists, and professionals in drug development, the u...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Definitive Structural Confirmation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride using 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds and key intermediates is not merely a procedural step but the bedrock of scientific integrity and project progression. Misinterpretation of a molecular structure can lead to wasted resources, invalidated biological data, and significant delays. This guide provides an in-depth, practical comparison of how advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques—COSY, HSQC, and HMBC—are synergistically employed to irrefutably confirm the structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a valuable scaffold in pharmaceutical synthesis.

The limitations of 1D NMR, particularly in complex molecules with overlapping signals, are well-documented.[1][2][3] Two-dimensional NMR spectroscopy overcomes these challenges by spreading spectral information across a second frequency dimension, revealing intricate correlations between nuclei that are essential for piecing together a molecular puzzle.[4][5][6][7] This guide moves beyond a simple listing of steps to explain the causality behind the experimental choices, ensuring a self-validating analytical workflow.

The Challenge: Unambiguous Structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

The target molecule contains several key structural features: a monosubstituted benzene ring, a benzylic methylene bridge, a saturated piperidine ring, and a crucial quaternary carbon (C4) bearing both a hydroxyl and a carboxylic acid group. Assigning the precise connectivity of these fragments is paramount.

Chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride with atom numbering for NMR assignment.

Figure 1: Chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride with systematic numbering for NMR signal assignment.

Part 1: The 2D NMR Toolkit – A Comparative Overview

A multi-pronged approach using different 2D NMR experiments is necessary for complete confidence in structural determination.[8] Each experiment provides a unique piece of the structural puzzle.

Experiment Full Name Primary Information Provided Key Application for This Structure
COSY CO rrelation S pectroscopY Reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[8][9]Establishes the connectivity of protons within the piperidine ring and confirms the isolated nature of the benzyl group's aromatic system.
HSQC H eteronuclear S ingle Q uantum C oherenceCorrelates protons directly to their attached carbons (¹JCH).[2][4]Unambiguously assigns each protonated carbon by linking the ¹H and ¹³C spectra. Highlights the absence of quaternary carbons.
HMBC H eteronuclear M ultiple B ond C oherenceShows long-range correlations between protons and carbons over 2 to 4 bonds (ⁿJCH).[2][4][10]Connects the distinct structural fragments: links the benzyl group to the piperidine ring and confirms the substitution pattern around the C4 quaternary carbon.

Part 2: Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is critically dependent on a robust experimental protocol. This workflow is designed to ensure high-resolution, artifact-free spectra.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 15-20 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

  • Solvent Selection & Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the hydrochloride salt and its exchangeable protons (hydroxyl, carboxylic acid, and ammonium) often remain visible, providing additional structural clues.

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as the internal reference. This is a common and reliable practice.[11]

  • Transfer to NMR Tube: Transfer the clear solution into a clean, dry 5 mm NMR tube, ensuring a sample height sufficient for the spectrometer's receiver coils.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • 1D Proton (¹H) NMR: Standard acquisition.

  • 1D Carbon (¹³C) NMR: Standard proton-decoupled acquisition.

  • 2D COSY: Gradient-selected (gCOSY) for artifact suppression.

  • 2D HSQC: Gradient-selected, phase-sensitive for distinguishing CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D HMBC: Gradient-selected, optimized for a long-range coupling constant of ~8 Hz to capture typical 2- and 3-bond correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D ¹H & ¹³C Spectra transfer->oneD cosy 2D gCOSY oneD->cosy hsqc 2D gHSQC cosy->hsqc hmbc 2D gHMBC hsqc->hmbc assign_1d Initial 1D Assignment hmbc->assign_1d build_frags Build Fragments (COSY) assign_1d->build_frags link_hc Link ¹H to ¹³C (HSQC) build_frags->link_hc connect_frags Connect Fragments (HMBC) link_hc->connect_frags final_structure Final Structure Confirmation connect_frags->final_structure

Caption: A typical experimental workflow for 2D NMR structural elucidation.

Part 3: Synthesizing the Data – A Step-by-Step Interpretation

This section simulates the analysis process, demonstrating how the data from each experiment collectively confirms the proposed structure.

Step 1: Analysis of 1D Spectra and Predicted Chemical Shifts

Initial analysis of the 1D ¹H and ¹³C spectra allows for preliminary assignments based on established chemical shift principles.[11][12][13]

Table 1: Predicted ¹H NMR Data for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in DMSO-d₆

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H7'~7.5 - 7.4Multiplet3HPhenyl (meta, para)
H8', H12'~7.6Multiplet2HPhenyl (ortho)
H1'~4.3Singlet2HBenzylic CH₂
H2, H6~3.5 - 3.2Broad Multiplet4HPiperidine α-CH₂
H3, H5~2.2 - 2.0Broad Multiplet4HPiperidine β-CH₂
-OH, -COOH, N⁺-HVariableBroad Singlets3HExchangeable Protons

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride in DMSO-d₆

Carbon(s) Predicted δ (ppm) Assignment
C9'~175Carboxylic Acid C=O
C7'~131Phenyl C-ipso
C8', C12'~130Phenyl C-ortho
C10'~129.5Phenyl C-para
C9', C11'~129Phenyl C-meta
C4~70Quaternary C-OH[14]
C1'~60Benzylic CH₂
C2, C6~50Piperidine α-CH₂[14]
C3, C5~35Piperidine β-CH₂[14]
Step 2: Building Spin Systems with COSY

The COSY spectrum reveals which protons are talking to each other.

  • Key Correlation: A strong cross-peak will be observed between the proton signals assigned to H2/H6 (δ ~3.3 ppm) and H3/H5 (δ ~2.1 ppm).

  • Interpretation: This confirms the -CH₂-CH₂- connectivity within the piperidine ring, establishing it as a single, unbroken spin system.

  • Comparative Insight: The aromatic protons (H7', H8', H12') will show correlations among themselves, defining the phenyl ring spin system. Crucially, no correlations will exist between the piperidine protons, the benzylic protons (H1'), and the aromatic protons, proving they are distinct, non-adjacent fragments.

G cluster_piperidine Piperidine Ring cluster_benzyl Benzyl Group C2_6 C2/C6 C3_5 C3/C5 C4 C4 C9_prime C9' (COOH) H1_prime H1' H1_prime->C2_6  ³JCH C7_prime C7' H1_prime->C7_prime  ²JCH H3_5 H3_5 H3_5->C4  ²JCH H3_5->C9_prime  ³JCH

Caption: Crucial HMBC correlations connecting the molecular fragments.

Conclusion: An Irrefutable Structural Proof

By systematically applying and interpreting a suite of 2D NMR experiments, the structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is confirmed with the highest degree of scientific certainty.

  • COSY establishes the proton connectivity within the piperidine and phenyl rings.

  • HSQC provides a direct and unambiguous assignment of all protonated carbons.

  • HMBC serves as the ultimate tool, bridging the isolated fragments and confirming the placement of the non-protonated quaternary carbons.

This self-validating workflow, which combines positive correlations with the diagnostic absence of others, provides an authoritative and trustworthy confirmation essential for advancing research and development in the pharmaceutical industry. [4][6]

References

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review. Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. Available at: [Link]

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. AbacipharmTech. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. University of North Texas. Available at: [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Piperidine. SpectraBase. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • Contents. The Royal Society of Chemistry. Available at: [Link]

  • 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. YouTube. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Pipzine Chemicals. Available at: [Link]

  • 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. PubChem. Available at: [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Interpretation steps of a NMR spectrum. analyzetest.com. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Derivatives

Abstract The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing modulators of various biological targets.[1] This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing modulators of various biological targets.[1] This guide provides a comparative analysis of the biological activities of several derivatives, focusing on their roles as inhibitors of steroid-5α-reductase and modulators of neurotransmitter systems like GABA and opioid receptors. By synthesizing data from multiple primary research articles, we present a clear comparison of structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their validation. This document is intended for researchers in drug discovery and development, offering insights into the chemical modifications that influence potency and selectivity, thereby guiding future design and optimization efforts.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for developing ligands that interact with a wide range of biological targets. The specific scaffold, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, combines several key features: a lipophilic benzyl group for potential hydrophobic interactions, a hydrophilic hydroxyl group, and a carboxylic acid moiety that can act as a hydrogen bond donor/acceptor or mimic an amino acid.[2]

This guide will compare derivatives based on this scaffold, focusing on two distinct and significant areas of biological activity:

  • Steroid-5α-Reductase Inhibition: An important target for conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia.

  • Neurotransmitter Receptor/Transporter Modulation: Specifically targeting GABAergic and opioidergic systems, which are crucial for treating pain, epilepsy, and other neurological disorders.[3][4][5]

Understanding the subtle structural changes that pivot the biological activity of these derivatives from an endocrine target to a neurological one is a primary objective of this comparative analysis.

Comparative Analysis of Derivatives

Activity as Steroid-5α-Reductase Inhibitors

Steroid-5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Its inhibition is a key therapeutic strategy. A study by G. Girella et al. explored a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) for their inhibitory activity against the type 1 and type 2 isozymes of 5α-reductase.[6] While not exact matches to our core topic, these N-substituted piperidine carboxylic acid derivatives provide the closest and most relevant public data for comparison.

Structure-Activity Relationship (SAR) Insights: The key modifications in this series were made at the N-1 position of the piperidine ring, replacing the benzyl group with various acyl and carbamoyl moieties. This demonstrates that the N-substituent is a critical determinant of potency and isozyme selectivity.

  • Impact of Bulky N-Substituents: The introduction of bulky, lipophilic groups at the N-1 position, such as diphenylacetyl (Compound 6 ) and dicyclohexylacetyl (Compound 7 ), significantly enhanced inhibitory activity.[6]

  • Isozyme Selectivity: Notably, Compound 7 showed strong and selective inhibition of the type 2 isozyme (IC50 = 60-80 nM), which is the primary target for BPH treatment, while having only moderate activity against the type 1 enzyme.[6]

  • Carbamoyl Substitution: The diphenylcarbamoyl derivative (Compound 9 ) was a potent dual inhibitor of both isozymes.[6]

Table 1: Comparative Inhibitory Activity of Piperidine Derivatives against 5α-Reductase Isozymes

Compound IDN-SubstituentType 1 IC50 (µM, rat)Type 2 IC50 (µM, rat)Key FeatureReference
6 Diphenylacetyl3.440.37Potent dual inhibitor, favors Type 2[6]
7 Dicyclohexylacetyl~100.08Highly potent and selective for Type 2[6]
9 Diphenylcarbamoyl0.540.69Potent dual inhibitor[6]
Activity as Modulators of Neurotransmitter Systems

The piperidine-carboxylic acid framework is also a well-established pharmacophore for targeting neurotransmitter systems, particularly as GABA uptake inhibitors and opioid receptor ligands.

GABA Uptake Inhibition: Derivatives of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are known inhibitors of GABA transporters (GATs).[3][7] Enhancing GABA levels by blocking its reuptake is a proven mechanism for antiepileptic drugs like Tiagabine.[4][8] Research shows that the stereochemistry and position of hydroxyl and carboxyl groups on the piperidine ring are critical for affinity to GABA receptors versus GABA uptake systems.[7] While direct data on 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is sparse, related structures show that N-alkylation with lipophilic groups is a common strategy to increase potency and blood-brain barrier permeability.[4]

Opioid Receptor Modulation: Recent studies have identified benzylpiperidine derivatives as promising ligands for both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[5] Dual-acting ligands that agonize MOR for analgesia while antagonizing σ1R are sought after, as this combination may reduce opioid-related side effects like tolerance and hyperlocomotion.[5][9]

A 2024 study by Li et al. described a series of benzylpiperidine analogs, with Compound 52 emerging as a lead candidate. This compound demonstrated high affinity for both MOR and σ1R, translating to potent antinociceptive effects in multiple animal models of pain.[5]

Table 2: Comparative Receptor Binding Affinities of Benzylpiperidine Derivative 52

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityKey FeatureReference
52 μ-Opioid Receptor (MOR)56.4AgonistPotent antinociceptive effects[5]
52 Sigma-1 Receptor (σ1R)11.0Ligand (presumed antagonist)High affinity, potential for reduced side effects[5]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental workflows for evaluating the biological activities discussed.

Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol outlines the general procedure for determining the IC50 values of test compounds against 5α-reductase isozymes.

Causality: This assay directly measures the enzymatic conversion of a substrate (testosterone) to its product in the presence of an inhibitor. The use of radiolabeled substrate allows for highly sensitive quantification of enzyme activity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare enzyme homogenates (e.g., from rat prostate or HEK-293 cells expressing isozymes) A1 Incubate enzyme, buffer, and test compound P1->A1 P2 Prepare buffer with cofactors (e.g., NADPH) P2->A1 P3 Prepare test compounds (serial dilutions) P3->A1 A2 Initiate reaction by adding radiolabeled [14C]-Testosterone A1->A2 A3 Incubate at 37°C for a defined period (e.g., 60 min) A2->A3 A4 Stop reaction by adding ethyl acetate and vortexing A3->A4 AN1 Separate steroids using Thin Layer Chromatography (TLC) A4->AN1 AN2 Quantify radiolabeled Testosterone and DHT spots AN1->AN2 AN3 Calculate percent inhibition relative to vehicle control AN2->AN3 AN4 Determine IC50 values using non-linear regression AN3->AN4

Caption: Workflow for 5α-Reductase Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Homogenize tissue (e.g., rat prostate for type 2) or cultured cells overexpressing the target isozyme in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme homogenate, a buffer containing a NADPH regenerating system, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a known amount of radiolabeled testosterone.

  • Incubation: Incubate the mixture at 37°C for 10-60 minutes.

  • Extraction: Stop the reaction by adding ethyl acetate to extract the steroids.

  • Separation: Spot the organic layer onto a TLC plate and develop the plate to separate testosterone from dihydrotestosterone (DHT).

  • Quantification: Use phosphorimaging or scintillation counting to quantify the radioactivity in the testosterone and DHT spots.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a vehicle control. Plot the data and determine the IC50 value using a suitable sigmoidal dose-response curve.

Protocol: Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the μ-opioid receptor.

Causality: This is a competitive binding assay. It measures the ability of a non-labeled test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare cell membrane homogenates expressing the target receptor (e.g., MOR) A1 Incubate membranes, radioligand, and test compound in assay buffer P1->A1 P2 Prepare radioligand (e.g., [3H]DAMGO for MOR) P2->A1 P3 Prepare test compounds (serial dilutions) P3->A1 A2 Allow to reach equilibrium (e.g., 60 min at 25°C) A1->A2 A3 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A2->A3 A4 Wash filters to remove non-specific binding A3->A4 AN1 Place filters in scintillation vials with cocktail A4->AN1 AN2 Quantify bound radioactivity using a scintillation counter AN1->AN2 AN3 Calculate specific binding and percent displacement AN2->AN3 AN4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation AN3->AN4

Caption: Workflow for Radioligand Receptor Binding Assay.

Step-by-Step Protocol:

  • Component Preparation: Prepare cell membranes expressing the receptor of interest, a selective radioligand (e.g., [³H]DAMGO for MOR), and serial dilutions of the test compound.

  • Incubation: Combine the membranes, radioligand, and test compound in a binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50 from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Discussion and Future Perspectives

The comparative analysis reveals that the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a remarkably versatile starting point for drug design. The biological activity can be dramatically shifted by modifying the substituents on the piperidine nitrogen and the core ring itself.

  • For 5α-Reductase Inhibition: The key to high potency lies in attaching large, lipophilic acyl or carbamoyl groups to the nitrogen atom. Future work could explore other bioisosteres for the carboxylic acid and different aromatic substitutions on the benzylidene moiety to further optimize activity and selectivity.

  • For Neuromodulation: The benzyl group on the nitrogen is a common feature in potent opioid and sigma receptor ligands. The orientation of the hydroxyl and carboxyl groups is paramount for GABAergic activity. Future design efforts could focus on creating dual-action ligands, for instance, combining MOR agonism with GABA reuptake inhibition in a single molecule for potential synergistic effects in treating complex pain states. The development of dual MOR/σ1R ligands like compound 52 represents a promising strategy to create safer and more effective analgesics with a reduced side-effect profile.[5]

Conclusion

Derivatives of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid exhibit a wide range of biological activities, from enzyme inhibition to receptor modulation. The data clearly indicates that specific substitutions at the N-1 position are a primary driver for targeting distinct biological systems. Bulky acyl groups direct the activity towards 5α-reductase, while the benzyl group is a favorable feature for opioid and sigma receptor ligands. This guide provides a foundational understanding of the structure-activity relationships within this chemical class, supported by validated experimental protocols, to aid researchers in the rational design of new therapeutic agents.

References

  • Girella, G., Giocomello, A., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]

  • Falch, E., Krogsgaard-Larsen, P. (1987). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 30(9), 1673-7. [Link]

  • Abdel-Aal, E. R. A., Seth, K., et al. (2021). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link]

  • Guerrini, G., Cignarella, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

  • Maslowska-Lipowicz, I., Figlus, M., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie, 341(12), 762-73. [Link]

  • Liaras, K., Fesatidou, M., Geronikaki, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4983. [Link]

  • Van Bever, W. F., Niemegeers, C. J., Janssen, P. A. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J. J., Wang, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

  • Sarma, B. K., Madsen, U., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry, 13(10), 3439-49. [Link]

  • Saify, Z. S., et al. (2004). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Pakistan Medical Association. Retrieved from [Link]

  • Autech. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Autech Industry Co.,Ltd. Retrieved from [Link]

  • Hartz, C., Ecker, G. F., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-78. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

  • Singh, S. K., Kuenze, G., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 594-601. [Link]

  • Li, Z. Z., Cao, X. D., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

  • Ukrpromvneshekspertiza. (2021). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Retrieved from [Link]

  • Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. Retrieved from [Link]

  • Di Vona, M. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1833-1844. [Link]

  • Boulos, N., et al. (2022). Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors. MDPI. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride and Other Privileged Scaffolds in CNS Drug Design

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences a compound's journey from a laboratory concept to a potential therapeutic. The appropriate scaffold dictates not only the three-dimensional arrangement of pharmacophoric elements but also governs crucial physicochemical properties that determine a drug's ability to cross the formidable blood-brain barrier (BBB) and engage its intended target within the complex milieu of the brain.[1] This guide provides an in-depth, objective comparison of the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold and its hydrochloride salt with other widely employed scaffolds in CNS drug design, supported by experimental data and detailed methodologies.

The Central Role of Scaffolds in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, primarily due to the restrictive nature of the BBB.[1] A successful CNS drug must possess a unique combination of properties, including appropriate lipophilicity, molecular weight, and hydrogen bonding capacity, to facilitate its passage into the brain. The molecular scaffold forms the foundation upon which these properties are built and optimized. Privileged scaffolds, which are molecular frameworks that are able to provide ligands for more than one biological target, are of particular interest in CNS drug discovery due to their proven track record in yielding successful drugs. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of a privileged scaffold in this domain.[2]

Unveiling the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid Scaffold

The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold presents a unique combination of structural features that make it an intriguing starting point for the design of novel CNS-active compounds. The piperidine core provides a robust, three-dimensional framework. The N-benzyl group can be readily modified or replaced to explore structure-activity relationships (SAR) and modulate properties like lipophilicity. The 4-hydroxy and 4-carboxylic acid groups offer opportunities for diverse chemical modifications, such as esterification or amidation, to fine-tune polarity, hydrogen bonding potential, and target interactions. The hydrochloride salt form is often utilized to enhance solubility and stability.

Physicochemical Properties of the Core Scaffold:

PropertyValueSource
Molecular FormulaC13H17NO3[3]
Molecular Weight235.28 g/mol [3]
XLogP3-AA1.3[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count3[3]

These computed properties suggest a molecule with a moderate degree of lipophilicity and the capacity for hydrogen bonding, both of which are important for BBB penetration and target engagement.

A Head-to-Head Comparison with Other Privileged Scaffolds

To understand the relative merits of the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold, it is essential to compare it with other commonly used scaffolds in CNS drug design, namely piperazine, pyrrolidine, and azepane.

Piperidine vs. Piperazine

The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is another stalwart of CNS drug discovery. The presence of the second nitrogen atom significantly alters its physicochemical properties compared to piperidine.

PropertyPiperidinePiperazineKey Considerations for CNS Drug Design
pKa~11.2pKa1 ~5.6, pKa2 ~9.8The two pKa values of piperazine offer more flexibility in modulating ionization at physiological pH, which can impact solubility and target binding. Piperidine's higher basicity can lead to stronger ionic interactions.[2]
logP~1.1~-1.0Piperidine is significantly more lipophilic than piperazine, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[2]
Conformational FlexibilityPrefers a chair conformationExists in chair and boat conformationsThe conformational flexibility of piperazine can be advantageous for adapting to different binding pockets, while the more defined conformation of piperidine can offer a pre-organized structure for potent binding.

Experimental Data Snapshot: Histamine H3 and Sigma-1 Receptor Affinity

A study comparing piperidine and piperazine derivatives as histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands provided valuable quantitative insights. In one pair of compounds differing only in the core scaffold, the piperidine-containing compound displayed significantly higher affinity for the σ1R compared to its piperazine counterpart, while maintaining comparable H3R affinity.[4][5]

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

This data suggests that for certain targets, the piperidine scaffold may be crucial for achieving high affinity.[4][5]

Piperidine vs. Pyrrolidine

The pyrrolidine scaffold, a five-membered nitrogen-containing ring, offers a smaller and more flexible alternative to piperidine.

PropertyPiperidinePyrrolidineKey Considerations for CNS Drug Design
Ring Size6-membered5-memberedThe smaller ring size of pyrrolidine can allow for better access to constrained binding pockets.
Conformational FlexibilityMore rigidMore flexibleThe greater flexibility of the pyrrolidine ring can be beneficial for induced-fit binding to a target, while the rigidity of piperidine can lead to higher affinity due to lower entropic penalty upon binding.[6][7]
Lipophilicity (logP)~1.1~0.4Piperidine is more lipophilic than pyrrolidine, which can influence BBB penetration and metabolic stability.[6]

A comparative study on pancreatic lipase inhibitors showed that pyrrolidine derivatives exhibited stronger inhibition than their piperidine counterparts, suggesting that the smaller, more flexible ring was a better fit for the enzyme's active site.[8]

Piperidine vs. Azepane

The azepane scaffold, a seven-membered nitrogen-containing ring, provides a larger and more flexible framework compared to piperidine.

PropertyPiperidineAzepaneKey Considerations for CNS Drug Design
Ring Size6-membered7-memberedThe larger ring size of azepane allows for the exploration of a different conformational space and can be used to position substituents in unique vectors.
Conformational FlexibilityMore rigidMore flexibleThe high flexibility of the azepane ring can be a disadvantage due to a significant entropic cost upon binding to a target, potentially leading to lower affinity.
Synthetic AccessibilityGenerally more establishedCan be more challengingThe synthesis of substituted azepanes can be more complex than that of piperidines, which may be a consideration in the early stages of a project.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the exploration of the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold and its comparison with other frameworks, we provide the following detailed experimental protocols.

Synthesis of Derivatives from 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Amide Synthesis:

A common modification of the carboxylic acid moiety is the formation of amides, which can introduce new interaction points and modulate physicochemical properties.

  • Step 1: Activation of the Carboxylic Acid. To a solution of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amine Addition. Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Ester Synthesis:

Esterification of the carboxylic acid can be used to increase lipophilicity and potentially act as a prodrug strategy.

  • Step 1: Fischer Esterification. Dissolve 1-benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (1 eq) in the desired alcohol (e.g., methanol, ethanol) which will also serve as the solvent.

  • Step 2: Acid Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride).

  • Step 3: Reaction and Monitoring. Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Step 4: Work-up and Purification. Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude ester by column chromatography.

Synthesis_Workflow Scaffold 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid HCl Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Scaffold->Activation Esterification Esterification (e.g., Acid Catalyst) Scaffold->Esterification Amide Amide Derivative Activation->Amide Amine Amine Amine->Amide Alcohol Alcohol Alcohol->Esterification Ester Ester Derivative Esterification->Ester

In Vitro CNS Target Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific CNS receptor.[9]

  • Step 1: Membrane Preparation. Prepare cell membranes from cells recombinantly expressing the target CNS receptor.

  • Step 2: Assay Setup. In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor, and varying concentrations of the test compound.

  • Step 3: Incubation. Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Step 4: Separation of Bound and Free Ligand. Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Step 5: Quantification. Quantify the amount of radioactivity retained on the filter mat using a scintillation counter.

  • Step 6: Data Analysis. Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioligand Filtration->Quantification Data_Analysis Analyze Data to Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a new compound is crucial for predicting its in vivo half-life.[10]

  • Step 1: Preparation of Liver Microsomes. Obtain commercially available pooled human liver microsomes or prepare them from liver tissue.

  • Step 2: Reaction Mixture Preparation. In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Step 3: Initiation of Reaction. Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Step 4: Time-Point Sampling. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Step 5: Sample Analysis. Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Step 6: Data Analysis. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the rate constant of metabolism (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).

Conclusion: A Versatile Scaffold with Untapped Potential

The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold represents a versatile and promising platform for the design of novel CNS drug candidates. Its inherent structural features, coupled with the potential for diverse chemical modifications, allow for the fine-tuning of physicochemical properties essential for brain penetration and target engagement. While direct comparative data for this specific scaffold is still emerging, the broader understanding of piperidine-based structures in CNS drug discovery provides a strong rationale for its exploration.

The choice of a scaffold is a critical decision in the drug discovery cascade. By carefully considering the comparative advantages and disadvantages of different privileged scaffolds, such as piperidine, piperazine, and pyrrolidine, and by employing robust experimental methodologies for synthesis and evaluation, researchers can enhance their chances of success in the challenging but rewarding field of CNS therapeutics. The 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold, with its balanced properties and synthetic tractability, is poised to be a valuable tool in the development of the next generation of treatments for neurological and psychiatric disorders.

References

  • Benchchem.
  • Staroń, J., Kędzierska, E., Szymański, P., Dróż-Lisek, M., Fijałkowski, Ł., Sławiński, J., & Karczmarzyk, Z. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2876–2893.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Accessed January 7, 2026.
  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Accessed January 7, 2026.
  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Accessed January 7, 2026.
  • ResearchGate. A guide to simple, direct, and quantitative in vitro binding assays. Accessed January 7, 2026.
  • Benchchem. Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. Accessed January 7, 2026.
  • Marrazzo, A., Cilia, A., Prezzavento, O., Ronsisvalle, G., & Vittorio, F. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1305–1315.
  • PubMed. A guide to simple, direct, and quantitative in vitro binding assays. Accessed January 7, 2026.
  • Protocols.io.
  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Accessed January 7, 2026.
  • JoVE. In Vitro Methods for Comparing Target Binding and CDC Induction Between Therapeutic Antibodies. Accessed January 7, 2026.
  • University of California, Santa Cruz. Invitro Binding Assay Protocol. Accessed January 7, 2026.
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Accessed January 7, 2026.
  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. Accessed January 7, 2026.
  • ACS Publications. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. Accessed January 7, 2026.
  • PubMed Central. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. Accessed January 7, 2026.
  • YouTube. How to improve metabolic stability in drug discovery. Accessed January 7, 2026.
  • Pipzine Chemicals. 1-Benzyl-4-Hydroxypiperidine-4-Carboxylic Acid. Accessed January 7, 2026.
  • Sigma-Aldrich.
  • Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Accessed January 7, 2026.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Accessed January 7, 2026.
  • PubChem. 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. Accessed January 7, 2026.
  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Accessed January 7, 2026.
  • BLDpharm. 1-Benzyl-4-hydroxypiperidine-4-carboxamide. Accessed January 7, 2026.
  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Accessed January 7, 2026.
  • MDPI.

Sources

Validation

A Comparative Economic Analysis of Synthetic Pathways to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

In the landscape of pharmaceutical development, the efficient and economical synthesis of key intermediates is paramount. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a crucial building block in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and economical synthesis of key intermediates is paramount. 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an in-depth economic and technical comparison of the primary synthetic routes to this valuable compound, offering researchers, chemists, and process development scientists the critical data needed to make informed decisions.

This analysis focuses on two principal synthetic strategies: the Strecker/Bucherer-Bergs pathway, commencing from 1-benzyl-4-piperidone, and a plausible route involving the Dieckmann condensation. Each pathway will be dissected for its chemical intricacies, procedural steps, and, most importantly, its economic viability based on current market prices of starting materials and reagents.

Pathway 1: The Strecker/Bucherer-Bergs Approach: A Classic Route with Modern Applications

The synthesis of α-amino acids and their derivatives via the Strecker or Bucherer-Bergs reactions is a cornerstone of organic chemistry.[1][2][3] This pathway leverages the readily available starting material, 1-benzyl-4-piperidone, to construct the target molecule in a multi-step sequence. The core of this strategy involves the formation of a cyanohydrin or a hydantoin intermediate, followed by hydrolysis to yield the desired carboxylic acid.

Mechanistic Underpinnings

The initial step involves the reaction of 1-benzyl-4-piperidone with a cyanide source, typically sodium or potassium cyanide. In the presence of ammonia (as in the Strecker synthesis) or ammonium carbonate (as in the Bucherer-Bergs reaction), an α-aminonitrile or a spiro-hydantoin is formed, respectively.[1][3][4][5][6] The subsequent vigorous hydrolysis of the nitrile or hydantoin ring with a strong acid, such as hydrochloric acid, yields the final product, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

Strecker_Bucherer_Bergs_Pathway A 1-Benzyl-4-piperidone B α-Aminonitrile Intermediate A->B + NaCN, NH4Cl C Spiro-hydantoin Intermediate A->C + NaCN, (NH4)2CO3 D 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride B->D Acid Hydrolysis (HCl) C->D Acid Hydrolysis (HCl)

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on established methodologies for similar compounds.[7][8]

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol is cooled to 0-5 °C.

  • A solution of sodium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in water is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate, the α-aminonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to the Carboxylic Acid Hydrochloride

  • The dried α-aminonitrile is suspended in concentrated hydrochloric acid (a significant excess).

  • The mixture is heated to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • After completion, the reaction mixture is cooled to 0-5 °C to induce crystallization of the product.

  • The crystalline 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride is collected by filtration, washed with a small amount of cold acetone, and dried.

Economic Analysis of the Strecker/Bucherer-Bergs Pathway

The economic feasibility of this route is heavily dependent on the cost of the starting material and the key reagents.

ReagentPurityEstimated Bulk Price (USD/kg)
1-Benzyl-4-piperidone>98%$30 - $50[9][10][11][12]
Sodium Cyanide>98%$2.2 - $3.1[13][14][15][16][17]
Ammonium CarbonateTechnical Grade$1.5 - $5[18][19][20][21][22]
Hydrochloric Acid (37%)Technical Grade$0.1 - $0.25[23][24][25][26][27]

Advantages:

  • Readily Available Starting Material: 1-Benzyl-4-piperidone is a common and relatively inexpensive starting material.

  • High Atom Economy: The core atoms of the final product are efficiently assembled from the starting materials.

  • Robust and Scalable: The reactions involved are generally well-understood and have been implemented on an industrial scale for similar molecules.

Disadvantages:

  • Toxicity of Cyanide: The use of sodium or potassium cyanide requires stringent safety protocols and specialized handling, which can increase operational costs.

  • Harsh Reaction Conditions: The final hydrolysis step requires strong acid and high temperatures, which may necessitate the use of corrosion-resistant reactors.

  • Potential for Byproduct Formation: Incomplete hydrolysis or side reactions can lead to impurities that require extensive purification.

Pathway 2: The Dieckmann Condensation Approach: An Alternative Route with Potential

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters from dicarboxylic acid esters.[28][29][30][31][32] While often employed in the synthesis of the precursor 1-benzyl-4-piperidone, a modified approach could potentially lead directly to a precursor of the target molecule.

Conceptual Mechanistic Pathway

This hypothetical pathway would involve the intramolecular condensation of a suitably substituted N,N-bis(alkoxycarbonylethyl)benzylamine derivative. The resulting cyclic β-keto ester could then be hydrolyzed and decarboxylated to yield a 4-hydroxypiperidine-4-carboxylic acid precursor.

Dieckmann_Condensation_Pathway A N,N-bis(alkoxycarbonylethyl)benzylamine B Cyclic β-Keto Ester A->B Base (e.g., NaOEt) C Hydrolysis & Decarboxylation B->C D 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid hydrochloride C->D

Experimental Protocol: A Plausible Synthetic Scheme

Step 1: Synthesis of the Diester Precursor

  • Benzylamine is reacted with two equivalents of an appropriate acrylate ester (e.g., diethyl ethanedicarboxylate) via a Michael addition to form the N,N-bis(alkoxycarbonylethyl)benzylamine.

Step 2: Dieckmann Condensation

  • The diester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene.

  • The reaction mixture is heated to effect the intramolecular cyclization to the β-keto ester.

Step 3: Hydrolysis, Decarboxylation, and Hydrochloride Formation

  • The cyclic β-keto ester is then subjected to acidic hydrolysis to cleave the ester groups and promote decarboxylation, followed by treatment with HCl to form the final hydrochloride salt.

Economic Analysis of the Dieckmann Condensation Pathway

The economic viability of this route hinges on the cost of the starting acrylate and the efficiency of the multi-step process.

ReagentPurityEstimated Bulk Price (USD/kg)
Benzylamine>99%$5 - $10
Diethyl ethanedicarboxylate>97%$10 - $20[34][35]
Sodium Ethoxide>95%$8 - $15
TolueneTechnical Grade$1 - $2

Advantages:

  • Avoidance of Highly Toxic Cyanide: This route circumvents the need for cyanide salts, significantly reducing safety and handling concerns.

  • Potentially Milder Conditions: While requiring a strong base, the overall conditions may be less harsh than the concentrated acid reflux of the Strecker pathway.

Disadvantages:

  • Multi-step Process with Lower Overall Yield: This pathway involves more synthetic steps, which can lead to a lower overall yield compared to a more convergent synthesis.

  • Cost of Starting Materials: While benzylamine is inexpensive, the specialized diester required could be more costly than 1-benzyl-4-piperidone.

  • Lack of Established Protocols: The direct synthesis of the target molecule via this route is less established, requiring significant process development and optimization.

Comparative Summary and Recommendation

FeatureStrecker/Bucherer-Bergs PathwayDieckmann Condensation Pathway
Starting Material Cost Lower (1-benzyl-4-piperidone is cost-effective)Potentially higher (specialized diester)
Reagent Cost Low, but cyanide requires special handlingModerate
Safety Concerns High (use of cyanide)Moderate (strong base)
Number of Steps FewerMore
Overall Yield Potentially higher and more establishedLikely lower and requires optimization
Scalability ProvenRequires development

Recommendation:

For established, large-scale production where robust safety infrastructure is in place, the Strecker/Bucherer-Bergs pathway currently presents the more economically viable option. The lower cost of the primary starting material and the higher, more predictable yields of this well-documented route are significant advantages. The primary drawback remains the inherent toxicity of cyanide, which necessitates significant investment in safety and environmental controls.

The Dieckmann condensation pathway , while conceptually attractive for its avoidance of cyanide, requires further research and development to become a competitive alternative. Its multi-step nature and potentially higher starting material costs are significant hurdles. However, for smaller-scale synthesis or in environments where the use of cyanide is prohibited or prohibitively expensive to manage, this route warrants further investigation and optimization.

Ultimately, the choice of synthetic pathway will depend on a company's specific capabilities, risk tolerance, and production scale. This analysis provides the foundational data to guide that critical decision-making process.

References

  • Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use - Cavin Resources. (URL: [Link])

  • Hydrochloric Acid - CAS no- 7647-01-0 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])

  • Ammonium carbonate, 1 kg - Carl ROTH. (URL: [Link])

  • Synthonix, Inc > 3612-20-2 | 1-Benzylpiperidin-4-one. (URL: [Link])

  • Ammonium Carbonate - Technical Grade - 110 lb Drum. (URL: [Link])

  • Ammonium Carbonate - Sal volatile Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])

  • Ammonium Carbonate (Baker's Ammonia), Food Grade, 5 lb - The Science Company. (URL: [Link])

  • Sodium Cyanide (Cymit) - Telematique. (URL: [Link])

  • Sodium Cyanide Extra Pure - Amaris Chemical Solutions. (URL: [Link])

  • 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (URL: [Link])

  • 1-Benzyl-4-piperidone, 99% 3612-20-2 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. (URL: [Link])

  • Hydrochloric Acid price index - businessanalytiq. (URL: [Link])

  • Hydrochloric Acid Price - Historical & Current | Intratec.us. (URL: [Link])

  • Hydrochloric Acid Price Index, Trend and Chart 2025 - IMARC Group. (URL: [Link])

  • Buy Bulk Hydrochloric Acid 32% | Muriatic, HCL Acid - CORECHEM Inc. (URL: [Link])

  • Strecker Synthesis - Master Organic Chemistry. (URL: [Link])

  • The Dieckmann Condensation - Organic Reactions. (URL: [Link])

  • Dieckmann Condensation - SynArchive. (URL: [Link])

  • Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])

  • Sodium Cyanide Price Trend, Chart 2025 and Forecast - IMARC Group. (URL: [Link])

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google P
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - NIH. (URL: [Link])

  • Strecker Amino Acid Synthesis - ResearchGate. (URL: [Link])

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])

  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])

  • Dieckmann Condensation - ResearchGate. (URL: [Link])

  • CAS 762-21-0 Diethyl Acetylenedicarboxylate at ₹ 852/kg in Ponda | ID - IndiaMART. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • Dieckmann Condensation Reaction Mechanism - YouTube. (URL: [Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

Sources

Comparative

Benchmarking the Efficacy of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid-Derived Compounds Against Known Drugs: A Comparative Guide and Proposed Research Framework

Introduction: The Promise of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of novel therapeutics. Within this privileged class of structures, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid emerges as a particularly intriguing, yet underexplored, scaffold. The presence of a benzyl group on the piperidine nitrogen, a hydroxyl group, and a carboxylic acid at the 4-position offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide provides a comparative analysis of the potential efficacy of hypothetical compounds derived from 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid against established drugs in three key therapeutic areas: acetylcholinesterase (AChE) inhibition for Alzheimer's disease, GABA uptake inhibition for epilepsy and anxiety disorders, and µ-opioid receptor modulation for pain management. While direct experimental data for derivatives of this specific scaffold is not yet available in the public domain, this document will leverage data from closely related 1-benzylpiperidine analogs to establish a strong rationale for their investigation. Furthermore, this guide outlines a comprehensive, hypothetical research framework for the synthesis and rigorous benchmarking of these novel compounds.

I. Acetylcholinesterase (AChE) Inhibition: A Potential New Frontier for Alzheimer's Disease Therapeutics

The Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of symptomatic treatment, working by preventing the breakdown of ACh in the synaptic cleft. The 1-benzylpiperidine moiety is a key pharmacophore in Donepezil, a leading AChE inhibitor, making the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold a prime candidate for developing novel AChEIs with potentially improved efficacy and selectivity.[2]

Benchmark Drug: Donepezil

Donepezil is a reversible, non-competitive inhibitor of AChE with high selectivity for AChE over butyrylcholinesterase (BuChE). Its efficacy is well-established, with reported in vitro IC50 values for AChE typically in the low nanomolar range.

Comparative Efficacy of Related 1-Benzylpiperidine Derivatives

While efficacy data for direct derivatives of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is pending, studies on related 1-benzylpiperidine analogs have demonstrated exceptional potency, in some cases surpassing that of Donepezil. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives yielded a compound with an IC50 of 0.56 nM for AChE.[3] Another study on 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride identified a derivative with an IC50 of 1.2 nM.[4] These findings strongly suggest that the N-benzylpiperidine core is a highly effective scaffold for AChE inhibition.

Data Summary: AChE Inhibition
CompoundTargetIC50 (nM)
Donepezil (Benchmark) Acetylcholinesterase (AChE)5.7[2]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)0.56[3]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)1.2[4]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAcetylcholinesterase (AChE)12,550[1]
Proposed Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

To empirically determine the AChE inhibitory activity of novel 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid derivatives, a colorimetric assay based on the Ellman's method is proposed. This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 15 mM.

    • Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 3 mM.

    • Reconstitute human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a stock solution of the test compounds and the benchmark drug (Donepezil) in a suitable solvent (e.g., DMSO) and create a series of dilutions in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each test compound dilution.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, Substrates (ATCI, DTNB), Enzyme (AChE) plate Add Compounds, AChE to 96-well plate reagents->plate compounds Prepare Test Compound & Donepezil Dilutions compounds->plate incubate Incubate at 37°C plate->incubate react Add DTNB & ATCI to initiate reaction incubate->react read Measure Absorbance at 412 nm react->read calculate Calculate Reaction Rates & % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for AChE Inhibition Assay.

II. GABA Uptake Inhibition: A Novel Approach for Neurological Disorders

The Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) terminates its action. Inhibiting GATs, particularly GAT-1, increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is clinically validated for the treatment of epilepsy. The carboxylic acid moiety of the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold is a key feature for potential interaction with GATs.[5]

Benchmark Drug: Tiagabine

Tiagabine is a selective GAT-1 inhibitor used as an anticonvulsant. It effectively increases synaptic GABA levels, thereby reducing neuronal hyperexcitability.

Comparative Efficacy of Related Piperidine-4-carboxylic Acid Analogs

While direct derivatization of the title compound for GABA uptake inhibition has not been reported, studies on related piperidine-4-sulfonic acid, an analog of piperidine-4-carboxylic acid, have shown GABA-mimetic activity and interaction with the GABA system.[6] This suggests that the piperidine-4-carboxylic acid core is a viable starting point for designing GAT inhibitors.

Data Summary: GABA Uptake Inhibition
CompoundTargetIC50 (µM)
Tiagabine (Benchmark) GABA Transporter 1 (GAT-1)0.07[7]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGABA Transporter 3 (GAT-3)5[8]
Proposed Experimental Protocol: In Vitro [³H]GABA Uptake Assay

To assess the inhibitory potential of novel compounds on GABA transporters, a radioligand uptake assay using [³H]GABA in cells expressing the target GAT subtype is the gold standard.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human GAT-1 transporter in appropriate media.

    • Seed the cells in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or Tiagabine for 15 minutes at room temperature.

    • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

    • Determine the percentage of inhibition of [³H]GABA uptake for each compound concentration relative to a vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GABAUptake_Workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis culture Culture HEK293 cells expressing hGAT-1 seed Seed cells in 96-well plates culture->seed wash1 Wash cells with buffer seed->wash1 preincubate Pre-incubate with compounds/Tiagabine wash1->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba terminate Terminate uptake with cold buffer add_gaba->terminate lyse Lyse cells terminate->lyse scintillate Measure radioactivity lyse->scintillate calculate Calculate % Inhibition scintillate->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for [³H]GABA Uptake Assay.

III. µ-Opioid Receptor Modulation: Exploring Novel Analgesics

The Rationale: The µ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine and fentanyl. The N-benzylpiperidine scaffold is a core component of fentanyl and its analogs, highlighting its importance for MOR binding and activation.[9] The 4-hydroxy and 4-carboxylic acid groups of the title compound could be modified to explore new interactions with the MOR binding pocket, potentially leading to agonists with improved side-effect profiles or novel antagonists.

Benchmark Drug: Fentanyl

Fentanyl is a potent synthetic MOR agonist used for severe pain management. It exhibits high affinity for the MOR, with reported Ki values in the low nanomolar range.

Comparative Efficacy of Related Benzylpiperidine Derivatives

Research into benzylpiperidine derivatives has identified compounds with significant affinity for the MOR. One study described a series of dual MOR and σ1 receptor ligands, with the lead benzylpiperidine derivative showing a Ki of 56.4 nM for the MOR.[10] This demonstrates that the benzylpiperidine scaffold can be effectively targeted to the MOR.

Data Summary: µ-Opioid Receptor Binding Affinity
CompoundTargetKi (nM)
Fentanyl (Benchmark) µ-Opioid Receptor (MOR)~1.3[9]
Benzylpiperidine Derivative (Compound 52)µ-Opioid Receptor (MOR)56.4[10]
Proposed Experimental Protocol: In Vitro µ-Opioid Receptor Binding Assay

A competitive radioligand binding assay is the standard method to determine the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the MOR (e.g., [³H]DAMGO).

    • Add increasing concentrations of the test compounds or Fentanyl.

    • Incubate at room temperature to allow for binding equilibrium to be reached.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

OpioidBinding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis membranes Prepare CHO-hMOR cell membranes incubate Incubate membranes, radioligand & compounds membranes->incubate ligands Prepare Test Compounds, Fentanyl & [³H]DAMGO ligands->incubate filter Separate bound/free ligand by filtration incubate->filter wash Wash filters filter->wash scintillate Measure radioactivity wash->scintillate calculate_ic50 Determine IC50 scintillate->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for µ-Opioid Receptor Binding Assay.

IV. Proposed Synthetic Pathway for Novel Derivatives

To generate a library of compounds for screening, the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold can be readily modified at the carboxylic acid and hydroxyl groups.

Synthesis_Pathway cluster_modification Chemical Modifications cluster_products Derivative Library start 1-Benzyl-4-hydroxypiperidine- 4-carboxylic acid esterification Esterification (R-OH, Acid catalyst) start->esterification amidation Amide Coupling (R-NH2, Coupling agents) start->amidation etherification Williamson Ether Synthesis (R-X, Base) start->etherification via hydroxyl group esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides ethers Ether Derivatives etherification->ethers

Proposed Synthetic Modifications.

Conclusion and Future Directions

The 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold represents a promising, yet largely untapped, resource for the development of novel CNS-active compounds. Based on the potent activities of structurally related 1-benzylpiperidine derivatives against acetylcholinesterase and the µ-opioid receptor, and the inherent potential of the piperidine-4-carboxylic acid moiety to interact with GABA transporters, there is a strong scientific rationale for the synthesis and evaluation of a focused library of derivatives.

The experimental protocols outlined in this guide provide a clear and robust framework for benchmarking the efficacy of these novel compounds against established clinical standards. The successful identification of potent and selective modulators of these key CNS targets would not only validate the therapeutic potential of this novel scaffold but also open new avenues for the development of improved treatments for Alzheimer's disease, epilepsy, and pain. It is our recommendation that a dedicated synthetic and pharmacological program be initiated to explore the rich chemical space offered by 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

References

  • Parlar, S., & Cankılıç, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Krogsgaard-Larsen, P., Hjeds, H., Falch, E., Jørgensen, F. S., & Nielsen, L. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 45(5), 1530-1535.
  • Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334-2342.
  • Nakamura, S., Hirata, K., & Imai, K. (2001). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Analytical biochemistry, 290(1), 126-131.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 33(7), 1880-1887.
  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 39(24), 4877-4882.
  • Sats, N. V., Andreeva, S. V., & Zaitsev, S. V. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(18), 4238.
  • Le, T. M., He, H., Purington, L. C., Isas, M., Mosberg, H. I., & Sunahara, R. K. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 568-571.
  • Li, Z. Z., Wang, Z., Chen, X., Feng, H. Q., Yao, X. Y., Song, J., ... & Zhuang, T. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921.
  • Spetea, M., Asim, M. F., Wolber, G., & Schmidhammer, H. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PloS one, 9(6), e101235.
  • Google Patents. (2023). US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof.
  • Li, Z. Z., Wang, Z., Chen, X., Feng, H. Q., Yao, X. Y., Song, J., ... & Zhuang, T. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. OUCI.
  • Ceko, M., Ait-Daoud, N., & Lynch, W. J. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2005). The GABA transporter and its inhibitors. Current topics in medicinal chemistry, 5(1), 29-46.
  • Schousboe, A., Thorbek, P., Hertz, L., & Krogsgaard-Larsen, P. (1981). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 37(4), 935-942.

Sources

Validation

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous scientific validation at every stage. A critical component of this process is the analytical characterization of the active pharmaceutical ingredient (API). For a compound such as 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, the ability to accurately and reliably quantify it is paramount. This guide provides an in-depth comparison of analytical methods for this compound, grounded in the principles of inter-laboratory validation.

The objective of an inter-laboratory validation study is to demonstrate that an analytical method is robust and transferable, yielding consistent and reliable results across different laboratories, equipment, and analysts.[1] This is a cornerstone of ensuring product quality and regulatory compliance. This guide will explore two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), and present a comparative analysis based on a hypothetical inter-laboratory validation study.

Proposed Analytical Methodologies

Given the chemical structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, which features a UV-absorbing aromatic ring and an ionizable carboxylic acid and tertiary amine, both HPLC-UV and LC-MS are well-suited for its analysis.[2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance, cost-effectiveness, and accessibility, making it a workhorse in many quality control laboratories.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Rationale for Choices: The C18 column provides good retention for the relatively non-polar benzyl group. The acidic mobile phase (formic acid) ensures the carboxylic acid and piperidine nitrogen are protonated, leading to better peak shape. A gradient elution is chosen to ensure adequate separation from any potential impurities and a reasonable run time. The detection wavelength of 254 nm is selected based on the UV absorbance of the benzene ring.

Workflow for HPLC-UV Analysis:

Caption: Workflow for HPLC-UV analysis of the target compound.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS provides superior sensitivity and selectivity, which can be crucial for detecting low-level impurities or for analyses in complex matrices.

Experimental Protocol:

  • Sample Preparation: Same as for the HPLC-UV method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Rationale for Choices: The chromatographic conditions are similar to the HPLC-UV method but scaled down for a smaller inner diameter column, which is common for LC-MS to enhance sensitivity. ESI in positive ion mode is chosen because the piperidine nitrogen is basic and will readily accept a proton. SIM is used to enhance selectivity and sensitivity by monitoring only the mass-to-charge ratio of the target analyte.

Workflow for LC-MS Analysis:

Caption: Workflow for LC-MS analysis of the target compound.

Inter-laboratory Validation Study Design

To assess the performance and transferability of these two methods, a hypothetical inter-laboratory study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]

Study Protocol:

  • Participating Laboratories: Three independent laboratories (Lab A, Lab B, and Lab C) with qualified personnel and calibrated equipment.

  • Coordinating Laboratory: A designated laboratory responsible for preparing and distributing a single, homogenous batch of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride and the analytical method protocols.

  • Validation Parameters: The study will evaluate the following parameters for both the HPLC-UV and LC-MS methods:

    • Accuracy: Recovery of the analyte in a spiked matrix.

    • Precision:

      • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Analysis on different days, by different analysts, and on different instruments within the same laboratory.

      • Reproducibility (Inter-laboratory precision): Comparison of results between the three laboratories.

    • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a specified range.

    • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Structure of the Inter-laboratory Validation Study:

Inter-laboratory_Validation_Study CoordLab Coordinating Laboratory LabA Participating Laboratory A CoordLab->LabA Sends Sample & Protocol LabB Participating Laboratory B CoordLab->LabB Sends Sample & Protocol LabC Participating Laboratory C CoordLab->LabC Sends Sample & Protocol DataAnalysis Centralized Data Analysis and Reporting LabA->DataAnalysis Submits Results LabB->DataAnalysis Submits Results LabC->DataAnalysis Submits Results

Caption: Organization of the inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the hypothetical data generated from the inter-laboratory validation study.

Table 1: Accuracy (% Recovery)

MethodLaboratoryMean Recovery (%)Acceptance Criteria
HPLC-UVLab A99.598.0 - 102.0
Lab B100.298.0 - 102.0
Lab C99.198.0 - 102.0
LC-MSLab A100.198.0 - 102.0
Lab B99.898.0 - 102.0
Lab C100.598.0 - 102.0

Table 2: Precision (% RSD)

MethodPrecision TypeLab ALab BLab CInter-laboratoryAcceptance Criteria
HPLC-UVRepeatability0.80.90.7-≤ 1.0%
Intermediate Precision1.21.41.1-≤ 2.0%
Reproducibility---1.8≤ 3.0%
LC-MSRepeatability0.50.60.4-≤ 1.0%
Intermediate Precision0.91.10.8-≤ 2.0%
Reproducibility---1.3≤ 3.0%

Table 3: Linearity and Range

MethodParameterLab ALab BLab CAcceptance Criteria
HPLC-UVRange (µg/mL)10 - 50010 - 50010 - 500As defined
Correlation Coeff. (r²)> 0.999> 0.999> 0.999≥ 0.999
LC-MSRange (ng/mL)1 - 5001 - 5001 - 500As defined
Correlation Coeff. (r²)> 0.999> 0.999> 0.999≥ 0.999

Discussion and Comparison of Methods

Based on the hypothetical validation data, both the HPLC-UV and LC-MS methods are suitable for the intended purpose of quantifying 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. However, they present different strengths and are suited for different applications.

  • HPLC-UV: This method demonstrates acceptable accuracy, precision, and linearity. Its wider availability and lower operational cost make it an excellent choice for routine quality control and release testing where high sample throughput is required. The reproducibility, while acceptable, is slightly lower than that of the LC-MS method, which is a common observation.

  • LC-MS: The LC-MS method exhibits superior performance in terms of precision and a significantly lower limit of quantitation (as indicated by the ng/mL range). This makes it the preferred method for applications requiring higher sensitivity, such as impurity profiling, metabolite identification, or analysis of low-concentration samples. The higher specificity of mass spectrometric detection also provides greater confidence in the identity of the analyte.

The choice between these two validated methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations.

Conclusion

The inter-laboratory validation of analytical methods is a non-negotiable step in ensuring the quality and consistency of pharmaceutical products. This guide has presented a framework for the validation of analytical methods for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride, comparing a robust HPLC-UV method with a highly sensitive and selective LC-MS method. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1) and USP <1225>, and through carefully designed inter-laboratory studies, the pharmaceutical industry can ensure that the analytical methods used are reliable, transferable, and fit for their intended purpose.[4][5]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. link

  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. link

  • High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. link

  • USP General Chapter <1225> Validation of Compendial Procedures. link

  • ICH Topic Q2(R1) - Validation of analytical procedures: text and methodology. link

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. link

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. link

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). link

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. link

  • USP <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. link

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. link

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. link

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. link

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. link

  • guidance for the validation of pharmaceutical quality control analytical methods. link

  • Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products. link

  • Analytical Method Validation: Back to Basics, Part II. link

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation for 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Derivatives

Introduction: Bridging the Gap Between Benchtop and Biology In modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges. Among the most cri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Biology

In modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is predicting its fate within a complex biological system. Metabolic stability—the susceptibility of a compound to biotransformation—directly governs its pharmacokinetic profile, influencing crucial parameters like oral bioavailability and plasma half-life.[1][2] For the 1-benzyl-4-hydroxypiperidine-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry[3], understanding its metabolic liabilities is paramount. A compound that appears potent in an enzymatic assay is of little therapeutic value if it is cleared by the liver before it can reach its target.

This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing the metabolic stability of this chemical series. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocol recitation to explain the scientific rationale behind our experimental choices. Our objective is to build a robust framework for establishing an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects laboratory data to real-world biological outcomes.[4][5] A strong IVIVC is the cornerstone of efficient drug development, enabling us to rank-order compounds, guide medicinal chemistry efforts, and ultimately, reduce the reliance on extensive animal studies.[4][6]

The Scientific Imperative: Why IVIVC is Critical for Metabolic Studies

The primary goal of early metabolic stability assessment is to estimate a compound's intrinsic clearance (CLint).[7][8][9] This term describes the theoretical rate at which the liver could metabolize a drug, assuming no limitations from blood flow.[8] By measuring CLint in controlled in vitro systems, we can extrapolate predictions for in vivo hepatic clearance, a key determinant of a drug's half-life.[10]

However, the translation from a simplified in vitro system to a whole organism is not always linear. Factors such as plasma protein binding, cell permeability, and the involvement of both Phase I and Phase II metabolic enzymes can create discrepancies.[11] This is why a direct, comparative study is essential. By systematically evaluating our piperidine derivatives in parallel in vitro and in vivo assays, we can build a predictive model that not only ranks current compounds but also provides mechanistic insights to guide the design of future, more stable analogues.

Methodologies for Assessing Metabolic Stability

A multi-faceted approach is required to build a comprehensive metabolic profile. We employ two primary in vitro systems—liver microsomes and hepatocytes—before advancing the most promising candidates to in vivo pharmacokinetic studies.

In Vitro Systems: Simulating Hepatic Metabolism
  • Liver Microsomal Stability Assay: This is our first-line screening tool. Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[12] They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[12][13][14] The choice to start here is strategic; the assay is rapid, cost-effective, and ideal for high-throughput screening of early-stage compounds to identify major metabolic liabilities, such as N-debenzylation, a common pathway for piperidine-containing drugs.[15][16]

  • Hepatocyte Stability Assay: For compounds that demonstrate moderate to high stability in microsomes, we advance to a more biologically complete system: cryopreserved hepatocytes.[11][17] Unlike microsomes, intact hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs), along with the necessary cofactors.[11][18][19] This assay provides a more comprehensive picture of metabolic clearance and is more predictive of in vivo outcomes because it also accounts for compound uptake into the cell.[10][11]

In Vivo Systems: The Whole Organism Context

Rodent Pharmacokinetic (PK) Study: Compounds demonstrating favorable in vitro profiles are ultimately evaluated in an in vivo rodent model, typically rats or mice.[20][21][22] These studies provide the definitive measure of a drug's behavior in a living system, quantifying its absorption, distribution, metabolism, and excretion (ADME).[20][21] By administering the compound intravenously (IV) and orally (PO), we can determine key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (%F).[22]

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, we adhere to validated, step-by-step protocols. The overall workflow is designed to efficiently screen and characterize compounds, moving from high-throughput in vitro assays to more resource-intensive in vivo studies.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Validation Compound_Library Compound Library (Piperidine Derivatives) Microsomal_Assay Tier 1: Liver Microsomal Stability Assay Compound_Library->Microsomal_Assay Data_Analysis_1 Calculate In Vitro CLint Rank Compounds Microsomal_Assay->Data_Analysis_1 Hepatocyte_Assay Tier 2: Hepatocyte Stability Assay PK_Study Tier 3: Rodent PK Study (IV & PO Dosing) Hepatocyte_Assay->PK_Study Promising Candidates Data_Analysis_1->Hepatocyte_Assay Stable Compounds IVIVC IVIVC Modeling & SAR Analysis Data_Analysis_1->IVIVC Data_Analysis_2 Calculate In Vivo PK Parameters (CL, T½, %F) PK_Study->Data_Analysis_2 Data_Analysis_2->IVIVC

Sources

Validation

A Strategic Guide to Piperidine Scaffolds: A Head-to-Head Comparison of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride and its Analogs

Introduction: The Strategic Value of 3D Scaffolds in Drug Discovery In modern medicinal chemistry, the emphasis on generating molecules with three-dimensional (3D) character is paramount for achieving novel intellectual...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Drug Discovery

In modern medicinal chemistry, the emphasis on generating molecules with three-dimensional (3D) character is paramount for achieving novel intellectual property and enhanced pharmacological profiles. Saturated heterocyclic scaffolds, such as the piperidine ring, are indispensable tools in this endeavor.[1][2] Their inherent non-planar geometry allows for the precise spatial orientation of functional groups, enabling interactions with biological targets that are inaccessible to flat, aromatic systems.[2]

Among the vast arsenal of piperidine-based building blocks, the 4-hydroxy-4-carboxylic acid substitution pattern offers a unique spirocyclic-like quaternary center. This motif provides a rigid exit vector for substituents, making it a valuable scaffold for exploring chemical space. This guide provides a head-to-head comparison of four closely related, yet strategically distinct, building blocks centered on this core structure:

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride (Bn-protected)

  • 1-Boc-4-hydroxypiperidine-4-carboxylic acid (Boc-protected)

  • Ethyl 4-piperidinecarboxylate (a functional precursor)

  • 4-Hydroxypiperidine-4-carboxylic acid hydrochloride (unprotected)

Through a detailed analysis of their physicochemical properties, synthetic reactivity, and strategic applications, this guide will empower researchers, scientists, and drug development professionals to make informed decisions in the selection and implementation of these critical chemical building blocks.

Section 1: Physicochemical Properties - The Foundation of Function

The choice of N-substituent profoundly influences the fundamental properties of the piperidine scaffold, impacting everything from solubility to lipophilicity and metabolic stability.[3] These parameters are not trivial; they dictate the compound's behavior in both synthetic reactions and biological systems.

Property1-Benzyl-4-hydroxypiperidine-4-carboxylic acid[4][5]1-Boc-4-hydroxypiperidine-4-carboxylic acid[][7]Ethyl 4-piperidinecarboxylate[8]4-Hydroxypiperidine-4-carboxylic acid hydrochloride[9][10]
Molecular Formula C₁₃H₁₇NO₃C₁₁H₁₉NO₅C₈H₁₅NO₂C₆H₁₂ClNO₃
Molecular Weight 235.28 g/mol 245.27 g/mol 157.21 g/mol 181.62 g/mol
Calculated LogP -1.3-0.1 (approx.)0.55-1.5 (approx.)
Topological Polar Surface Area (TPSA) 60.8 Ų84.5 Ų38.3 Ų60.8 Ų
Form Solid (as hydrochloride salt)SolidLiquidSolid
Key Differentiator N-Benzyl group offers stability to acid/base, removable by hydrogenolysis. Can provide cation-π interactions.[11]N-Boc group is acid-labile, offering orthogonal deprotection.Ester functionality allows for hydrolysis or amidation; secondary amine is available for functionalization.Both reactive sites (N-H and COOH) are available for sequential or direct modification.

Insight into the Data: The N-benzyl and N-Boc protecting groups significantly increase the molecular weight compared to the unprotected core. The LogP values indicate that the N-benzyl and unprotected versions are more hydrophilic than the Boc-protected analog and the ethyl ester precursor. This has direct implications for solubility in reaction solvents and for the ADME (absorption, distribution, metabolism, and excretion) properties of final drug candidates.[3]

Section 2: Synthetic Utility & Reactivity Profile

The true value of a building block is revealed in its synthetic performance. Here, we dissect the reactivity of the carboxylic acid and the piperidine nitrogen across our selected analogs, highlighting the strategic implications of each N-substituent.

Amide Bond Formation: The Primary Reactive Handle

The carboxylic acid is the most common site for elaboration. Its conversion to an amide is a cornerstone reaction in drug discovery.[12]

General Consideration: Direct coupling of a carboxylic acid and an amine is inefficient. Activation of the carboxylic acid is required, typically with carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13][14]

  • Bn- and Boc-Protected Analogs: Both 1-Benzyl- and 1-Boc-4-hydroxypiperidine-4-carboxylic acid are excellent substrates for standard amide coupling reactions. The choice of coupling reagent (e.g., EDC/HOBt, HATU) depends on the complexity and sensitivity of the amine coupling partner. The bulky Boc group may slightly hinder the reaction rate compared to the benzyl group in sterically demanding cases, but both are generally high-yielding.

  • Ethyl 4-piperidinecarboxylate: This building block presents a different synthetic strategy. The secondary amine is first functionalized (e.g., via alkylation or acylation), followed by hydrolysis of the ethyl ester to reveal the carboxylic acid for subsequent amide coupling. This two-step approach offers flexibility in the synthesis sequence.

  • Unprotected Analog: 4-Hydroxypiperidine-4-carboxylic acid allows for direct amide bond formation. However, the free secondary amine can compete as a nucleophile, potentially leading to side products unless the reaction conditions are carefully controlled or the amine is transiently protected.

The Critical Choice: N-Protecting Group Stability and Cleavage

The selection between a Benzyl (Bn) and a Boc protecting group is a critical strategic decision based on the planned synthetic route.

  • N-Benzyl Group:

    • Cleavage: Removed under reductive conditions, most commonly catalytic hydrogenation (H₂, Pd/C). This method is clean, producing toluene as a byproduct.

    • Stability: Robust and stable to a wide range of acidic and basic conditions, making it ideal for multi-step syntheses where such conditions are required.

    • Caveat: Incompatible with molecules containing other reducible functional groups (e.g., alkynes, nitro groups). The N-benzyl group can also serve as a pharmacophoric element, providing crucial cation-π interactions with target proteins.[11]

  • N-Boc Group:

    • Cleavage: Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[15]

    • Stability: Stable to basic and reductive conditions, offering an orthogonal deprotection strategy to the Bn group.

    • Caveat: The lability in acid precludes its use in subsequent steps that require strong acidic conditions.

The interplay between these two protecting groups is a cornerstone of complex molecule synthesis, allowing for selective deprotection and functionalization.

Section 3: Experimental Protocols in Detail

To provide actionable insights, we present a detailed, self-validating protocol for a standard amide coupling reaction, applicable to both the N-Bn and N-Boc protected building blocks.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of the piperidine carboxylic acid with a generic primary amine (R-NH₂).

Materials:

  • 1-Substituted-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aq. NaHCO₃

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt (if present) and the acids formed during the reaction, driving the equilibrium towards product formation.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[13][16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Section 4: Strategic Selection - A Decision-Making Framework

The optimal choice of building block is dictated entirely by the overall synthetic plan and the desired properties of the final molecule. The following workflow and decision tree are designed to guide this critical selection process.

Comparative Synthetic Workflow

This diagram illustrates how the initial choice of building block dictates the subsequent synthetic operations.

G cluster_0 Choice of Starting Material cluster_1 Core Reaction cluster_2 Deprotection / Further Functionalization A Bn-Protected Acid D Amide Coupling (EDC/HOBt or HATU) A->D B Boc-Protected Acid B->D C Unprotected Acid C->D E Hydrogenolysis (H2, Pd/C) D->E From Bn-route F Acidolysis (TFA/DCM) D->F From Boc-route G N-Functionalization (Alkylation/Acylation) D->G From Unprotected route H Final N-H Piperidine E->H F->H I Final N-R Piperidine G->I

Caption: Comparative workflow for utilizing different piperidine building blocks.

Decision-Making Flowchart for Building Block Selection

This flowchart provides a logical path to selecting the most appropriate analog for a given synthetic challenge.

DecisionTree start What is the primary synthetic goal? q1 Is the final product required to have a free N-H on the piperidine ring? start->q1 q2 Will the synthetic route involve strong acidic conditions? q1->q2 Yes q4 Is the piperidine nitrogen to be functionalized with a specific R-group? q1->q4 No q3 Will the synthetic route involve reductive conditions (e.g., hydrogenation)? q2->q3 No ans1 Use Bn-Protected Acid (Stable to acid, cleave with H2/Pd-C) q2->ans1 Yes q3->ans1 No (Bn is a good general choice) ans2 Use Boc-Protected Acid (Stable to base/reduction, cleave with TFA) q3->ans2 Yes ans3 Use Unprotected Acid or Ethyl Ester (Allows for direct N-functionalization) q4->ans3 Yes

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Antibodies Against 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Conjugates

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against conjugates of the small...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against conjugates of the small molecule, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. Ensuring the specificity of such antibodies is paramount for their reliable use in various immunoassays. Herein, we delve into the rationale behind experimental design, provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and offer guidance on data analysis and interpretation.

Introduction: The Imperative of Antibody Specificity for Small Molecules

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine core, a structure prevalent in many pharmaceuticals and bioactive molecules.[1][2] Due to its small size, it is considered a hapten and requires conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response and generate specific antibodies.[3][4] The resulting antibodies are invaluable tools for the detection and quantification of this molecule in various matrices.

However, a critical aspect of antibody validation is the assessment of its specificity, or its ability to bind exclusively to the target molecule without recognizing structurally similar compounds.[5][6] Cross-reactivity can lead to false-positive results and inaccurate quantification, thereby compromising the integrity of experimental data.[7][8] This guide outlines a systematic approach to profile the cross-reactivity of antibodies raised against 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid.

Designing the Cross-Reactivity Panel: A Structurally-Informed Approach

The selection of compounds for the cross-reactivity panel is a critical step and should be based on structural similarity to the target analyte. The goal is to challenge the antibody with molecules that share key structural motifs to identify potential off-target binding. For antibodies against 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a well-considered panel would include compounds that lack or have alterations in one or more of its core components: the benzyl group, the piperidine ring, the hydroxyl group, and the carboxylic acid group.

Table 1: Proposed Cross-Reactivity Panel

Compound NameRationale for Inclusion
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid Target Analyte (Positive Control)
1-Benzyl-4-piperidonePrecursor; lacks the hydroxyl and carboxylic acid groups at the 4-position.[9][10][11][12]
4-HydroxypiperidineLacks the benzyl group and the carboxylic acid at the 4-position.[7][13][14][15]
BenzylamineContains the benzyl group but lacks the piperidine and hydroxypiperidine-carboxylic acid core.[3][4][16][17][18]
1-Boc-4-hydroxypiperidine-4-carboxylic acidThe benzyl group is replaced by a Boc protecting group.[][20][21][22]
4-Hydroxy-4-piperidinecarboxylic acidLacks the benzyl group.
Isonipecotic acid (Piperidine-4-carboxylic acid)Lacks the benzyl and hydroxyl groups.
4-Hydroxypipecolic acidIsomer with the carboxylic acid at the 2-position.[23]

Experimental Workflow: The Competitive ELISA

The competitive ELISA is the gold standard for quantifying small molecules and assessing antibody cross-reactivity.[24][25][26][27][28] The principle of this assay lies in the competition between the free analyte in the sample (or the cross-reactant) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample will result in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.

Visualizing the Workflow

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Antibody p2 Block non-specific binding sites p1->p2 Incubate & Wash r1 Add Standards or Test Compounds p2->r1 r2 Add Enzyme-Conjugated Target Molecule d1 Incubate & Wash r2->d1 d2 Add Substrate d1->d2 d3 Measure Signal (Colorimetric) d2->d3

Caption: A streamlined workflow for the competitive ELISA.

Step-by-Step Protocol

This protocol is a general guideline and should be optimized for the specific antibody and conjugate being used.

Materials:

  • 96-well microtiter plates

  • Antibody raised against 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid conjugate

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Standards of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

  • Test compounds from the cross-reactivity panel (Table 1)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody to an optimized concentration in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid standard and each of the test compounds in Blocking Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the enzyme-conjugated 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (at an optimized dilution) for 30 minutes at room temperature.

    • Alternatively, add 50 µL of the standard or test compound dilution directly to the wells, followed immediately by 50 µL of the enzyme-conjugated target molecule.

    • Add 100 µL of the pre-incubated mixture or the sequential additions to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA will be used to determine the half-maximal inhibitory concentration (IC50) for the target analyte and each of the test compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[8][29][30]

Calculating IC50
  • For each compound, plot the absorbance values (Y-axis) against the logarithm of the compound's concentration (X-axis).

  • Use a non-linear regression analysis (e.g., a four-parameter logistic curve fit) to generate a sigmoidal dose-response curve.

  • Determine the IC50 value from the curve for each compound.

Calculating Percentage Cross-Reactivity

The percentage of cross-reactivity (%CR) is calculated to quantify the extent to which the antibody binds to the test compounds relative to its binding to the target analyte.[8][29]

Formula for % Cross-Reactivity:

%CR = (IC50 of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid / IC50 of the test compound) x 100

Interpreting the Results

A high %CR value indicates significant cross-reactivity, while a low value suggests high specificity of the antibody. The results should be summarized in a table for easy comparison.

Table 2: Example Cross-Reactivity Profile

CompoundIC50 (nM)% Cross-Reactivity
1-Benzyl-4-hydroxypiperidine-4-carboxylic acid10100%
1-Benzyl-4-piperidone1,0001.0%
4-Hydroxypiperidine>10,000<0.1%
Benzylamine>10,000<0.1%
1-Boc-4-hydroxypiperidine-4-carboxylic acid5002.0%
4-Hydroxy-4-piperidinecarboxylic acid2005.0%
Isonipecotic acid>10,000<0.1%
4-Hydroxypipecolic acid>10,000<0.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that the antibody is highly specific for the entire structure of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. The removal or significant alteration of any of its key functional groups leads to a dramatic decrease in antibody binding.

Conclusion: Ensuring Confidence in Your Immunoassays

A thorough cross-reactivity profiling is an indispensable step in the validation of antibodies raised against small molecule hapten conjugates.[5][6] By systematically testing a panel of structurally related compounds, researchers can gain a high degree of confidence in the specificity of their antibodies. The competitive ELISA protocol detailed in this guide provides a robust and reliable method for generating the necessary data to make informed decisions about the suitability of an antibody for its intended application. Ultimately, a well-characterized antibody is the cornerstone of reproducible and trustworthy scientific research.

References

  • Benzylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylamine]
  • PubChem. Benzylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7504]
  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. [URL: https://www.biossusa.com/media/pdf/Competitive-ELISA-Protocol.pdf]
  • Sigma-Aldrich. Benzylamine ReagentPlus®, 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b14407]
  • Benchchem. Benzylamine | High-Purity Research Reagent. [URL: https://www.benchchem.com/product/b048309]
  • ChemicalBook. Benzylamine: Properties, Preparation and Applications. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854185.htm]
  • NIST WebBook. 4-Hydroxypiperidine. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5382161]
  • BOC Sciences. 1-Boc-4-hydroxypiperidine-4-carboxylic Acid - CAS 495414-64-7. [URL: https://www.bocsci.com/product/1-boc-4-hydroxypiperidine-4-carboxylic-acid-cas-495414-64-7-434529.html]
  • Thermo Fisher Scientific. 1-Benzyl-4-piperidone, 98+%. [URL: https://www.thermofisher.
  • ChemicalBook. 1-Benzyl-4-piperidone synthesis. [URL: https://www.chemicalbook.com/synthesis/3612-20-2.htm]
  • Solubility of Things. 1-Benzyl-4-piperidone. [URL: https://solubilityofthings.
  • Sigma-Aldrich. 1-Benzyl-4-piperidone, 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/295874]
  • ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8716768.htm]
  • Creative Diagnostics. Competitive ELISA Protocol. [URL: https://www.creative-diagnostics.com/competitive-elisa-protocol.htm]
  • Cayman Chemical. N-Benzyl-4-piperidone. [URL: https://www.caymanchem.com/product/21962/n-benzyl-4-piperidone]
  • Elabscience. Assay Procedure for Competitive-ELISA. [URL: https://www.elabscience.com/List-detail-242.html]
  • Chem-Impex. 4-Hydroxypiperidine. [URL: https://www.chemimpex.com/products/02318]
  • Sigma-Aldrich. 4-Hydroxypiperidine, 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/191599]
  • Santa Cruz Biotechnology. 4-Hydroxypiperidine | CAS 5382-16-1. [URL: https://www.scbt.com/p/4-hydroxypiperidine-5382-16-1]
  • Benchchem. Validating the Specificity of a Competitive ELISA for Citreoviridin: A Comparative Guide. [URL: https://www.benchchem.
  • ChemicalBook. 1-BOC-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID | 495414-64-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12548231.htm]
  • Bioss Antibodies. Crafting Competitive ELISA Assays: A Technical Guide. [URL: https://www.biossusa.com/media/pdf/Crafting-Competitive-ELISA-Assays-A-Technical-Guide.pdf]
  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. [URL: https://www.cloud-clone.com/manual/Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf]
  • Creative Proteomics. Protocol for Competitive ELISA. [URL: https://www.creative-proteomics.com/resource/protocol-for-competitive-elisa.htm]
  • ResearchGate. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Request PDF. [URL: https://www.researchgate.
  • Chem-Impex. Boc-(4-hydroxy)piperidine. [URL: https://www.chemimpex.com/products/01075]
  • Fisher Scientific. ELISA Guide. [URL: https://www.fishersci.com/us/en/products/I9C8L39D/elisa-kits.html]
  • Sigma-Aldrich. 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01688]
  • St John's Laboratory. Competitive ELISA protocol. [URL: https://www.stjohnslabs.com/protocols/competitive-elisa-protocol/]
  • FineTest. 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | 495414-64-7 | FB135612. [URL: https://www.finetest.com/products/fb135612-1-tert-butoxycarbonyl-4-hydroxypiperidine-4-carboxylic-acid.html]
  • BLDpharm. 495414-64-7|1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid. [URL: https://www.bldpharm.com/products/495414-64-7.html]
  • PMC - NIH. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140228/]
  • SeraCare. Technical Guide for ELISA - Protocols. [URL: https://www.seracare.com/globalassets/seracare-resources/ivd-reagents/technical-guide-for-elisa-protocols.pdf]
  • Bioss. Decoding Competitive Immunoassays: Antibody selection and Conjugates. [URL: https://www.biossusa.
  • ChemicalBook. 1-BOC-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID | 495414-64-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12548231.htm]
  • DCN Dx. Antibody Selection for Optimal Lateral Flow Assay Development. [URL: https://dcndx.
  • Benchchem. Developing a Competitive ELISA Kit for 2-Oxoarginine Quantification: Application Notes and Protocols. [URL: https://www.benchchem.
  • ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. [URL: https://www.researchgate.net/figure/In-this-ic-ELISA-analysis-the-IC50-and-percentage-of-cross-reactivities-CR-of-PyBA_tbl2_359144810]
  • Benchchem. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate. [URL: https://www.benchchem.com/product/b1638760221]
  • Biointron. Antibody Specificity and Selectivity for Precision in Research. [URL: https://www.biointron.com/antibody-specificity-and-selectivity-for-precision-in-research.html]
  • Wikipedia. Isonipecotic acid. [URL: https://en.wikipedia.org/wiki/Isonipecotic_acid]
  • PubChem. 4-Hydroxypipecolic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151907]
  • ResearchGate. Optimization of ic-ELISA. The IC50 was calculated when the Amax... [URL: https://www.researchgate.net/figure/Optimization-of-ic-ELISA-The-IC50-was-calculated-when-the-Amax-Optical-density-OD_fig2_354563853]
  • Frontiers. Novel antibody competition binding assay identifies distinct serological profiles associated with protection. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2023.1293345/full]
  • Selvita. Antibody Interaction & Competitive Assays. [URL: https://selvita.com/drug-discovery/protein-and-antibody-characterization/antibody-interaction-competitive-assays/]
  • PubChem. 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20394181]
  • Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine 96%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/132899]
  • PubChem. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2723780]
  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43544]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride

Introduction: As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride. The procedures outlined herein are grounded in an understanding of the compound's chemical nature, relevant safety data from analogous structures, and the prevailing regulatory standards.

Hazard Assessment and Chemical Profile

To establish a safe disposal plan, we must first understand the material we are handling. While a specific Safety Data Sheet (SDS) for this exact hydrochloride salt is not always readily available, we can infer its hazard profile by examining its structural components and related molecules.

  • Piperidine Core: The piperidine ring is a foundational structure in many biologically active compounds. Piperidine itself is classified as a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2]

  • Carboxylic Acid and Hydrochloride Salt: These functional groups impart acidic properties. The hydrochloride salt, in particular, can release hydrogen chloride (HCl) gas upon thermal decomposition, a toxic and corrosive substance.[3]

  • Benzyl Group: The benzyl group is generally stable, but the overall molecule's hazard profile is dominated by the piperidine and hydrochloride components.

  • Analogous Compounds: Safety data for structurally similar compounds, such as 1-Benzyl-4-hydroxypiperidine and 1-Benzylpiperidine-4-carboxylic acid, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]

Based on this analysis, 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride must be treated as a hazardous chemical waste.

Table 1: Inferred Hazard Profile

Hazard Type Description Rationale and Supporting Evidence
Skin Contact Irritant to Corrosive. Expected to cause skin irritation and potentially burns with prolonged contact. Based on the known corrosive nature of piperidine[1] and irritation data from closely related benzyl-piperidine analogs.[4][6]
Eye Contact Serious Eye Irritant/Damage. Can cause serious and potentially permanent eye damage. A consistent warning across all relevant piperidine-based SDSs.[1][4][5]
Inhalation Respiratory Irritant. The solid dust may cause irritation to the respiratory tract. A common hazard for fine chemical powders and specifically noted for similar structures.[4][6]
Ingestion Assumed Toxic. Piperidine and its derivatives are generally considered toxic if swallowed.[5] Prudent assumption based on the toxicity of the parent piperidine heterocycle.

| Environmental | Undetermined. No specific ecotoxicity data is available, but it should never be released into drains or waterways.[1][3] | Standard precautionary principle for synthetic chemical compounds. |

Regulatory Compliance: The EPA Framework

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Adherence to these regulations is mandatory to avoid significant penalties and ensure environmental protection.[7]

Key principles of RCRA compliance include:

  • Waste Identification: Laboratories are responsible for determining if their waste is hazardous.[7] Based on our assessment, this compound qualifies.

  • Generator Status: Your facility will have a specific generator status (Very Small, Small, or Large Quantity Generator) based on the total volume of hazardous waste produced monthly. This status dictates storage time limits and reporting requirements.[9]

  • Proper Management: Hazardous waste must be accumulated in properly labeled, sealed containers at or near the point of generation (a Satellite Accumulation Area, or SAA) before being moved to a Central Accumulation Area (CAA) for pickup.[9]

  • Licensed Disposal: Final disposal must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF), typically arranged through a certified waste management vendor.[7][8]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for safely moving 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride from an experimental byproduct to final disposal.

Step 1: Immediate Segregation at the Point of Generation

Causality: Proper segregation is the most critical step to prevent accidental and dangerous chemical reactions in a waste container.

  • Action: As soon as the material is designated as waste, place it in a dedicated, properly labeled hazardous waste container.

  • Container Specifications:

    • Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and organic compounds. Do not use metal containers.[8]

    • Condition: The container must be clean, dry, in good condition, and have a secure, vapor-tight lid.

  • Segregation Rule: This waste stream should be designated for non-halogenated organic solids . Do NOT mix this compound with:

    • Strong bases (can cause a neutralization reaction).

    • Strong oxidizing agents.

    • Aqueous waste streams.

    • Incompatible solvents.

Step 2: Correct Hazardous Waste Labeling

Causality: Accurate labeling is an EPA requirement that ensures safety and proper handling by all personnel and the final disposal facility.[9]

  • Action: Affix a completed hazardous waste label to the container before adding any waste.

  • Label Requirements: The label must clearly state:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name: "1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride" .

    • A clear indication of the hazards (e.g., "Irritant," "Toxic"). Check the appropriate hazard boxes or pictograms provided on the label.

Step 3: Safe Accumulation and Storage

Causality: Federal regulations strictly control where and for how long hazardous waste can be stored on-site to minimize risk.[9]

  • Satellite Accumulation Area (SAA):

    • Action: Keep the sealed and labeled container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[9]

    • The container must remain closed except when actively adding waste.

  • Central Accumulation Area (CAA):

    • Action: When the container is full, or when you are ready to dispose of it, move it to your facility's designated CAA.

    • Critical: The moment the container is moved to the CAA, you must write the current date on the label. This "accumulation start date" begins the regulatory clock for disposal (e.g., 90 days for Large Quantity Generators).[9]

Step 4: Final Disposal via a Licensed Vendor

Causality: The chemical complexity and hazardous nature of this compound require specialized treatment methods not available in a standard laboratory.

  • Action: Coordinate with your institution's Environmental Health & Safety (EH&S) department or a contracted professional waste management service for pickup from your CAA.

  • Likely Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to safely neutralize hazardous combustion byproducts like HCl.[1][10] Never attempt to treat or dispose of this chemical yourself.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses. All actions should be performed while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Table 2: Emergency Response Plan

Situation Protocol
Small Spill (Solid) 1. Alert personnel in the immediate area. 2. Avoid creating dust. Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] 3. Carefully sweep or scoop the mixture into a designated hazardous waste container.[6] 4. Decontaminate the area with a suitable cleaning agent and wipe clean. Place all cleanup materials into the waste container.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] 2. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.

| Inhalation | 1. Move the affected person to fresh air.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride.

Caption: Disposal workflow for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid HCl.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. 7

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). 12

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 8

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. 1

  • 1-benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride - SAFETY DATA SHEET. Apollo Scientific Ltd. 3

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 9

  • 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid hydrochloride | 1262988-77-1. Chemicalbook. 13

  • Piperidine - SAFETY DATA SHEET. Fisher Scientific. 2

  • 1-Benzylpiperidine-4-carboxylic acid - Safety Data Sheet. Synquest Labs. 4

  • 1-Benzyl-4-hydroxypiperidine SDS, 4727-72-4 Safety Data Sheets. ECHEMI. 5

  • SAFETY DATA SHEET - 1-Benzyl-4-hydroxypiperidine. Fisher Scientific. 6

  • SAFETY DATA SHEET - N-BOC-4-Hydroxypiperidine. Thermo Fisher Scientific. 11

  • SAFETY DATA SHEET - Piperidine. Penta chemicals. 14

  • HAZARD SUMMARY - PIPERIDINE. New Jersey Department of Health. 15

  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.

  • Safety Data Sheet - Piperidine. [Source not explicitly named, but appears to be a manufacturer's SDS]. 10

Sources

© Copyright 2026 BenchChem. All Rights Reserved.